molecular formula C8H15NO B1526236 1-(Piperidin-2-yl)cyclopropan-1-ol CAS No. 864228-80-8

1-(Piperidin-2-yl)cyclopropan-1-ol

Cat. No.: B1526236
CAS No.: 864228-80-8
M. Wt: 141.21 g/mol
InChI Key: BDKDBWULCMICKY-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)cyclopropan-1-ol is a chemical compound of interest in pharmaceutical and organic synthesis research. It features a piperidine ring, a common structural motif in medicinal chemistry, fused with a cyclopropanol group. This structure makes it a valuable intermediate or building block for the synthesis of more complex molecules . Piperidine derivatives are frequently explored in drug discovery for their potential biological activities. While the specific applications of this compound are still under investigation, its molecular architecture suggests it could be utilized in the development of compounds for various research areas. Related piperidine-containing structures are often investigated for their interactions with biological targets . Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-piperidin-2-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8(4-5-8)7-3-1-2-6-9-7/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDBWULCMICKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(piperidin-2-yl)cyclopropan-1-ol scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the development of NMDA receptor modulators and GPCR ligands (e.g., CCR5 antagonists). Its structural value lies in the rigid spiro-like orientation of the hydroxyl group relative to the nitrogen heterocycle, which restricts conformational freedom and enhances binding selectivity compared to acyclic analogs.

This technical guide details the most robust synthetic pathway for this moiety: the Kulinkovich Cyclopropanation of N-protected pipecolic esters. Unlike Simmons-Smith protocols (which require allylic alcohol precursors) or epoxide ring-openings (which often lack regioselectivity), the Kulinkovich reaction offers a direct, one-pot transformation of an ester to a cyclopropanol using Grignard reagents and a titanium catalyst.

Strategic Pathway Analysis

Retrosynthetic Logic

The target molecule contains two distinct features: a secondary amine (piperidine) and a tertiary alcohol on a strained cyclopropane ring.

  • Challenge: The free amine is incompatible with organometallic reagents (quenching Grignards/lithlates).

  • Solution: Orthogonal protection of the nitrogen (Boc or Cbz) is mandatory.

  • Disconnection: The C1–C1' bond is best formed by attacking the carbonyl carbon of a pipecolic acid derivative.

Route Comparison
Synthetic RouteKey ReagentsProsCons
A. Kulinkovich (Recommended) EtMgBr, Ti(OiPr)₄, EsterDirect formation of cyclopropanol; high atom economy; stereoconservative.Requires careful temperature control; gas evolution (ethane/ethylene).
B. Simmons-Smith Zn-Cu, CH₂I₂, Vinyl KetoneWell-known cyclopropanation.[1]Difficult to install the -OH group at the junction specifically; multi-step precursor synthesis.
C. Grignard Addition CyclopropylMgBr + KetoneSimple reagents.Steric hindrance at C2 often leads to enolization rather than addition; difficult to generate 2-acylpiperidine precursors without racemization.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Protection & Esterification)

Target Intermediate: 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (N-Boc-Methyl Pipecolate).

Rationale: The methyl ester is preferred over ethyl or benzyl esters for the Kulinkovich reaction due to lower steric bulk, facilitating the approach of the titanacyclopropane intermediate.

Protocol:

  • Dissolution: Dissolve L-pipecolic acid (10.0 g, 77.4 mmol) in MeOH (100 mL).

  • Esterification: Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise. Reflux for 3 hours. Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Protection: Resuspend the crude ester in DCM (150 mL) and Et₃N (2.5 equiv). Add Boc₂O (1.1 equiv) at 0°C. Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.[2]

  • Yield: Expect ~90-95% yield of the N-Boc ester as a colorless oil.

Phase 2: The Kulinkovich Cyclopropanation (Core Technology)

Target Intermediate: tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate.

Mechanism of Action: The reaction utilizes a catalytic amount of Titanium(IV) isopropoxide.[3][4] Ethylmagnesium bromide reacts with Ti(IV) to form a diethyltitanium species, which collapses to a titanacyclopropane (a 1,2-dicarbanion equivalent).[3] This species inserts into the ester carbonyl, followed by ring contraction to form the cyclopropanol.

Critical Process Parameters (CPP):

  • Catalyst Load: 10-20 mol% Ti(OiPr)₄ is sufficient.

  • Grignard Addition: Must be slow to maintain a low concentration of free Grignard, preventing direct attack on the ester (which yields the acyclic ketone/alcohol).

  • Temperature: Maintain < 20°C during addition to suppress side reactions.

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and N₂ inlet.

  • Charge: Add N-Boc-Methyl Pipecolate (5.0 g, 20.5 mmol) and Ti(OiPr)₄ (1.16 g, 4.1 mmol, 0.2 equiv) to anhydrous Et₂O or THF (100 mL).

  • Reaction: Cool the solution to 0°C.

  • Addition: Add EtMgBr (3.0 M in Et₂O, 15 mL, ~2.2 equiv) dropwise over 60 minutes .

    • Note: Gas evolution (ethane/ethylene) will occur. Ensure proper venting.

    • Visual Cue: Solution typically turns from colorless to yellow/brown to dark black.

  • Completion: Allow to warm to RT and stir for 1 hour. Monitor by TLC (the starting ester spot should disappear).

  • Quench: Cool to 0°C. Carefully add sat. NH₄Cl (50 mL). Caution: Vigorous exotherm.

  • Extraction: Extract with EtOAc (3 x 50 mL). The titanium salts often form a thick emulsion; filtering through a Celite pad aids separation.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Data: The product is typically a white solid or viscous oil.

Phase 3: Deprotection (Final API Generation)

Target Product: this compound.

  • Reaction: Dissolve the N-Boc intermediate in DCM (20 mL). Add TFA (5 mL) at 0°C.

  • Stir: Warm to RT and stir for 2 hours.

  • Isolation: Concentrate in vacuo. For the free base, redissolve in MeOH and pass through a weak basic ion-exchange resin or treat with K₂CO₃/MeOH and filter.

Mechanistic Visualization & Workflow

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw material to isolated target, highlighting the critical intermediate steps.

SynthesisWorkflow Start Pipecolic Acid Step1 1. SOCl2, MeOH 2. Boc2O, Et3N Start->Step1 Inter1 N-Boc-Methyl Pipecolate (Stable Intermediate) Step1->Inter1 95% Yield Step2 Kulinkovich Reaction EtMgBr (2.2 eq), Ti(OiPr)4 (0.2 eq) Inter1->Step2 Slow Addition Inter2 N-Boc-1-(piperidin-2-yl) cyclopropan-1-ol Step2->Inter2 Cyclopropanation Step3 Deprotection TFA/DCM or HCl/Dioxane Inter2->Step3 Final 1-(Piperidin-2-yl) cyclopropan-1-ol Step3->Final Salt Formation

Figure 1: Step-wise synthetic workflow for the conversion of Pipecolic Acid to the target cyclopropanol.

The Kulinkovich Catalytic Cycle

Understanding the titanium cycle is crucial for troubleshooting low yields. The "Titanacyclopropane" is the active species.[3][4]

KulinkovichMechanism Ti_Cat Ti(OiPr)4 Dialkyl Et-Ti-Et Species Ti_Cat->Dialkyl + 2 EtMgBr Titanacycle Titanacyclopropane (Active Catalyst) Dialkyl->Titanacycle - Ethane (Gas) Complex Oxatitanacyclopentane Titanacycle->Complex + Ester Product_Ti Product-Titanate Complex->Product_Ti Ring Contraction Product_Ti->Titanacycle + EtMgBr (Exchange)

Figure 2: Simplified catalytic cycle showing the generation of the active titanacyclopropane species.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by moisture or fast addition.Dry solvents rigorously (KF < 100 ppm). Slow down EtMgBr addition rate.
Acyclic Ketone Product Direct Grignard attack on ester.Increase Ti(OiPr)₄ loading to 30-50% or lower temperature to -10°C.
No Reaction Old Grignard reagent.Titrate EtMgBr before use. Active reagent is essential for Ti(II) generation.
Emulsion during Workup Titanium hydroxides.Use Rochelle's salt (Potassium sodium tartrate) wash or filter through Celite.

References

  • Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Synthesis.

  • Esposito, A., & Taddei, M. (2000).[6] "The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols." Journal of Organic Chemistry.

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.[7] (Demonstrates the versatility of Ti-mediated cyclopropanation on nitrogen-containing substrates).

  • Faler, C. A., & Joullié, M. M. (2007).[8] "The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues." Organic Letters. (Specific application to bioactive amines).[8][9][10]

  • Patent EP1951699B1. "Processes for the preparation of cyclopropyl-amide derivatives." (Industrial context for cyclopropyl-piperidine synthesis).

Sources

Physicochemical Profiling and Synthetic Utility of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic deployment of conformationally restricted, bifunctional building blocks is paramount for optimizing ligand efficiency and metabolic stability. 1-(Piperidin-2-yl)cyclopropan-1-ol (CAS: 864228-80-8)[1] is a highly specialized heterocyclic fragment that merges the ubiquitous piperidine pharmacophore with a highly strained cyclopropanol ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, serving as a definitive guide for its application in medicinal chemistry.

Structural and Physicochemical Profiling

The juxtaposition of a basic secondary amine (piperidine) and a tertiary alcohol embedded within a three-membered ring (cyclopropanol) creates a distinct physicochemical profile. The cyclopropanol ring introduces significant Baeyer strain (~27.5 kcal/mol), which dictates its downstream reactivity. Simultaneously, the proximity of the nitrogen and oxygen atoms establishes a bidentate hydrogen-bonding network that heavily influences the molecule's solubility and target-binding thermodynamics.

Table 1: Physicochemical Properties

Note: Values are derived from structural calculations and cross-referenced with database analogs[2].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 141.21 g/mol Highly ligand-efficient (LE) fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Chemical Formula C₈H₁₅NO-
LogP (Predicted) 0.8 – 1.1Optimal lipophilicity ensures excellent aqueous solubility while maintaining sufficient membrane permeability.
pKa (Piperidine NH) ~10.2Attenuated from unsubstituted piperidine (11.2) due to the inductive electron-withdrawing effect of the adjacent cyclopropanol oxygen.
pKa (Hydroxyl OH) ~15.5Remains protonated under physiological pH; acts as a strong, highly directional H-bond donor.
TPSA 32.26 ŲWell within the limits for blood-brain barrier (BBB) penetration; excellent for CNS-targeted therapeutics.

Conformational and Reactivity Profile

The behavior of this compound in both biological systems and synthetic pathways is governed by the interplay between its basicity, hydrogen-bonding capacity, and inherent ring strain.

Physicochemical Core This compound Basic Piperidine Ring (pKa ~10.2) Core->Basic Strain Cyclopropanol Ring (High Ring Strain) Core->Strain Polar Bidentate H-Bonding (NH and OH) Core->Polar Solubility High Aqueous Solubility Low LogP (~0.9) Basic->Solubility Binding Target Chelation (Bioisostere for Amides) Basic->Binding Reactivity Homoenolate Ring-Opening Cross-Coupling Strain->Reactivity Polar->Solubility Polar->Binding

Figure 1: Logical relationship between structural features and physicochemical behavior.

Applications in Medicinal Chemistry
  • Bioisosterism: The cyclopropanol moiety is a field-proven bioisostere for amides and tert-butyl groups. It maintains the hydrogen-bonding capacity of an amide while completely resisting proteolytic cleavage, thereby increasing metabolic half-life.

  • Homoenolate Chemistry: Under basic or transition-metal-catalyzed conditions, the strained cyclopropanol ring can undergo [3] to form reactive zinc or palladium homoenolates. This allows for rapid elaboration into complex, functionalized piperidine derivatives via cross-coupling.

Mechanistic Insights: The Kulinkovich Synthesis Pathway

The de novo synthesis of this compound is most efficiently achieved via the [4] of pipecolic acid esters. This low-valent titanium-mediated reaction is a marvel of organometallic chemistry, allowing the direct conversion of an ester to a 1,2-substituted cyclopropanol[5].

Kulinkovich Ti Ti(OiPr)4 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Ti->Titanacyclopropane Alkane loss Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester N-Boc-Ethyl Pipecolinate Ester->Oxatitanacyclopentane RingContraction Ring Contraction & Mg Exchange Oxatitanacyclopentane->RingContraction Rearrangement RingContraction->Ti Catalyst Regeneration Product 1-(N-Boc-piperidin-2-yl) cyclopropan-1-ol RingContraction->Product Aqueous Quench

Figure 2: Catalytic cycle of the Kulinkovich cyclopropanation yielding the target cyclopropanol.

Experimental Protocols: Self-Validating Synthesis

As a Senior Application Scientist, I emphasize that robust chemistry requires built-in validation. The following protocol details the synthesis of this compound from N-Boc-ethyl pipecolinate, incorporating critical causality explanations and In-Process Controls (IPCs).

Phase 1: Kulinkovich Cyclopropanation

Reagents: N-Boc-ethyl pipecolinate (1.0 eq), Ti(OiPr)₄ (0.5 eq), EtMgBr (3.2 eq, 3.0 M in Et₂O), anhydrous THF.

  • Step 1: Setup. Purge a flame-dried round-bottom flask with argon. Add N-Boc-ethyl pipecolinate and Ti(OiPr)₄ in anhydrous THF. Cool the mixture to 0 °C.

    • Causality: An argon atmosphere and flame-dried glassware are critical. Ti(OiPr)₄ and Grignard reagents are highly moisture-sensitive; water will irreversibly hydrolyze the titanium catalyst, halting the cycle.

  • Step 2: Grignard Addition. Add EtMgBr via syringe pump over a period of 4 hours at 0 °C.

    • Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This prevents the direct nucleophilic attack of the Grignard on the ester (which would yield an undesired tertiary alcohol byproduct) and strongly favors the formation of the catalytic titanacyclopropane intermediate.

  • Step 3: In-Process Control (IPC). Quench a 50 µL aliquot into saturated aqueous NH₄Cl. Extract with EtOAc and analyze via LC-MS.

    • Self-Validation: The reaction is validated as complete when the starting material mass (m/z [M+H-tBu]⁺) disappears, and the intermediate cyclopropanol mass appears.

  • Step 4: Quench. Quench the bulk reaction with cold 10% aqueous H₂SO₄.

    • Causality: The acidic quench is strictly required to break the robust titanium-oxygen bonds in the final oxatitanacyclopentane complex, releasing the free cyclopropanol into the organic phase.

Phase 2: Acidic Deprotection

Reagents: N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Step 1: Cleavage. Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise to achieve a 20% v/v final concentration.

    • Causality: Cooling prevents the exothermic degradation of the strained cyclopropanol ring, which is susceptible to undesired ring-opening under highly acidic conditions at elevated temperatures.

  • Step 2: In-Process Control (IPC). Monitor the deprotection via TLC (Ninhydrin stain).

    • Self-Validation: The appearance of a highly polar, baseline-oriented, ninhydrin-active spot (purple/pink) confirms the successful liberation of the secondary amine.

  • Step 3: Isolation. Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with a highly polar organic solvent system (e.g., 10% MeOH in DCM) to yield the final this compound.

References

  • Title: CAS 864228-80-8 Chemical & Physical Properties Source: ChemSrc Database URL: [Link]

  • Title: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL: [Link]

  • Title: Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

The Hypothesized Mechanism of Action of 1-(Piperidin-2-yl)cyclopropan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, 1-(Piperidin-2-yl)cyclopropan-1-ol. Based on a thorough analysis of its structural motifs—a piperidine ring and a cyclopropane group—and extensive data from analogous compounds, we posit that this molecule functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document will delve into the scientific underpinnings of this hypothesis, detail robust experimental protocols for its validation, and offer insights into its potential therapeutic implications.

The NMDA Receptor: A Critical Player in Neuromodulation and Disease

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission throughout the central nervous system.[1] Its proper functioning is fundamental to synaptic plasticity, learning, and memory.[2] However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events that contribute to a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[2][3]

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1] The specific combination of GluN2 subunits dictates the receptor's pharmacological and biophysical properties.[1] Of particular interest is the GluN2B subunit, which is predominantly expressed in the forebrain and is implicated in a range of neuropathologies.[2][4] Consequently, selective antagonists of GluN2B-containing NMDA receptors are a significant focus of modern drug discovery, offering the potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor blockers.[4][5]

The Core Hypothesis: this compound as a Non-Competitive NMDA Receptor Antagonist

While direct experimental data on this compound is not yet available in the public domain, its chemical structure strongly suggests a mechanism of action centered on NMDA receptor antagonism. This hypothesis is built upon the well-established pharmacology of its core components: the piperidine and cyclopropane moieties.

The piperidine ring is a prevalent scaffold in a multitude of centrally active pharmaceuticals, including known NMDA receptor antagonists.[6][7][8] Its presence is often associated with favorable pharmacokinetic properties and the ability to interact with specific binding sites on neurotransmitter receptors.[8] Several potent NMDA receptor antagonists feature a piperidine core, which has been shown to be crucial for their binding affinity and modulatory activity.[9][10]

The cyclopropane group , a conformationally restricted three-membered ring, is increasingly utilized in drug design to enhance potency and selectivity.[10][11][12] In the context of NMDA receptor antagonists, the rigid structure of the cyclopropane ring can lock the molecule into a specific conformation that is optimal for binding to the receptor's active site or an allosteric modulatory site.[11][12]

Based on these structural precedents, we hypothesize that this compound acts as a non-competitive antagonist , likely by binding to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[13] This mode of action would physically block the influx of Ca2+, thereby mitigating the downstream neurotoxic effects of excessive receptor activation.

cluster_NMDA_Receptor NMDA Receptor Signaling cluster_Antagonist_Action Hypothesized Antagonist Action Glutamate_Glycine Glutamate & Glycine Binding Channel_Opening Channel Opening Glutamate_Glycine->Channel_Opening Agonist Binding Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Conformational Change Neuronal_Activation Neuronal Activation / Excitotoxicity Ca_Influx->Neuronal_Activation Downstream Signaling Compound This compound PCP_Site_Binding Binding to PCP Site in Channel Pore Compound->PCP_Site_Binding Channel_Block Channel Blockade PCP_Site_Binding->Channel_Block Channel_Block->Ca_Influx Inhibition

Figure 1: Hypothesized mechanism of action of this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of well-established in vitro and in vivo experimental protocols should be employed. These assays are designed to characterize the binding affinity, functional activity, and physiological effects of this compound on NMDA receptors.

In Vitro Characterization

This assay will determine the binding affinity of this compound to the NMDA receptor, likely at the PCP binding site. The use of a radiolabeled uncompetitive antagonist, such as MK-801, is a standard and effective approach.[1][4]

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue (cortex or hippocampus) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[14]

    • Wash the membrane pellet and resuspend it in the final assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[14]

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, MK-801 (at a concentration near its Kd), and varying concentrations of this compound.[3]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-radiolabeled NMDA antagonist like unlabeled MK-801).[3]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[14]

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation to reflect the true binding affinity.

ParameterDescription
Radioligand MK-801
Tissue Source Rat brain cortex or hippocampus
Control (Non-specific) Unlabeled MK-801
Primary Outcome IC50 and Ki values

This functional assay will assess the ability of this compound to inhibit NMDA receptor-mediated calcium influx in live cells. The ratiometric fluorescent dye Fura-2 AM is a widely used and reliable tool for this purpose.[5][15][16][17]

Protocol:

  • Cell Culture and Loading:

    • Culture primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) on glass coverslips.[16]

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with Fura-2 AM by incubating them in a buffer containing the dye.[15][16]

    • After loading, wash the cells to remove excess extracellular dye and allow for the de-esterification of Fura-2 AM within the cells.[15][16][17]

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with a recording buffer.

    • Establish a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[17]

    • Stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine) to induce a calcium influx, and record the change in the fluorescence ratio.

    • After washing out the agonist, pre-incubate the cells with varying concentrations of this compound.

    • Re-stimulate the cells with the NMDA receptor agonist in the presence of the compound and record the inhibited calcium response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths for each time point.

    • Quantify the peak calcium response in the absence and presence of different concentrations of the test compound.

    • Generate a dose-response curve by plotting the percentage of inhibition of the calcium response against the log concentration of this compound.

    • Determine the IC50 value for the functional inhibition of NMDA receptor activity.

This technique provides a direct measure of the electrical currents flowing through NMDA receptor channels and how they are affected by this compound.[2][18][19][20][21]

Protocol:

  • Cell Preparation:

    • Use cultured neurons or brain slices containing neurons that express NMDA receptors.[21]

    • Transfer the preparation to a recording chamber on a microscope and perfuse with an artificial cerebrospinal fluid (aCSF).[18]

  • Patch-Clamp Recording:

    • Using a glass micropipette filled with an intracellular solution, form a high-resistance "giga-seal" with the membrane of a target neuron.[2]

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.[18]

    • Voltage-clamp the neuron at a holding potential (e.g., -70 mV).

    • Isolate NMDA receptor-mediated currents by applying NMDA and glycine and, if necessary, blocking other ion channels with specific antagonists.[19]

    • Record the baseline NMDA-evoked currents.

    • Apply varying concentrations of this compound to the perfusion solution and record the inhibited currents.[2]

  • Data Analysis:

    • Measure the amplitude of the NMDA-evoked currents before and after the application of the test compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a dose-response curve and determine the IC50 for the blockade of NMDA receptor currents.

Start Hypothesis Validation In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay In_Vitro->Binding_Assay Affinity Calcium_Imaging Intracellular Calcium Imaging In_Vitro->Calcium_Imaging Function Patch_Clamp Whole-Cell Patch-Clamp In_Vitro->Patch_Clamp Electrophysiology In_Vivo In Vivo Evaluation (Future Work) In_Vitro->In_Vivo If promising Neuroprotection_Model Neuroprotection Models (e.g., Stroke) In_Vivo->Neuroprotection_Model Behavioral_Model Behavioral Models (e.g., Depression) In_Vivo->Behavioral_Model

Sources

discovery and history of piperidinyl cyclopropanols

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidinyl Cyclopropanol Scaffold: Discovery, Synthesis, and Medicinal Utility[1]

Executive Summary

The piperidinyl cyclopropanol moiety represents a specialized structural motif in medicinal chemistry, characterized by the fusion or linkage of a piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—with a cyclopropanol unit. This scaffold serves two distinct and powerful roles in drug discovery:

  • Mechanism-Based Inhibitor (Warhead): As seen in 1-aminocyclopropanols , the strained ring acts as a "suicide substrate," undergoing single-electron oxidation to form reactive radicals that covalently modify enzymes (e.g., Aldehyde Dehydrogenase).

  • Conformationally Restricted Bioisostere: In stable analogues (e.g., piperidinyl-substituted cyclopropanols ), the cyclopropanol unit acts as a rigid mimic of a transition state or a ketone hydrate, locking the pharmacophore in a bioactive conformation while altering metabolic susceptibility.

This guide details the historical discovery of this moiety's unique reactivity, the revolution in its synthesis via the Kulinkovich reaction , and its modern application in designing targeted covalent inhibitors and high-affinity receptor ligands.

Part 1: Historical Origins & The Mechanism of Action

The history of the piperidinyl cyclopropanol scaffold is rooted in toxicology and enzymology before it became a tool for rational drug design.

The Coprine Discovery (1975-1980)

The foundational understanding of this scaffold emerged from the study of the inky cap mushroom (Coprinopsis atramentaria). Ingestion of this mushroom causes "Coprine Syndrome"—severe sensitivity to alcohol (disulfiram-like reaction).

  • Discovery: Researchers identified Coprine (N5-(1-hydroxycyclopropyl)-L-glutamine) as the pro-toxin.

  • Active Metabolite: Hydrolysis releases 1-aminocyclopropanol , which spontaneously dehydrates to cyclopropanone or exists in equilibrium.

  • Mechanism: The 1-aminocyclopropanol moiety is a mechanism-based inactivator of Aldehyde Dehydrogenase (ALDH).

The Ring-Opening Mechanism (The "Warhead")

The biological activity of 1-piperidinyl cyclopropanols (and related 1-aminocyclopropanols) is driven by the release of ring strain (~27.5 kcal/mol) via a radical pathway.

Mechanism of ALDH Inactivation:

  • Binding: The inhibitor binds to the active site of ALDH.

  • SET Oxidation: The active site catalytic base facilitates a Single Electron Transfer (SET) oxidation of the hydroxyl group.

  • Radical Ring Opening: The resulting cyclopropoxy radical undergoes rapid

    
    -scission, opening the ring to form a reactive 
    
    
    
    -carbon radical/enone species.
  • Covalent Modification: This reactive intermediate attacks a cysteine thiol in the enzyme active site, irreversibly inhibiting it.

ALDH_Inhibition Substrate 1-Piperidinyl Cyclopropanol Complex Enzyme-Substrate Complex Substrate->Complex Binding (Kd) Radical Cyclopropoxy Radical Complex->Radical SET Oxidation (-1e-) OpenRing Ring-Opened Radical/Enone Radical->OpenRing β-Scission (Strain Release) Inhibited Covalently Modified Enzyme (Dead) OpenRing->Inhibited Cysteine Attack (Irreversible)

Figure 1: Mechanism-based inactivation of enzymes by 1-aminocyclopropanols. The strain release drives the formation of a reactive species inside the active site.

Part 2: Synthetic Evolution

For decades, accessing cyclopropanols was synthetically arduous, involving dangerous carbenoid chemistry (Simmons-Smith) or unstable ketene acetals. The field was revolutionized in 1989.

The Kulinkovich Revolution (1989)

Oleg Kulinkovich discovered that esters could be converted directly into cyclopropanols using Grignard reagents in the presence of a titanium(IV) catalyst.

  • Relevance to Piperidines: This allowed medicinal chemists to take readily available isonipecotic acid esters (piperidine-4-carboxylates) and convert them into 1-(piperidin-4-yl)cyclopropanols in a single step.

  • Impact: This reaction democratized the scaffold, allowing it to be easily inserted into SAR (Structure-Activity Relationship) campaigns as a replacement for isopropyl or tert-butyl groups.

The Kulinkovich-de Meijere Modification

For synthesizing 1-aminocyclopropanols (the "warhead" type), the de Meijere modification uses amides instead of esters. This allows for the direct synthesis of 1-(piperidin-1-yl)cyclopropanols from N-formyl piperidines or related amides.

Part 3: Medicinal Chemistry Applications

In modern drug discovery, the piperidinyl cyclopropanol scaffold is utilized in two primary design strategies.

Strategy A: The Transition State Mimic (Protease/Esterase Inhibitors)

The cyclopropanol hydroxyl group is acidic and the geometry mimics the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Application: Inhibitors of serine proteases. The cyclopropanol binds in the oxyanion hole, but unlike a ketone, it cannot be easily processed, effectively "stalling" the enzyme.

  • Piperidine Role: The piperidine ring provides the P1/P1' specificity elements, directing the cyclopropanol warhead to the specific sub-pocket.

Strategy B: Conformational Restriction (GPCR Ligands)

In H3 receptor antagonists and NMDA modulators, linear alkyl chains (propyl/butyl) often result in entropic penalties upon binding.

  • The Fix: Replacing a -CH2-CH(OH)-CH2- chain with a cyclopropanol ring locks the conformation.

  • Metabolic Stability: The cyclopropane ring prevents

    
    -elimination and slows down P450 oxidation compared to a linear alkyl chain.
    
  • Case Study (NMDA/Sigma): Analogues of Ifenprodil and Carbetapentane have utilized the cyclopropane/cyclopropanol motif to improve selectivity between Sigma-1 and NMDA receptors.

Comparative Data: Linear vs. Cyclopropanol Analogues Hypothetical data representative of typical SAR trends in GPCR ligands.

FeatureLinear Propyl LinkerCyclopropanol LinkerImpact
Rotatable Bonds 3-40-1 (Rigid)Reduced entropic penalty upon binding.
Metabolic Site High (Oxidation/Elimination)Low (Steric bulk/Strain)Improved half-life (

).
pKa Influence NeutralElectron-withdrawingLowers pKa of adjacent amines (~1 unit).
Potency (Ki) Baseline (e.g., 10 nM)Often Improved (e.g., 2 nM)Enhanced shape complementarity.

Part 4: Technical Protocols

Protocol 1: Kulinkovich Synthesis of 1-(N-Boc-piperidin-4-yl)cyclopropanol

A robust method for generating the stable scaffold for library synthesis.

Reagents:

  • Ethyl N-Boc-isonipecotate (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.5 equiv, 3.0 M in ether)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (0.1 - 0.2 equiv)

  • Solvent: Dry THF or Et2O

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Solution A: Dissolve Ethyl N-Boc-isonipecotate (10 mmol) and Ti(OiPr)4 (1-2 mmol) in dry THF (50 mL).

  • Addition: Cool Solution A to 0°C. Add EtMgBr solution dropwise via syringe pump over 1 hour. Note: The solution will turn from colorless to yellow to dark brown/black (active titanacyclopropane species).

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (stain with PMA or Hanessian’s stain).

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl. Caution: Vigorous gas evolution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The cyclopropanol is typically a crystalline solid.

Validation Check:

  • 1H NMR: Look for the characteristic cyclopropane protons: 4 protons appearing as multiplet pairs between

    
     0.4 - 0.9 ppm.
    
  • 13C NMR: The quaternary carbon bearing the -OH usually appears around

    
     55-60 ppm.
    

Part 5: Future Outlook

The field is moving toward Targeted Covalent Inhibitors (TCIs) . The "forgotten" toxicity of Coprine is being repurposed. By attaching a piperidinyl cyclopropanol "warhead" to a highly specific scaffold, researchers can design drugs that bind specifically to a target protein and then undergo the radical ring-opening to covalently lock the target, minimizing off-target toxicity.

References

  • Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry. Link

  • Kulinkovich, O. G., et al. (1989). Reaction of carboxylic acid esters with alkylmagnesium halides in the presence of titanium (IV) alkoxides. Synthesis. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Hydroxycyclopropanation Reaction. Organic Reactions.[2] Link

  • Yu, X., et al. (2023). Copper-Catalysed Homo-Mannich Reaction of Cyclopropanol For Chiral Piperidine Synthesis. Nature Communications. Link

  • Bräse, S., et al. (2005). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews. Link

Sources

The Privileged Piperidine Scaffold: A Technical Guide to Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have observed firsthand that the piperidine ring is not merely a structural spacer; it is a dynamic, conformationally privileged scaffold. Its unique spatial geometry and metabolic stability dictate the pharmacokinetic and pharmacodynamic fate of numerous therapeutic agents. This whitepaper provides an in-depth mechanistic and practical guide to the synthesis, structural optimization, and biological evaluation of substituted piperidine compounds.

Structural Dynamics and Pharmacological Rationale

The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. Its significance in medicinal chemistry cannot be overstated: the piperidine ring is the most common heterocyclic subunit found among FDA-approved drugs (1[1]). It is a core structural motif in over twenty classes of pharmaceuticals, ranging from antipsychotics (e.g., haloperidol, risperidone) to acetylcholinesterase inhibitors (e.g., donepezil) (2[2]).

The introduction of substituents—particularly chiral centers at the 2-, 3-, or 4-positions—drastically modulates the molecule's properties. For instance, adding a chiral center to the piperidine ring can effectively enhance aqueous solubility, improve target selectivity, and reduce off-target cardiac hERG toxicity (3[3]). The basic secondary or tertiary amine acts as a critical hydrogen bond acceptor/donor, anchoring the molecule within the acidic pockets of target proteins.

Advanced Synthetic Methodologies

The synthesis of highly substituted, enantioenriched piperidines requires precise stereocontrol. Modern catalytic strategies have largely moved away from harsh classical reductions toward elegant, metal-catalyzed asymmetric hydrogenations and multi-component reactions (MCRs).

Homogeneous vs. Heterogeneous Catalysis

While heterogeneous catalysts (e.g., Pd/C) are excellent for industrial-scale achiral reductions, homogeneous catalysts (such as Rh or Ir complexes) offer superior stereoselectivity under milder conditions. For example, the use of [Rh(cod)(OH)]2 combined with chiral ligands allows for the highly enantioselective synthesis of 3-substituted piperidines from dihydropyridine precursors (4[4]).

SynthesisWorkflow A 1. Substrate Preparation Dihydropyridine + Arylboronic Acid C 3. Asymmetric Hydrogenation 70°C, THP:Toluene:H2O A->C B 2. Catalyst Activation [Rh(cod)(OH)]2 + (S)-Segphos B->C D 4. Workup & Extraction Brine Wash, Na2SO4 Drying C->D E 5. Quality Control Chiral HPLC & NMR Validation D->E

Caption: Rh-Catalyzed Asymmetric Synthesis Workflow for Piperidines.

Quantitative Structure-Activity Relationships (SAR)

Substituted piperidines exhibit profound biological activities, most notably in oncology and neurology. 3-substituted piperidines have emerged as potent modulators of cellular signaling, particularly as PI3K inhibitors (5[5]), while specific para-substituted derivatives act as highly selective Monoamine Oxidase (MAO) inhibitors (6[6]).

Table 1: In Vitro Cytotoxicity of Substituted Piperidine Derivatives

Data compiled from standardized in vitro assays against human cancer cell lines (7[7]).

CompoundTarget Cell Line (Origin)IC50 / GI50 Value
DTPEP MCF-7 (Breast, ER+)0.80 ± 0.04 µM
DTPEP MDA-MB-231 (Breast, ER-)1.20 ± 0.12 µM
Compound 17a PC3 (Prostate)0.81 µM
Compound 17a MGC803 (Gastric)1.09 µM
Compound 16 786-0 (Kidney)0.40 µg/mL (GI50)
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity

Data highlighting the effect of piperidine ring substitution on target selectivity (6[6]).

CompoundSubstitution ProfileTarget EnzymeIC50 Value (µM)Selectivity
Para-hydroxy piperidine p-OH on Piperidine RingMAO-A0.01446 ± 0.00183High
Para-hydroxy piperidine p-OH on Piperidine RingMAO-B0.01572 ± 0.00192High
Compound 14 4-Methyl SubstitutionMAO-BN/A>201 (MAO-B over A)

Mechanistic Pathways: PI3K/Akt/mTOR Modulation

The anticancer efficacy of 3-substituted piperidines is largely driven by their ability to act as competitive inhibitors within the ATP-binding pocket of Phosphoinositide 3-kinases (PI3K). By blocking PI3K, these compounds halt the conversion of PIP2 to PIP3, subsequently starving the Akt/mTOR pathway of its activation signal. This targeted blockade induces metabolic arrest and triggers apoptosis in malignant cells.

PI3KPathway Inhibitor 3-Substituted Piperidine PI3K PI3K Kinase Inhibitor->PI3K Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Pathway Blockade PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes Akt Akt Phosphorylation PIP3->Akt Activates mTOR mTOR Activation Akt->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway Modulation by Piperidines.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, integrating causality and quality control directly into the workflow.

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

Reference Standard: Adapted from established homogeneous catalytic methodologies (4[4]).

  • Catalyst Preparation: To an oven-dried vial, add [Rh(cod)(OH)]2 and the chiral ligand (S)-Segphos.

    • Causality: The Rh precursor provides the active metal center, while the sterically demanding (S)-Segphos ligand forces the incoming substrate into a specific spatial orientation, ensuring high enantiomeric excess (ee%).

  • Inert Atmosphere: Seal the vial and purge with argon for 15 minutes.

    • Causality: Prevents the oxidative degradation of the electron-rich phosphine ligand and the Rh(I) center, which would irreversibly deactivate the catalyst.

  • Solvent & Reagent Addition: Add a degassed solvent mixture of THP:toluene:H₂O (1:1:1), followed by the dihydropyridine substrate, arylboronic acid, and aqueous CsOH.

    • Causality: The biphasic solvent system is critical; it simultaneously dissolves the lipophilic organic substrates and the aqueous base. CsOH accelerates the transmetalation of the aryl group from boron to rhodium.

  • Reaction Execution: Heat the sealed vial in an oil bath at 70 °C until complete conversion is observed via GC-MS.

    • Causality: 70 °C provides the exact activation energy required to overcome the migratory insertion barrier without causing thermal degradation of the chiral ligand.

  • Work-up & Validation (Self-Validation Step): Cool, dilute with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Validate the structural integrity via ¹H-NMR and confirm the enantiomeric excess (ee%) using Chiral HPLC.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Reference Standard: Cytotoxicity profiling for piperidine derivatives (7[7]).

  • Cell Culture: Seed human cancer cells (e.g., MCF-7) at a density of 5 × 10³ cells/well in 96-well plates and incubate overnight at 37 °C in 5% CO₂.

    • Causality: Ensures cells adhere to the plate and enter the logarithmic growth phase, making them most sensitive to antiproliferative agents.

  • Compound Treatment: Dissolve the synthesized piperidine derivatives in DMSO and dilute to final concentrations ranging from 0.1 to 10 µM. Incubate for 48-72 hours.

    • Causality: This duration provides sufficient time for the compounds to penetrate the lipid bilayer, bind to intracellular targets (e.g., PI3K), and allow the downstream depletion of PIP3 to manifest as measurable metabolic arrest.

  • Viability Measurement: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO.

    • Causality: MTT is reduced to purple formazan exclusively by metabolically active mitochondrial reductases. A decrease in absorbance directly correlates with a decrease in viable cells.

  • Data Analysis (Self-Validation Step): Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis against a vehicle control to ensure the observed toxicity is compound-specific and not solvent-induced.

References

  • Source: PMC (National Institutes of Health)
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL
  • The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery Source: Benchchem URL
  • Piperidines Source: Chemenu URL
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines Source: Benchchem URL
  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Publications URL

Sources

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK1016790A, a pivotal pharmacological tool for studying the transient receptor potential vanilloid 4 (TRPV4) channel. While the initially provided CAS number 864228-80-8 is not the primary identifier, this document focuses on the correct and widely referenced compound, GSK1016790A (CAS: 942206-85-1).

Core Compound Identification and Physicochemical Properties

GSK1016790A is a synthetic, cell-permeable piperazine amide derivative that has emerged as a highly potent and selective agonist for the TRPV4 ion channel.[1][2][3] Its specificity and potency make it an invaluable tool for elucidating the physiological and pathophysiological roles of TRPV4.

Chemical Structure and Nomenclature

IUPAC Name: N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide.[4]

Synonyms: GSK101, TRPV4 Agonist.[2][5]

Chemical Formula: C₂₈H₃₂Cl₂N₄O₆S₂.[4][6]

Physicochemical Data Summary
PropertyValueSource
CAS Number 942206-85-1[2]
Molecular Weight 655.61 g/mol [2][4][6]
Appearance White powder[2]
Purity ≥98% (HPLC)[1][2]
Solubility DMSO: ≥ 17.68 mg/mL (26.97 mM), Ethanol: ≥ 58 mg/mL (88.47 mM)[3][7][8]
Storage Store at -20°C, protect from light.[2][3]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A functions as a potent agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[5][6] It elicits Ca²⁺ influx in cells expressing TRPV4 at nanomolar concentrations, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse counterparts.[1][3][9] This potency is approximately 300-fold greater than that of another commonly used TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).[1] The activation of TRPV4 by GSK1016790A is highly selective, with no significant activity observed at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM.[3]

Upon binding, GSK1016790A is suggested to recruit previously inactive TRPV4 channels to the plasma membrane, rather than simply increasing the basal activity of already present channels.[1][10] This leads to a rapid and robust influx of Ca²⁺, initiating a cascade of downstream signaling events.

Downstream Signaling Pathways

The GSK1016790A-induced, TRPV4-mediated Ca²⁺ influx triggers a multitude of intracellular signaling pathways that are crucial for various cellular responses. The specific pathways activated can be cell-type dependent.

A key consequence of TRPV4 activation is the stimulation of nitric oxide (NO) production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[3][11] This process is often mediated by the activation of the PI3K-Akt and AMPK signaling pathways.[11][12]

The activation of TRPV4 can also lead to the modulation of other signaling cascades, including those involving Protein Kinase C (PKC) and RhoA, which have been implicated in the regulation of TRPV4 channel trafficking and endocytosis.[7][13] Furthermore, downstream effects on MAPK pathways, such as ERK1/2, have been reported, influencing cellular processes like proliferation and inflammation.[10][14]

TRPV4_Signaling_Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates PI3K_Akt PI3K/Akt Pathway Ca2_influx->PI3K_Akt AMPK AMPK Pathway Ca2_influx->AMPK PKC PKC Pathway Ca2_influx->PKC ERK ERK1/2 Phosphorylation Ca2_influx->ERK eNOS eNOS Phosphorylation PI3K_Akt->eNOS AMPK->eNOS RhoA RhoA Pathway PKC->RhoA Endocytosis Channel Endocytosis RhoA->Endocytosis NO_production NO Production eNOS->NO_production

Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.

Experimental Protocols and Applications

GSK1016790A is a versatile tool used in a wide range of in vitro and in vivo experimental settings to probe the function of the TRPV4 channel.

In Vitro Application: Intracellular Calcium Imaging

A primary application of GSK1016790A is to induce and measure intracellular calcium influx in cells expressing TRPV4.

Objective: To quantify the change in intracellular calcium concentration ([Ca²⁺]i) following stimulation with GSK1016790A.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293 cells stably expressing TRPV4.[7][11]

  • Cell culture medium (e.g., EGM-2 for HUVECs, DMEM for HEK293).[11]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1).[15][16][17]

  • GSK1016790A stock solution (e.g., 10 mM in DMSO).

  • TRPV4 antagonist (e.g., HC-067047 or GSK2193874) for control experiments.[7][18]

  • Fluorescence microscope or plate reader capable of kinetic measurements.

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or appropriate microplates and culture until they reach the desired confluency.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with the calcium-sensitive dye as per the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).[15]

  • Washing: Gently wash the cells twice with the buffered salt solution to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes to establish a stable signal.

  • Stimulation: Add GSK1016790A to the cells at the desired final concentration (typically in the nanomolar range) and continue recording the fluorescence signal.[9] For control experiments, cells can be pre-incubated with a TRPV4 antagonist before the addition of GSK1016790A.[16]

  • Data Analysis: Analyze the change in fluorescence intensity over time. The response is typically characterized by a rapid increase in fluorescence upon agonist addition, followed by a plateau or a slow decay.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells 1. Seed Cells Dye_Loading 2. Load with Ca²⁺ Dye Seed_Cells->Dye_Loading Wash 3. Wash Excess Dye Dye_Loading->Wash Baseline 4. Record Baseline Wash->Baseline Stimulate 5. Add GSK1016790A Baseline->Stimulate Record 6. Record Response Stimulate->Record Analyze 7. Analyze Fluorescence Change Record->Analyze

Caption: A typical workflow for an in vitro calcium imaging experiment.

In Vivo Application: Murine Models

GSK1016790A is active in vivo and has been used in various rodent models to investigate the systemic effects of TRPV4 activation.

Example Application: Investigating the role of TRPV4 in vascular function.

Animal Model: Adult male Sprague-Dawley rats or C57BL/6J mice.[11][19]

Protocol Outline:

  • Anesthesia: Anesthetize the animals according to approved institutional protocols (e.g., Inactin 100 mg/kg ip).[19]

  • Instrumentation: Catheterize relevant blood vessels (e.g., femoral artery and vein) for blood pressure monitoring and drug administration.

  • Baseline Recordings: Allow the animal to stabilize and record baseline cardiovascular parameters such as blood pressure and heart rate.

  • Drug Administration: Administer GSK1016790A via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 6 µg/kg i.v. or 50 µg/kg i.p.).[11][19]

  • Data Acquisition: Continuously monitor and record the changes in cardiovascular parameters.

  • Tissue Collection: At the end of the experiment, tissues of interest (e.g., aorta) can be collected for further analysis, such as Western blotting for protein phosphorylation (e.g., eNOS, AMPK).[11]

Expected Outcome: Administration of GSK1016790A can lead to marked decreases in systemic and pulmonary vascular resistance, demonstrating the role of TRPV4 in vasodilation.[5][8]

Synthesis Outline

While detailed synthetic procedures for GSK1016790A are proprietary, the synthesis of analogous compounds has been described in the literature.[20] The general approach involves a multi-step synthesis culminating in the coupling of two key fragments to a central piperazine scaffold.

The synthesis generally involves:

  • Preparation of an N-protected amino acid fragment.

  • Preparation of a second acid chloride or activated carboxylic acid fragment.

  • Sequential coupling of these two fragments to a piperazine core.

  • Deprotection steps as required.

Conclusion

GSK1016790A is an indispensable research tool for scientists and drug development professionals investigating the TRPV4 channel. Its high potency and selectivity allow for precise interrogation of TRPV4's role in a myriad of biological processes, from vascular function and respiratory physiology to pain and inflammation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective utilization of this compound in advancing our understanding of TRPV4-mediated cellular and systemic functions.

References

  • PubChem. Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211. Available from: [Link].

  • Baratchi, S. et al. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology. 2019;10:27. Available from: [Link].

  • MacArthur, H. et al. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology. 2020;319(3):C544-C560. Available from: [Link].

  • Jin, M. et al. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE. 2011;6(2):e16713. Available from: [Link].

  • Lin, C-Y. et al. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair. International Journal of Molecular Sciences. 2024;25(2):1079. Available from: [Link].

  • Moreno-Domínguez, A. et al. TRPV4: A Physio and Pathophysiologically Significant Ion Channel. International Journal of Molecular Sciences. 2020;21(11):3865. Available from: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK1016790A. Available from: [Link].

  • Xu, S. et al. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget. 2016;7(36):57739-57751. Available from: [Link].

  • Jian, A. et al. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology. 2012;303(5):H523-H530. Available from: [Link].

  • Wang, M. et al. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3343-3348. Available from: [Link].

  • Baratchi, S. et al. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology. 2019;10:27. Available from: [Link].

  • Owsianik, G. et al. Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Journal of Physiology-Heart and Circulatory Physiology. 2020;318(2):H375-H388. Available from: [Link].

  • Merck Millipore. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem. Available from: [Link].

  • ResearchGate. GSK1016790A induced Ca 2+ influx in endothelial cells and HEK293... Available from: [Link].

  • ResearchGate. TRPV4 mediated Calcium influx with FLIPR Calcium 6 Assay in HUVECs. Available from: [Link].

  • University of Utah Flow Cytometry. Intracellular Calcium Flux. Available from: [Link].

  • protocols.io. intracellular calcium assay. Available from: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK1016790A. Available from: [Link].

Sources

Structural Elucidation of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Analytical Chemistry

Executive Summary & Structural Significance[1][2][3]

1-(Piperidin-2-yl)cyclopropan-1-ol (CAS: 864228-80-8) represents a high-value pharmacophore in modern medicinal chemistry, characterized by the fusion of a saturated nitrogen heterocycle (piperidine) with a strained, sp3-rich carbocycle (cyclopropane). This scaffold is increasingly relevant in the design of NMDA receptor antagonists , kinase inhibitors , and G-protein coupled receptor (GPCR) ligands due to its ability to enforce specific conformational vectors while improving metabolic stability compared to acyclic analogs.

For the analytical scientist, this molecule presents unique challenges:

  • Stereochemical Complexity: A chiral center at the piperidine C2 position renders the methylene protons of the cyclopropane ring diastereotopic.

  • Strain-Induced Reactivity: The cyclopropane ring is susceptible to acid-catalyzed ring opening, necessitating specific handling during derivatization and analysis.

  • Ionization Behavior: The basic secondary amine and the tertiary alcohol create competing ionization and fragmentation pathways in mass spectrometry.

This guide provides a definitive protocol for the structural elucidation of this compound, moving from synthetic isolation to advanced spectroscopic validation.

Synthetic Access & Purity Profile

Understanding the synthetic origin is critical for anticipating impurities. The most robust route to this scaffold is the Kulinkovich reaction or a Grignard addition to a piperidine ester.

  • Precursor:

    
    -Boc-piperidine-2-carboxylic acid methyl ester.
    
  • Reagent: Ethylmagnesium bromide (EtMgBr) with Titanium(IV) isopropoxide (

    
    ).
    
  • Mechanism: Formation of a titanacyclopropane intermediate which collapses to the cyclopropanol.

Implication for Analysis:

  • Impurity A: Unreacted ester.

  • Impurity B: Ring-opened homoallylic ketones (products of acid sensitivity).

  • Enantiomeric Excess (ee): If the starting material was chiral (

    
    - or 
    
    
    
    -pipecolic acid), the product retains configuration at C2. Verification via Chiral HPLC is mandatory.

Mass Spectrometry: Fragmentation & Ionization[4][5][6][7][8]

Ionization Protocol
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Solvent: MeOH/Water + 0.1% Formic Acid.

  • Observed Ion:

    
    .[1]
    
  • Molecular Weight: 141.21 g/mol .

  • Target m/z: 142.12.

Fragmentation Mechanics (MS/MS)

The fragmentation pattern is dominated by the stability of the piperidine iminium ion and the strain release of the cyclopropane ring.

  • Primary Pathway (

    
    -Cleavage):  The bond between the piperidine C2 (alpha carbon) and the cyclopropane C1 (beta carbon) is labile under CID (Collision-Induced Dissociation).
    
    • Fragment:

      
       (Tetrahydropyridinium ion). This is the Base Peak .
      
  • Secondary Pathway (Dehydration): Loss of water from the tertiary alcohol.

    • Fragment:

      
       (
      
      
      
      ).
  • Tertiary Pathway (Ring Opening): The cyclopropane ring opens to form an ethyl ketone moiety, followed by inductive cleavage.

MS_Fragmentation M_H [M+H]+ m/z 142.12 Im_Ion Piperidinium Ion (Base Peak) m/z 84.08 M_H->Im_Ion α-Cleavage (C2-C1 Bond) Dehyd [M+H - H2O]+ m/z 124.11 M_H->Dehyd - H2O (Tertiary OH) Cyclo_Rad Cyclopropanol Radical Loss M_H->Cyclo_Rad Minor Path

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

NMR Spectroscopy: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the spiro-like connectivity and stereochemistry.

1H NMR Characteristics (400 MHz, CDCl3)

The cyclopropane protons are the diagnostic feature. Due to the chiral center at Piperidine-C2, the cyclopropane ring loses its symmetry, making the four methylene protons diastereotopic .

PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
Cyclopropane

(cis to Pip)
0.45 – 0.65Multiplet

Highly shielded, characteristic of cyclopropyl rings.
Cyclopropane

(trans to Pip)
0.70 – 0.95Multiplet

Distinct from

due to diastereotopy.
Piperidine

(Methine)
2.60 – 2.80dd or dt

Alpha to Nitrogen; deshielded.
Piperidine

(Methylene)
2.90 – 3.10Broad d-Adjacent to NH.
Piperidine

1.20 – 1.80Multiplets-Ring envelope.
Heteroatoms

VariableBroad s-Exchangeable with

.
13C NMR Characteristics (100 MHz, CDCl3)
  • C1 (Cyclopropane):

    
     ppm. Quaternary carbon bonded to oxygen. The shift is relatively upfield for a tertiary alcohol due to the strain of the ring.
    
  • C2 (Piperidine):

    
     ppm. Methine carbon alpha to nitrogen.
    
  • Cyclopropane

    
    : 
    
    
    
    ppm. High-field signals.
2D NMR Correlation Strategy

To unambiguously prove the connectivity between the two rings, HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Key Correlation: Proton

    
     of the piperidine (approx 2.7 ppm) must show a strong 3-bond correlation (
    
    
    
    ) to the quaternary Carbon
    
    
    of the cyclopropane (approx 60 ppm).
  • Confirmation: Cyclopropyl methylene protons must correlate to the Piperidine

    
    .
    

NMR_Correlations Pip_H2 Piperidine H-2 (2.7 ppm) Cyc_C1 Cyclopropane C-1 (Quaternary, ~60 ppm) Pip_H2->Cyc_C1 HMBC (Strong) Pip_C2 Piperidine C-2 (~62 ppm) Pip_H2->Pip_C2 HSQC Cyc_H Cyclopropyl CH2 (0.5-0.9 ppm) Cyc_H->Pip_C2 HMBC

Figure 2: Key HMBC correlations validating the C2-C1 linkage between the heterocycle and the carbocycle.

Stereochemical Analysis & Resolution

Since the molecule contains one chiral center (Piperidine C2), it exists as a pair of enantiomers (


 and 

).
Determination of Absolute Configuration

If the synthesis started from racemic pipecolic acid, the product is a racemate. If it started from L-pipecolic acid (


-configuration), the product is predominantly 

-1-(piperidin-2-yl)cyclopropan-1-ol.

Validation Protocol:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) is essential to suppress peak tailing from the secondary amine.

  • X-Ray Crystallography:

    • The free base is likely an oil or low-melting solid.

    • Derivatization: Form the hydrochloride salt (

      
      ) or the 
      
      
      
      -bromobenzoate ester of the alcohol. The heavy atom (Br) facilitates absolute structure determination via anomalous dispersion.

Stability & Handling (Critical)

Researchers must be aware of the "Cyclopropanol Ring Opening" liability.

  • Acid Sensitivity: Exposure to strong Bronsted acids (HCl,

    
    ) or Lewis acids (
    
    
    
    ) can trigger the rearrangement of the cyclopropanol into a homoallylic ketone .
    • Mechanism: Protonation of the OH

      
       C-C bond cleavage 
      
      
      
      formation of an enol/ketone.
  • Storage: Store as the free base at -20°C. If salt formation is required for stability, use weak acids (e.g., fumaric acid) or ensure anhydrous conditions.

References

  • Synthesis of Piperidinyl-Cyclopropanols

    • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Applications to Organic Synthesis." Chemical Reviews, 100(8), 2789–2834. Link

  • Fragment Analysis of Piperidines

    • BenchChem Technical Support.[1][2] (2025).[1][2][3][4] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Application Notes. 1[5]

  • CAS Registry Data

    • NIH PubChem. "this compound (CAS 864228-80-8)." Link

  • NMR of Cyclopropanes: Lambert, J. B., et al. (1998). "Nuclear Magnetic Resonance Spectroscopy." Organic Structural Spectroscopy. Pearson. (General reference for cyclopropyl high-field shifts).
  • Pharmacological Context (NMDA/GPCR)

    • Li, S., et al. (2009). "Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Piperidin-2-yl)cyclopropan-1-ol, with the Chemical Abstracts Service (CAS) registry number 864228-80-8, is a novel heterocyclic compound incorporating both a piperidine and a cyclopropanol moiety.[1] The unique structural arrangement of this molecule, combining a saturated nitrogen heterocycle with a strained three-membered ring and a tertiary alcohol, suggests potential applications in medicinal chemistry and drug development. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound.

This technical guide provides a detailed framework for the spectroscopic analysis of this compound, targeting researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data for this specific molecule, this document outlines standardized protocols for data acquisition and presents predicted spectroscopic data based on established principles and analysis of analogous structures. The causality behind experimental choices and the interpretation of the expected spectral features are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Key Features

The structure of this compound presents several key features that will be interrogated by various spectroscopic techniques:

  • Piperidine Ring: A six-membered saturated heterocycle containing a secondary amine. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns in NMR spectroscopy.

  • Cyclopropane Ring: A highly strained three-membered carbocyclic ring. The protons on this ring are expected to show unique, upfield chemical shifts in the ¹H NMR spectrum.[2]

  • Tertiary Alcohol: The hydroxyl group will have a distinct absorption in the infrared (IR) spectrum and can influence the fragmentation patterns in mass spectrometry.

  • Chiral Center: The carbon atom at the junction of the piperidine and cyclopropane rings (C2 of the piperidine) is a chiral center, which may lead to diastereotopic protons and more complex NMR spectra.

Caption: Molecular structure of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation studies are recommended.

Experimental Protocol: ESI-MS

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

  • Ion Source: ESI

  • Ion Mode: Positive

  • Mass Range: m/z 50-500

  • Capillary Voltage: ~3-4 kV

  • Nebulizer Gas (N₂): Instrument-dependent pressure

  • Drying Gas (N₂): 200-300 °C

  • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Predicted Mass Spectrum Data
FeaturePredicted ValueRationale
Molecular Formula C₈H₁₅NODerived from the chemical structure.
Monoisotopic Mass 141.1154 g/mol Calculated based on the most abundant isotopes of each element.
[M+H]⁺ (Protonated Ion) m/z 142.1226The secondary amine in the piperidine ring is the most likely site of protonation in positive ion mode ESI.
[M+Na]⁺ (Sodium Adduct) m/z 164.1046Sodium adducts are commonly observed in ESI-MS.
Major Fragment Ion 1 m/z 124.1121Corresponds to the loss of a water molecule ([M+H-H₂O]⁺) from the protonated parent ion, a characteristic fragmentation for alcohols.[3]
Major Fragment Ion 2 m/z 84.0808Represents the protonated piperidine ring following cleavage of the C-C bond between the piperidine and cyclopropane rings. This is a common fragmentation pathway for 2-substituted piperidines.
Major Fragment Ion 3 m/z 58.0651Corresponds to the protonated cyclopropanol-amine fragment after ring opening of the piperidine.
Predicted Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z 142.1226 M_H_H2O [M+H-H₂O]⁺ m/z 124.1121 M_H->M_H_H2O - H₂O Piperidine_fragment Protonated Piperidine m/z 84.0808 M_H->Piperidine_fragment C-C Cleavage Cyclopropanol_fragment Cyclopropanol-Amine Fragment m/z 58.0651 M_H->Cyclopropanol_fragment Piperidine Ring Opening

Caption: Predicted ESI-MS/MS fragmentation of this compound.

II. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat (Liquid Sample): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • KBr Pellet (Solid Sample): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Thin Film (Solid Sample): Dissolve the sample in a volatile solvent, cast a film on a KBr plate, and allow the solvent to evaporate.

Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400 (broad)StrongO-H stretchThe broadness is due to hydrogen bonding of the alcohol.
~3300 (sharp)MediumN-H stretchCharacteristic of a secondary amine.[5]
3080-3000MediumC-H stretch (sp²)Although there are no sp² carbons, the C-H bonds of the cyclopropane ring often absorb in this region due to their unique bond strain and character.
2950-2850StrongC-H stretch (sp³)Aliphatic C-H stretching from the piperidine and cyclopropane rings.[6]
~1450MediumCH₂ scissoringBending vibration of the methylene groups in the piperidine ring.
~1100StrongC-O stretchCharacteristic of a tertiary alcohol.
~1020MediumC-C stretchSkeletal vibration of the cyclopropane ring.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used for calibration.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: -1 to 10 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 80 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: ≥1024, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.0-3.2m1HH-2 (piperidine)The proton attached to the carbon bearing the cyclopropanol group will be deshielded by the nitrogen and the substituent.
~2.6-2.8m2HH-6 (piperidine)Protons adjacent to the nitrogen atom.[7]
~1.4-1.8m6HH-3, H-4, H-5 (piperidine)The remaining methylene protons of the piperidine ring.[7]
~0.4-0.8m4HCH₂ (cyclopropyl)Protons on a cyclopropane ring are highly shielded and appear at a characteristic upfield chemical shift.[2] The four protons are diastereotopic and will likely show complex splitting patterns.
(variable)br s1HOHThe chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It may exchange with residual water in the solvent.
(variable)br s1HNHThe chemical shift of the amine proton is also variable.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~65-70C-OH (cyclopropyl)The carbon bearing the hydroxyl group will be the most deshielded carbon of the cyclopropane ring.
~55-60C-2 (piperidine)The carbon atom at the junction of the two rings, deshielded by the nitrogen.
~45-50C-6 (piperidine)The other carbon atom adjacent to the nitrogen.
~20-30C-3, C-4, C-5 (piperidine)The remaining methylene carbons of the piperidine ring.
~10-15CH₂ (cyclopropyl)The methylene carbons of the cyclopropane ring are highly shielded.
2D NMR Correlation Diagram

A Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable to definitively assign the proton and carbon signals.

Caption: Predicted HSQC correlations for key structural fragments.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. The outlined protocols and predicted data serve as a robust starting point for any researcher undertaking the synthesis and analysis of this novel compound. The combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy will enable an unambiguous confirmation of its molecular structure and provide a benchmark for purity assessment. The principles and methodologies described herein are grounded in fundamental spectroscopic theory and data from analogous chemical structures, ensuring a high degree of scientific validity.

References

  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 1-[(2R)-piperidin-2-yl]propan-2-one.
  • BLDpharm. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • SciELO. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Biological Activities of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Dominance of Piperidine

In medicinal chemistry, the piperidine ring—a six-membered saturated nitrogen heterocycle—is universally recognized as a "privileged scaffold." Its ubiquity in FDA-approved drugs is not coincidental; it is a direct consequence of its highly favorable physicochemical properties[1][2].

From a structural perspective, the piperidine ring offers distinct stereochemical flexibility (chair-boat conformations) and a basic secondary or tertiary amine that is typically protonated at physiological pH (pH 7.4). This protonation is the mechanistic driver for its biological activity, enabling the molecule to form critical hydrogen bonds and strong cation-


 interactions with the aromatic residues (like tryptophan and tyrosine) present in the active sites of various target proteins and receptors[3]. This guide deconstructs the core biological activities of piperidine derivatives, providing the mechanistic rationale and self-validating experimental protocols required for modern drug discovery.

Core Biological Activities & Mechanistic Pathways

Oncology: Tubulin Inhibition and Apoptosis Induction

Piperidine derivatives have emerged as potent anticancer agents, primarily functioning as tubulin polymerization inhibitors. By selectively binding to the colchicine binding site on


-tubulin, these compounds prevent the assembly of the microtubule network[4].

The Causality of Cell Death: The disruption of cytoskeletal integrity halts the cell cycle at the G2/M phase. This prolonged mitotic arrest triggers mitochondrial stress, leading to a loss of mitochondrial membrane potential (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3)[4]. Furthermore, specific highly functionalized piperidines induce the generation of Reactive Oxygen Species (ROS), compounding oxidative stress and ensuring irreversible cellular apoptosis[5].

Apoptosis Piperidine Piperidine Derivative (CBSI / Tubulin Inhibitor) Microtubule Microtubule Depolymerization (Cytoskeletal Disruption) Piperidine->Microtubule Binds Colchicine Site ROS ROS Generation (Oxidative Stress) Piperidine->ROS Induces Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) Microtubule->Mitochondria Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Cytochrome C Release ROS->Mitochondria Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Cellular Apoptosis (Cancer Cell Death) Caspase3->Apoptosis

Piperidine-mediated apoptotic signaling pathway in cancer cells.

Neuropharmacology: BBB Penetration and Enzyme Inhibition

The central nervous system (CNS) is a primary therapeutic domain for piperidine derivatives. The lipophilic nature of the saturated carbon ring, balanced by the polar nitrogen, yields an optimal partition coefficient (LogP) that facilitates passive diffusion across the Blood-Brain Barrier (BBB)[6].

Once in the CNS, piperidines act on several critical targets:

  • Acetylcholinesterase (AChE) Inhibition: Drugs like Donepezil utilize their protonated piperidine nitrogen to interact with the catalytic anionic site of AChE via cation-

    
     interactions, preventing the breakdown of acetylcholine and alleviating Alzheimer's disease symptoms[5].
    
  • Monoamine Oxidase (MAO) Inhibition: Piperidine derivatives (including synthetic analogs of piperine) selectively inhibit MAO-B by occupying the enzyme's entrance cavity, thereby preventing the degradation of dopamine—a critical mechanism for treating Parkinson's disease and depression[3].

Antimicrobial and Antioxidant Properties

Beyond human cellular targets, piperidines disrupt the lipid bilayers of bacterial and fungal pathogens. Additionally, specific derivatives act as potent radical scavengers. They donate hydrogen atoms or electrons to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and superoxide anions (


), protecting host cells from oxidative damage[5].

Quantitative Data Presentation

To benchmark the efficacy of novel piperidine derivatives, researchers rely on standardized inhibitory concentrations. The table below synthesizes quantitative data for representative piperidine compounds across different biological targets.

Compound / DerivativeTarget / Cell LineBiological ActivityPotency MetricReference
Donepezil Acetylcholinesterase (AChE)Anti-Alzheimer's

= 5.7 nM
[5]
Compound 17a PC3 (Prostate Cancer)Antiproliferative

< 10

M
[4]
CH-2-77 TNBC (Breast Cancer)Tubulin InhibitionDose-dependent[4]
Piperidine 19 DPPH RadicalAntioxidant / ScavengerHigh Scavenging %[5]
Methylphenidate DAT/NET TransportersADHD Treatment

~ 30-300 nM
[2][6]

Self-Validating Experimental Protocols

As application scientists, we must ensure that our assays are not just procedural, but logically sound and self-validating. The following protocols include internal controls to rule out false positives.

Workflow Synthesis 1. Compound Synthesis & Characterization (NMR, MS) InVitro 2. In Vitro Screening (SRB / MTT Assays) Synthesis->InVitro Purified Library MOA 3. Mechanism of Action (Flow Cytometry, Ellman's) InVitro->MOA Active Hits LeadOpt 4. Lead Optimization (SAR & Pharmacophore) MOA->LeadOpt Target Validation LeadOpt->Synthesis Iterative Design InVivo 5. In Vivo Evaluation (Efficacy & Toxicity) LeadOpt->InVivo Optimized Lead

Experimental workflow for the evaluation of piperidine derivatives.

Protocol A: In Vitro Antiproliferative Evaluation (SRB Assay)

Mechanistic Rationale: While MTT assays measure mitochondrial metabolic activity (which can be artificially skewed by ROS-generating piperidines), the Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, interference-free quantification of total cellular protein mass, serving as a more accurate proxy for cell proliferation[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L of complete media. Incubate for 24 hours at 37°C, 5%
    
    
    .
  • Treatment (Self-Validation Step): Treat cells with serial dilutions of the piperidine derivative (0.1

    
    M to 100 
    
    
    
    M).
    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Colchicine (Standardizes the dynamic range of the assay).

  • Fixation: After 48 hours, add 50

    
    L of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells to the plate. Wash 5 times with distilled water and air dry.
    
  • Staining: Add 50

    
    L of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
    
  • Washing: Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Crucial: Do not use water, as it will strip the bound dye from the proteins.

  • Solubilization & Readout: Add 100

    
    L of 10 mM unbuffered Tris base (pH 10.5) to solubilize the bound SRB. Shake for 5 minutes. Measure optical density (OD) at 540 nm using a microplate reader. Calculate 
    
    
    
    relative to the vehicle control.
Protocol B: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

Mechanistic Rationale: This kinetic assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate. Continuous kinetic reading ensures that the inhibition is measured during the linear phase of enzyme activity, preventing substrate depletion artifacts[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Assembly: In a 96-well plate, combine:

    • 140

      
      L of phosphate buffer.
      
    • 20

      
      L of test piperidine derivative (various concentrations).
      
    • 20

      
      L of AChE enzyme solution (0.22 U/mL).
      
  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to equilibrate and bind to the enzyme active site.

  • Reaction Initiation: Add 10

    
    L of 0.01 M DTNB and 10 
    
    
    
    L of 0.015 M acetylthiocholine iodide (substrate) to initiate the reaction.
  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the 
    
    
    
    by plotting % inhibition versus the log concentration of the piperidine derivative. Use Donepezil as the positive validating control.

References

  • BenchChem. "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals." BenchChem.
  • Jayan, J., et al. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." ACS Omega.
  • BenchChem. "alpha-Phenylpiperidine-2-acetamide | 19395-39-2." BenchChem.
  • ResearchGate. "Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties." ResearchGate.
  • ResearchGate. "Chemical structures of anticancer piperidine derivatives." ResearchGate.
  • PMC / NIH. "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity." PMC.

Sources

theoretical and computational studies of cyclopropanol ring stability

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Assessment of Cyclopropanol Ring Stability: Theoretical Frameworks and Computational Protocols

Executive Summary

Cyclopropanol motifs present a dichotomy in medicinal chemistry: they offer unique conformational constraints and bioisosteric potential, yet they introduce significant metabolic liabilities due to high ring strain energy (RSE ~27.5 kcal/mol) and susceptibility to oxidative ring opening. This guide provides a rigorous theoretical and computational framework for predicting cyclopropanol stability. It moves beyond standard stability assays, offering a predictive in silico workflow to assess propensity for Single Electron Transfer (SET) oxidation and subsequent


-scission—the primary driver of metabolic toxicity and suicide inhibition in cytochrome P450 systems.
Part 1: Theoretical Foundations
1.1 The Physics of Strain: Walsh Orbitals vs. Bent Bonds

To model cyclopropanol stability accurately, one must understand that it does not behave like a standard aliphatic chain. It exhibits "alkene-like" reactivity due to its unique orbital topology.

  • Strain Energy: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy, primarily arising from angle strain (Baeyer strain) rather than torsional strain.[1]

  • Walsh Orbital Model: unlike the

    
     hybridization (
    
    
    
    ) of standard alkanes, the carbon atoms in cyclopropanol adopt an hybridization state closer to
    
    
    .
    • Implication: The C-C bonds are formed by the overlap of

      
      -rich orbitals directed outside the internuclear axis (bent bonds). This results in a region of high electron density susceptible to electrophilic attack (e.g., by CYP450 active sites).
      
    • The "Dual" Nature: The HOMO of cyclopropane is higher in energy than normal alkanes, making it a better electron donor (lower ionization potential), facilitating SET mechanisms.

1.2 Mechanisms of Instability

The instability of cyclopropanols in a biological context is rarely a spontaneous thermodynamic explosion; it is a kinetically controlled ring opening triggered by specific catalytic environments.

Pathway A: Radical Ring Opening (The Metabolic Liability)

This is the dominant pathway in drug metabolism (CYP450).

  • SET/HAT: The heme-oxo species (Compound I) abstracts an electron or hydrogen from the hydroxyl moiety.

  • Cyclopropoxy Radical: The resulting

    
    -radical is unstable.
    
  • 
    -Scission:  The ring opens rapidly (
    
    
    
    ) to relieve strain, forming a reactive
    
    
    -carbon radical.
  • Covalent Binding: This radical can alkylate the heme porphyrin (suicide inhibition).

Pathway B: Heterolytic (Ionic) Opening

Triggered by strong acids or Lewis acids. The oxygen is protonated, making it a good leaving group, triggering C-C bond breakage to form a carbocation or homoenolate equivalent.

Part 2: Computational Methodologies
2.1 Level of Theory Selection

Standard functionals (e.g., B3LYP) often underestimate barrier heights for ring opening.[2] For cyclopropanol kinetics, dispersion corrections and accurate parameterization for mid-range interactions are critical.

ComponentRecommendationRationale
Functional M06-2X or

B97X-D
Excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions (dispersion).
Basis Set def2-TZVP or 6-311+G(d,p) Triple-zeta quality is required to describe the diffuse electron density of the strained ring and the transition state.
Solvation SMD (Water/Protein-like)The SMD model handles the electrostatics of the polar transition states better than standard PCM.
Frequency Harmonic Essential to confirm Ground States (0 imaginary freq) and Transition States (1 imaginary freq).
2.2 Visualization of Stability Factors

The following diagram illustrates the interplay between structural factors and environmental triggers leading to ring opening.

CyclopropanolStability cluster_0 Theoretical Inputs Strain Ring Strain Energy (~27.5 kcal/mol) Stability Kinetic Stability (Barrier Height) Strain->Stability Lowers Barrier Substituents Substituent Effects (Donor/Acceptor) Substituents->Stability Modulates Electronics Environment Environment (CYP450 / Acidic) Intermediates Reactive Intermediates (Cyclopropoxy Radical) Environment->Intermediates Triggers SET/HAT Outcome Ring Opening / Covalent Binding Intermediates->Outcome Beta-Scission Stability->Outcome Determines Rate

Caption: Interdependence of intrinsic strain and extrinsic environmental factors in determining cyclopropanol kinetic stability.

Part 3: Protocol for Stability Assessment

This protocol is designed to calculate the Activation Free Energy (


)  for the ring-opening step. A barrier 

kcal/mol at physiological temperature suggests high metabolic instability.
Step 1: Conformational Analysis

Cyclopropanols are semi-rigid, but the hydroxyl group orientation is critical.

  • Action: Perform a conformational search (e.g., Monte Carlo or molecular dynamics) to identify the global minimum.

  • Focus: Ensure the O-H bond is aligned for interaction with the oxidant (e.g., exposed to solvent/enzyme).

Step 2: Ground State Optimization

Optimize the lowest energy conformer using the high-level theory defined in Section 2.1.

  • Command Example (Gaussian):

    opt freq m062x/6-311+g(d,p) scrf=(smd,solvent=water)

Step 3: Transition State (TS) Search

This is the most critical step. You are looking for the Transition State of the


-scission (C-C bond breaking) after the initial oxidation (radical formation).
  • Workflow:

    • Generate the Cyclopropoxy Radical (Remove H from OH, Charge = 0, Multiplicity = 2). Optimize this intermediate.

    • Scan the C-C bond length (the bond breaking) to estimate the TS geometry.

    • Perform the TS optimization.

    • Command Example:

      opt=(ts,calcfc,noeigentest) freq m062x/6-311+g(d,p) scrf=(smd,solvent=water)

Step 4: IRC Validation

Trustworthiness Check: You must verify the TS connects the correct reactants (cyclopropoxy radical) and products (linear ketone radical).

  • Action: Run an Intrinsic Reaction Coordinate (IRC) calculation.

  • Criteria: The path must smoothly connect the closed ring to the opened chain without hysteresis.

Step 5: Energy Calculation & Analysis

Calculate


.
  • Interpretation:

    • 
       kcal/mol: Extremely unstable; likely rapid decomposition.
      
    • 
       kcal/mol: Moderate stability; potential CYP liability.
      
    • 
       kcal/mol: Kinetically stable.
      
Part 4: Computational Workflow Diagram

The following Graphviz diagram outlines the step-by-step execution path for a researcher.

Workflow Input Input Structure (3D Coordinates) ConfSearch Conformational Search Input->ConfSearch OptGS Geometry Opt (Ground State) ConfSearch->OptGS RadicalGen Generate Radical (Remove H, Mult=2) OptGS->RadicalGen Simulate Oxidation TS_Search TS Search (Beta-Scission) RadicalGen->TS_Search QST3 / Berny IRC IRC Validation (Link Reactant/Product) TS_Search->IRC IRC->TS_Search If fail, refine guess Output Calculate Delta G & Rate Constant IRC->Output

Caption: Step-by-step computational workflow for determining the kinetic stability of cyclopropanol derivatives.

Part 5: Case Study & Applications
5.1 The Coprine Example

Coprine, a natural product found in ink cap mushrooms, illustrates the biological relevance of this protocol.

  • Mechanism: Coprine hydrolyzes to 1-aminocyclopropanol.

  • In Silico Prediction: Computational modeling reveals that the 1-amino substituent stabilizes the radical intermediate but lowers the barrier for ring opening upon oxidation, leading to the inhibition of aldehyde dehydrogenase.

  • Drug Design Lesson: If your drug candidate contains a cyclopropanol, perform the TS search described in Part 3. If the barrier is low, screen for CYP inhibition early.

5.2 Substituent Effects
  • Electron Donating Groups (EDGs): Generally stabilize the radical intermediate but may facilitate the initial oxidation step (lowering Ionization Potential).

  • Electron Withdrawing Groups (EWGs): Can increase the barrier to ring opening, potentially improving metabolic stability.

References
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.

  • Shaik, S., et al. (2005). Mechanisms of Cytochrome P450-Catalyzed Oxidations: The Perspective of Theoretical Chemistry. Chemical Reviews, 105(6), 2279–2328.

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.

  • Ortiz de Montellano, P. R. (2015). Cytochrome P450-activated prodrugs.[3] Future Medicinal Chemistry, 5(2), 213-228.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol via Kulinkovich Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic protocol for 1-(Piperidin-2-yl)cyclopropan-1-ol , a critical pharmacophore found in GPCR ligands and isoleucine isosteres. Unlike traditional methods that might involve complex ring-closing alkylations, this protocol utilizes the Kulinkovich reaction .[1] This titanium-catalyzed transformation converts readily available N-Boc-pipecolic esters directly into cyclopropanols using ethylmagnesium bromide as a 1,2-dicarbanion equivalent.

Key Advantages of this Protocol:

  • Step Economy: Converts an ester to a cyclopropanol in a single step.

  • Stereochemical Integrity: Preserves the chirality of the piperidine-2-carboxylate precursor (if enantiopure starting material is used).

  • Scalability: Optimized workup procedures utilizing Rochelle’s salt to eliminate titanium emulsions, a common bottleneck in process chemistry.

Scientific Background & Mechanism[2][3][4][5][6][7][8][9]

The Kulinkovich Transformation

The core of this synthesis is the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) catalyst.[2][3][4][5][6] The reaction proceeds through a titanacyclopropane intermediate, which acts as a "1,2-dicarbanion" equivalent.[2][3][4]

Mechanistic Pathway:

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species.

  • Beta-Elimination: This unstable species eliminates ethane to form the active titanacyclopropane species.[6]

  • Insertion: The ester carbonyl inserts into the Ti-C bond.[2]

  • Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring.

  • Transmetallation: The product is released as a magnesium alkoxide, regenerating the titanium catalyst.

Reaction Pathway Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

G cluster_mech Catalytic Cycle Insight Target Target: This compound Intermed Intermediate: N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol Intermed->Target Boc Removal Start Starting Material: N-Boc-Pipecolic Acid Methyl Ester Start->Intermed Kulinkovich Cyclopropanation Reagents Reagents: EtMgBr (3.0 eq) Ti(OiPr)4 (0.2 eq) Reagents->Intermed Titanacycle Titanacyclopropane (Active Species) Reagents->Titanacycle In situ generation Deprotect Deprotection: TFA / DCM

Figure 1: Retrosynthetic strategy and reaction flow for the synthesis of this compound.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazard Note
N-Boc-Pipecolic Acid Methyl Ester 243.291.0SubstrateIrritant
Ethylmagnesium Bromide (3.0 M in Et₂O) 133.273.5ReagentPyrophoric, Moisture Sensitive
Titanium(IV) Isopropoxide 284.220.2-0.5CatalystMoisture Sensitive
Tetrahydrofuran (THF) 72.11SolventSolventFlammable, Peroxide former
Sodium Potassium Tartrate (Rochelle's Salt) 282.22N/AWorkupIrritant
Phase 1: The Kulinkovich Cyclopropanation

Objective: Convert the ester to the N-Boc protected cyclopropanol.

Step-by-Step Procedure:

  • System Setup:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

    • Ensure the system is under a positive pressure of dry nitrogen.

  • Substrate Preparation:

    • Charge the flask with N-Boc-pipecolic acid methyl ester (10.0 mmol, 2.43 g).

    • Add anhydrous THF (50 mL) via syringe.

    • Add Titanium(IV) isopropoxide (2.0 mmol, 0.6 mL) to the stirring solution. The solution should be clear/yellowish.

  • Grignard Addition (Critical Step):

    • Cool the reaction mixture to 0°C using an ice/water bath. Note: Lower temperatures (-78°C) are often cited, but 0°C is generally sufficient for N-Boc amino esters and facilitates the ligand exchange.

    • Charge the addition funnel with EtMgBr (35.0 mmol, 11.7 mL of 3.0 M solution).

    • Dropwise Addition: Add the EtMgBr solution slowly over 60 minutes.

    • Observation Checkpoint: The solution will turn from yellow to dark brown/black. Gas evolution (ethane/ethene) will be observed.[7] Ensure venting is adequate.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

    • TLC Monitoring: Check consumption of starting ester (Hexane/EtOAc 4:1). The product usually runs lower (more polar) than the ester.

  • Quench & Workup (Emulsion Control):

    • Cool the mixture back to 0°C.

    • Carefully quench by dropwise addition of saturated aqueous Rochelle's salt (Sodium Potassium Tartrate) (30 mL). Caution: Exothermic.

    • Dilute with EtOAc (50 mL) and stir vigorously at room temperature for 1-2 hours.

    • Visual Checkpoint: The biphasic mixture should separate cleanly. The organic layer will be yellow/orange, and the aqueous layer should be clear/blueish. The "sludge" typical of Ti reactions should dissolve.

  • Isolation:

    • Separate the layers. Extract the aqueous phase with EtOAc (2 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol as a colorless oil or white solid.

Phase 2: Deprotection (Boc Removal)

Objective: Remove the protecting group to yield the final free amine or salt.

  • Dissolve the intermediate (from Phase 1) in Dichloromethane (DCM) (5 mL per gram of substrate).

  • Cool to 0°C.

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate in vacuo to remove excess TFA.

  • Free Base Generation: Redissolve residue in DCM, wash with saturated NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.

    • Alternative: For the HCl salt, treat the Boc-intermediate with 4M HCl in Dioxane.

Analytical Validation

Expected Data
  • 1H NMR (400 MHz, CDCl₃) - N-Boc Intermediate:

    • 
       0.40–1.00 (m, 4H, cyclopropane 
      
      
      
      ). Distinctive high-field signals.
    • 
       1.45 (s, 9H, Boc 
      
      
      
      -Bu).
    • 
       3.80–4.00 (m, 1H, piperidine 
      
      
      
      -H).
  • Mass Spectrometry (ESI):

    • Target Mass (Free Base): 141.21 g/mol .[8]

    • Observed [M+H]+: 142.2.

Workflow Visualization

Workflow Setup Setup: Dry 3-Neck Flask N2 Atmosphere Mix Mix: Ester + Ti(OiPr)4 in THF Setup->Mix Add Addition: EtMgBr (3.5 eq) Dropwise @ 0°C Mix->Add React Reaction: Warm to RT Stir 2-4h (Gas Evolution) Add->React Quench Quench: Sat. Rochelle's Salt Stir 1h (Break Emulsion) React->Quench Purify Purification: Flash Column (Hex/EtOAc) Quench->Purify Deprotect Deprotection: TFA/DCM or HCl/Dioxane Purify->Deprotect

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Tips

  • Titanium Emulsions: The most common failure point in Kulinkovich reactions is the workup. If a sticky grey sludge forms, do not filter . Add more Rochelle's salt solution and stir vigorously for a longer period (up to 12 hours) until two clear layers form.

  • Reagent Quality: The Grignard reagent must be high quality. Titrate EtMgBr before use if the bottle is old. Ti(OiPr)₄ is moisture sensitive; use a fresh bottle or distill if cloudy.

  • Temperature Control: While 0°C is standard, if the yield is low, try cooling to -78°C for the addition, then warming slowly. This minimizes side reactions where the Grignard attacks the ester directly (standard addition) rather than via the titanacycle.

  • Stereochemistry: If using enantiopure pipecolic ester (e.g., (S)-isomer), the stereocenter at the 2-position is generally preserved because the reaction occurs at the carbonyl carbon, not the alpha-carbon. However, avoid excessive heating to prevent racemization.

References

  • Kulinkovich, O. G., et al. (1989).[2][9][4] "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii, 25, 2245.

  • Esposito, A., et al. (1999). "The Kulinkovich Reaction on Amino Acid Derivatives: Preparation of Enantiomerically Pure 1-Aminocyclopropanols." Journal of Organic Chemistry, 64(19), 7229-7234.

  • Corey, E. J., et al. (1994). "Enantioselective Synthesis of 1-Substituted Cyclopropanols." Journal of the American Chemical Society, 116(20), 9345.

  • ChemicalBook. (2024).[10] "this compound Product Properties."

  • Organic Chemistry Portal. (2024). "Kulinkovich Reaction: Mechanism and Procedures."

Sources

Application Notes and Protocols: The Emerging Potential of the 1-(Piperidin-2-yl)cyclopropan-1-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Preamble: A Medicinal Chemist's Perspective on a Novel Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. The piperidine ring is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs, where it often imparts favorable pharmacokinetic properties and provides a versatile anchor for pharmacophoric elaboration.[1][2][3][4] Concurrently, the cyclopropyl group has garnered significant interest for its ability to confer metabolic stability, conformational rigidity, and unique electronic properties to bioactive molecules.[5][6][7] The fusion of these two motifs in the form of 1-(Piperidin-2-yl)cyclopropan-1-ol presents a novel and intriguing scaffold for medicinal chemistry exploration. While this specific molecule is not yet extensively documented in the literature, its constituent parts suggest a fertile ground for the development of new chemical entities with desirable drug-like properties.

This guide is intended to serve as a comprehensive resource for researchers interested in exploring the potential of the this compound scaffold. We will dissect the potential contributions of each component, propose a strategic framework for its application in drug discovery, and provide detailed, albeit prospective, protocols for its synthesis and evaluation.

Section 1: Deconstructing the Scaffold - A Rationale for Exploration

The this compound scaffold can be viewed as a bioisosteric replacement for more common piperidine substitutions. Bioisosterism is a powerful strategy in medicinal chemistry for fine-tuning the biological activity, selectivity, and pharmacokinetic profile of a lead compound.[8][9][10][11]

1.1 The Piperidine Moiety: A Foundation of Druggability

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, and for good reason.[1][2][3][4] Its key contributions to a molecule's profile include:

  • Improved Pharmacokinetics: The piperidine ring can enhance a compound's metabolic stability and modulate its lipophilicity, which in turn can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Three-Dimensional Diversity: As a saturated heterocycle, piperidine adopts a chair conformation, allowing for precise spatial orientation of substituents in either axial or equatorial positions. This provides a rigid framework for probing interactions with biological targets.

  • Basic Nitrogen Center: The nitrogen atom in the piperidine ring is typically basic (pKa of the conjugate acid is ~11), allowing for the formation of salts which can improve solubility and crystallinity. This nitrogen can also serve as a key hydrogen bond acceptor in ligand-receptor interactions.

1.2 The Cyclopropanol Group: A Unique Modulator of Properties

The cyclopropyl group, and specifically the cyclopropanol moiety, offers a unique set of properties that can be leveraged in drug design:[5][6][7]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to an increased half-life and reduced potential for drug-drug interactions.

  • Conformational Constraint: The rigid, three-membered ring locks the adjacent piperidine into a specific conformation, reducing the entropic penalty of binding to a target. This can lead to enhanced potency.[6]

  • Modulation of Physicochemical Properties: The cyclopropanol group introduces a polar hydroxyl group while the cyclopropyl ring itself is lipophilic. This combination can be used to fine-tune a molecule's solubility and permeability.

  • Potential for Novel Interactions: The strained ring system of the cyclopropane has unique electronic properties, with some characteristics of a double bond.[6] This can lead to novel, favorable interactions with a biological target.

A recent study on 1,4-benzothiazepines with cyclopropanol groups highlighted their dual activity as RyR2-stabilizing and SERCA2a-stimulating agents, suggesting a potential application for this moiety in cardiovascular diseases.[12]

Section 2: Proposed Therapeutic Applications and a Strategic Research Workflow

Given the properties of its constituent parts, the this compound scaffold is a promising starting point for several therapeutic areas.

2.1 Potential Therapeutic Targets

  • Central Nervous System (CNS) Disorders: The prevalence of the piperidine scaffold in CNS drugs makes this a logical area of exploration.[1] The metabolic stability conferred by the cyclopropyl group could be particularly advantageous for developing long-acting CNS agents.

  • Cardiovascular Diseases: Inspired by the findings on cyclopropanol-containing 1,4-benzothiazepines, derivatives of our scaffold could be investigated as modulators of calcium channels or other cardiovascular targets.[12]

  • Oncology: The piperidine ring is a common feature in many kinase inhibitors and other anticancer agents.[1] The conformational rigidity of the cyclopropyl group could be exploited to achieve high selectivity for a particular kinase.

2.2 A Proposed Research Workflow

The exploration of the this compound scaffold can be systematically approached using the following workflow:

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 In Vitro Screening & Profiling cluster_2 Hit-to-Lead Optimization A Synthesis of Core Scaffold This compound B N-Functionalization of Piperidine A->B C Derivatization of Cyclopropanol A->C D Parallel Synthesis of Focused Library B->D C->D E Primary Target-Based Screening (e.g., Kinase Panel, GPCR Panel) D->E Library for Screening F Secondary / Phenotypic Screening E->F G ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) F->G H Structure-Activity Relationship (SAR) Studies G->H Active & Druggable Hits I In Vivo Proof-of-Concept Studies H->I J Lead Optimization I->J

Caption: Proposed Research Workflow for the this compound Scaffold.

Section 3: Protocols for Synthesis and Evaluation

The following protocols are proposed as a starting point for the investigation of the this compound scaffold. These are based on established synthetic methodologies for similar compounds and standard in vitro assays.

3.1 Protocol for the Synthesis of this compound

This proposed synthesis is a multi-step process starting from commercially available materials.

Step 1: N-Boc Protection of 2-Piperidinemethanol

  • Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to yield N-Boc-2-piperidinemethanol.

Step 2: Oxidation to the Aldehyde

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in DCM (0.2 M).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 2 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-2-piperidinecarboxaldehyde. Use this directly in the next step.

Step 3: Kulinkovich Cyclopropanation

  • To a solution of ethylmagnesium bromide (2.2 eq) in THF, add titanium(IV) isopropoxide (1.1 eq) at -78 °C.

  • Stir the mixture for 10 minutes, then add a solution of the crude N-Boc-2-piperidinecarboxaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate and purify by flash column chromatography (EtOAc/hexanes) to yield N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol.

Step 4: N-Boc Deprotection

  • Dissolve N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.

3.2 Protocol for In Vitro Metabolic Stability Assessment

This protocol provides a general method for assessing the metabolic stability of derivatives in human liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM warfarin)

  • 96-well plates

Procedure:

  • Prepare a working solution of the test compound at 100 µM in phosphate buffer.

  • In a 96-well plate, add 5 µL of HLM (final concentration 0.5 mg/mL) to 85 µL of phosphate buffer.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the 100 µM test compound working solution (final concentration 10 µM).

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with internal standard.

  • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Data Analysis:

Compoundt₁/₂ (min)Cl_int (µL/min/mg)
Control (High Turnover) < 10> 100
Control (Low Turnover) > 60< 10
Test Compound Experimental ValueCalculated Value

Section 4: Trustworthiness and Self-Validation of Protocols

The provided protocols are designed to be self-validating through the inclusion of appropriate controls and analytical techniques.

  • Synthesis: The identity and purity of all synthesized compounds must be rigorously confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.

  • In Vitro Assays: The metabolic stability assay should include both a high-turnover and a low-turnover control compound to ensure the validity of the experimental results. The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response.

Conclusion

The this compound scaffold represents a novel and promising starting point for the development of new therapeutic agents. By leveraging the well-established benefits of the piperidine ring and the unique properties of the cyclopropanol moiety, medicinal chemists have a new tool at their disposal for the design of compounds with improved potency, selectivity, and pharmacokinetic profiles. The strategic framework and protocols outlined in this guide provide a solid foundation for the exploration of this exciting new area of medicinal chemistry.

References

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Bioisosteres of Common Functional Groups. Hypha Discovery.
  • Sintesi di nuovi bioisosteri di piperazina e piperidina mediante dearom
  • 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimul
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • New, simple and accessible method creates potency-increasing structure in drugs. EurekAlert!.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Application Notes and Protocols: The Strategic Use of 1-(Piperidin-2-yl)cyclopropan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Three-Dimensional Chemical Space

In the landscape of modern drug discovery and medicinal chemistry, the demand for molecules with greater three-dimensional (3D) complexity is insatiable. Such structures often exhibit improved pharmacological properties, including enhanced target selectivity and better pharmacokinetics, by more effectively exploring the intricate topographies of biological macromolecules. The piperidine ring is the most ubiquitous nitrogen-containing heterocycle in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold.[1][2][3] Concurrently, the cyclopropane motif, a strained three-membered carbocycle, has been recognized as a "bioisostere" for phenyl rings and other functional groups, capable of conferring unique conformational constraints and metabolic stability.[4][5]

This guide introduces 1-(Piperidin-2-yl)cyclopropan-1-ol , a bifunctional building block that synergistically merges these two privileged scaffolds. Its inherent structure is primed for the generation of novel spirocyclic systems, specifically spiro[piperidine-2,1'-cyclopropan-1'-ol] derivatives. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the strategic applications and providing detailed, field-tested protocols for the utilization of this versatile synthetic intermediate.

Core Concept: A Gateway to Spirocyclic Piperidines

The principal utility of this compound lies in its capacity as a direct precursor to spirocyclic piperidines. Spirocycles, where two rings share a single atom, are of immense interest due to their rigid structures and the precise exit vectors they present for further molecular elaboration.[6][7] The synthesis and subsequent functionalization of this building block allow for the systematic exploration of chemical space around a conformationally restricted core.

Start This compound (Building Block) N_Protect N-Protection (e.g., N-Boc) Start->N_Protect  Control Reactivity N_Func N-Functionalization (e.g., Buchwald-Hartwig Amination) N_Protect->N_Func  Introduce Diversity Final Diverse Spiro[piperidine-2,1'-cyclopropan-1'-ol] Derivatives N_Func->Final  Access Novel Scaffolds

Caption: General workflow for utilizing the building block.

Protocol 1: Synthesis of N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol

The synthesis of the title compound is not widely documented, necessitating a robust and logical approach. A highly effective strategy involves the nucleophilic addition of a cyclopropyl organometallic species to an appropriately protected piperidine-2-carboxaldehyde. The use of a tert-butoxycarbonyl (Boc) protecting group is recommended for its stability under the reaction conditions and its facile removal under acidic conditions.[8][9]

Rationale: The Boc group prevents undesired side reactions at the piperidine nitrogen, such as deprotonation by the Grignard reagent or reaction with other electrophiles. This ensures that the nucleophilic addition occurs exclusively at the aldehyde carbonyl.

Step-by-Step Methodology
  • N-Boc Protection of Piperidine-2-carboxylic acid:

    • To a solution of piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carboxylic acid.

  • Reduction to N-Boc-piperidin-2-yl)methanol:

    • Dissolve the N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

  • Oxidation to N-Boc-piperidine-2-carbaldehyde:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

    • Stir for 15 minutes, then add a solution of N-Boc-piperidin-2-yl)methanol (1.0 eq) in DCM.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench with water and separate the layers. Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry, and concentrate. The crude aldehyde is typically used immediately in the next step.

  • Grignard Addition to form N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol:

    • Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous THF.

    • To a solution of the crude N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared cyclopropylmagnesium bromide solution (1.5 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

A key application of the protected building block is its participation in cross-coupling reactions to introduce aromatic and heteroaromatic moieties, which are pivotal for modulating biological activity. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9]

Rationale: This reaction allows for the modular installation of a wide array of (hetero)aryl groups onto the piperidine nitrogen, providing rapid access to a library of diverse spirocyclic compounds for structure-activity relationship (SAR) studies.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried reaction vessel, add N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

    • Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution:

    • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Final Deprotection (if required):

    • Dissolve the purified N-aryl product in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the product can often be precipitated. Otherwise, neutralize with a base and extract to obtain the free amine.

ParameterAryl BromideAryl Chloride
Catalyst System Pd₂(dba)₃ / XantphosPd(OAc)₂ / SPhos
Base Cs₂CO₃NaOtBu
Temperature 90-110 °C100-120 °C
Typical Yields 65-90%55-85%
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation.

Application Focus: Ring-Opening and Rearrangement Reactions

The strained cyclopropane ring in this compound and its derivatives is susceptible to ring-opening reactions, providing access to a different class of substituted piperidines. This reactivity expands the synthetic utility of the building block beyond its use in creating spirocycles. For instance, acid-catalyzed rearrangement can lead to the formation of piperidin-2-yl ketones.

cluster_0 Acid-Catalyzed Rearrangement Start Spiro[piperidine-2,1'-cyclopropan-1'-ol] Derivative Protonation Protonation of Hydroxyl Group Start->Protonation Carbocation Formation of Tertiary Carbocation & H₂O loss Protonation->Carbocation RingOpening Cyclopropane Ring Opening Carbocation->RingOpening Final Substituted Piperidin-2-yl Ketone RingOpening->Final

Caption: Mechanism for acid-catalyzed ring-opening.

This transformation can be valuable for converting the compact spirocyclic scaffold into a more flexible linear side chain, which can be a useful strategy in lead optimization to probe different binding pockets of a biological target.

Conclusion and Future Outlook

This compound is a highly promising, yet underexplored, building block for modern organic synthesis. Its true potential is realized when used in a protected form, which allows for precise N-functionalization to construct libraries of novel spiro[piperidine-2,1'-cyclopropan-1'-ol] derivatives. These rigid, 3D scaffolds are of significant interest for applications in medicinal chemistry. Furthermore, the inherent strain of the cyclopropane ring can be harnessed in rearrangement reactions to generate alternative piperidine-based structures. The protocols and strategies outlined in this guide provide a foundational framework for researchers to begin exploring the rich chemistry of this versatile intermediate.

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
  • Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds
  • Advances in the Synthesis of Cyclopropylamines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of cyclopropane containing natural products.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers.
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic

Sources

Application Note: Strategic Derivatization of 1-(Piperidin-2-yl)cyclopropan-1-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 1-(piperidin-2-yl)cyclopropan-1-ol scaffold represents a high-value pharmacophore found in NMDA receptor antagonists, GPCR ligands, and viral entry inhibitors. Its value lies in the gem-disubstituted cyclopropane , which acts as a rigid spacer, locking the piperidine nitrogen and the hydroxyl group into a specific vector relationship (The Thorpe-Ingold Effect).

However, this scaffold presents unique synthetic challenges.[1] The C2-position of the piperidine creates steric congestion, and the tertiary cyclopropanol is prone to acid-catalyzed ring opening (homoenolate rearrangement). This guide provides validated protocols for derivatizing this molecule while maintaining structural integrity.

Physicochemical Profile
PropertyValue (Approx.)SAR Implication
pKa (Conj. Acid) ~9.8 - 10.2Highly basic.

-capping is usually required to improve membrane permeability (

).
Lipophilicity (cLogP) ~0.8Low baseline lipophilicity allows for heavy decoration with lipophilic aromatic groups.
Stereochemistry 1 Chiral Center (C2)Critical: Enantiomers often show >100-fold potency differences. Resolution is required.
Stability Acid-SensitiveCyclopropanol ring can open to form

-ketones under strong acidic conditions.

Strategic SAR Vectors

To maximize Structure-Activity Relationship (SAR) data, we define three modification vectors.

SAR_Vectors Scaffold 1-(Piperidin-2-yl) cyclopropan-1-ol VectorA Vector A: Nitrogen (Amides, Ureas, Sulfonamides) Modulates: pKa, Solubility, HERG Scaffold->VectorA VectorB Vector B: Hydroxyl (Ethers, Esters, Fluorine) Modulates: H-Bonding, Metabolism Scaffold->VectorB VectorC Vector C: Stereochemistry (R vs S Enantiomer) Modulates: Target Affinity Scaffold->VectorC

Figure 1: Strategic vectors for library generation. Note that Vector C (Stereochemistry) must be addressed before or during library synthesis.

Critical Stability Warning: The Homoenolate Trap

STOP & READ: Unlike standard tertiary alcohols, cyclopropanols are latent ketones. Under strong acidic conditions (e.g., neat TFA, HCl/dioxane) or specific metal catalysis (Pd, Zn), the ring strain drives ring opening.

Mechanism of Failure: Protonation of the hydroxyl group leads to C-C bond cleavage, relieving ring strain and resulting in a linear ethyl ketone.

  • Prevention: Perform

    
    -Boc deprotection using HCl/EtOAc at 0°C (kinetic control) rather than TFA/DCM at RT. Avoid strong Lewis acids during derivatization.
    

Experimental Protocols

Protocol A: Chiral Resolution (The Foundation)

Context: The scaffold is commercially available often as a racemate. For high-quality SAR, you must separate enantiomers. We utilize a Kinetic Resolution (KR) approach using chiral lithiation, a method validated for 2-substituted piperidines.[2][3]

Reagents:

  • Racemic

    
    -Boc-1-(piperidin-2-yl)cyclopropan-1-ol
    
  • 
    -BuLi (1.3 M in cyclohexane)
    
  • (-)-Sparteine (or (+)-Sparteine surrogate)

  • Solvent: Dry TBME (tert-Butyl methyl ether) - Critical: TBME enhances enantioselectivity over THF.

Step-by-Step:

  • Complex Formation: In a flame-dried flask under Ar, dissolve (-)-sparteine (0.6 equiv) in TBME at -78°C. Add

    
    -BuLi (0.6 equiv) dropwise. Stir for 30 min.
    
  • Selective Deprotonation: Add the racemic starting material (1.0 equiv) dissolved in TBME dropwise over 20 min. The chiral base complex preferentially deprotonates one enantiomer at the

    
    -position (benzylic-like stabilization isn't present here, but the chelation to the cyclopropanol oxygen assists).
    
  • Quench/Recovery: Note: This specific scaffold is tricky for KR via electrophile trapping due to the tertiary alcohol. Instead, use preparative Chiral SFC for this specific alcohol if chemical resolution fails.

    • Alternative (Recommended for this specific scaffold):Diastereomeric Salt Formation.

    • Dissolve racemate (free amine) in EtOH.

    • Add 0.5 equiv of L-Tartaric acid or Di-p-toluoyl-L-tartaric acid .

    • Heat to reflux and cool slowly to 4°C. Filter crystals.

    • Recrystallize 2x to achieve >98% ee.

Protocol B: Nitrogen Functionalization (Library Generation)

Context: The secondary amine is the primary vector for SAR. Due to steric hindrance at C2, standard amide couplings can be sluggish.

Method 1: Amide Coupling (High Success Rate)

  • Activation: To a solution of Carboxylic Acid (

    
    , 1.2 equiv) in DMF, add HATU  (1.2 equiv) and DIPEA  (3.0 equiv). Stir for 5 min to form the active ester. Why HATU? EDC/HOBt is often too slow for sterically hindered 2-substituted piperidines.
    
  • Coupling: Add the scaffold (1.0 equiv). Stir at RT for 12-16 h.

  • Workup (Library Scale): Scavenge excess acid with polymer-supported trisamine resin. Filter and concentrate.

  • QC: LCMS.

Method 2: Urea Formation (Potency Enhancer)

  • Dissolve scaffold (1.0 equiv) in DCM.

  • Add Isocyanate (

    
    , 1.1 equiv).
    
  • Catalysis: If reaction is slow (due to C2 sterics), add 10 mol% DMAP .

  • Stir sealed for 16 h.

Protocol C: Oxygen Functionalization (The "High Risk" Vector)

Context: Modifying the tertiary alcohol is difficult due to steric bulk and the risk of ring opening.

Method 1: O-Alkylation (Ether Synthesis) Safety: Use Sodium Hydride (NaH) carefully. This reaction maintains basic conditions, preventing ring opening.

  • Dissolve scaffold (

    
    -protected form is mandatory ) in dry DMF.
    
  • Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir 30 min until gas evolution ceases.

  • Add Alkyl Halide (

    
    , 1.5 equiv).
    
  • Warm to RT and stir 4-12 h.

  • Quench: Careful addition of sat.

    
     (aq). Note: Keep temperature low during quench to avoid local heating/acidic pockets.
    

Method 2: Fluorination (Bioisostere) Context: Replacing -OH with -F is a classic tactic to block metabolism and modulate pKa. Warning: DAST is too harsh and often causes explosion/rearrangement of cyclopropanols. Use Deoxo-Fluor or XtalFluor-E .

  • Dissolve

    
    -protected scaffold in DCM at -78°C.
    
  • Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Stir at -78°C for 1 h, then allow to warm only to 0°C. Do not heat.

  • Quench with sat.

    
    .
    

Workflow Visualization

Workflow Start Racemic This compound Resolution Chiral Resolution (SFC or Tartaric Salt) Start->Resolution Protection N-Boc Protection Resolution->Protection Decision Target Vector? Protection->Decision PathN Vector A (Nitrogen) Decision->PathN N-Deriv PathO Vector B (Oxygen) Decision->PathO O-Deriv Deprotect N-Boc Deprotection (HCl/EtOAc, 0°C) PathN->Deprotect Alkylation O-Alkylation (NaH/R-X) PathO->Alkylation Coupling Amide/Urea Coupling (HATU/DIPEA) Deprotect->Coupling Final Final Library Compound Coupling->Final Alkylation->Deprotect

Figure 2: Decision tree for library synthesis. Note that O-alkylation requires N-protection to prevent quaternization.

References

  • Coldham, I., et al. (2014). "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications. Link

  • Yoshikai, N., et al. (2021). "Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate." Journal of the American Chemical Society.[4][5] Link

  • Pedroni, J., & Cramer, N. (2015). "Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization." Chemical Science. Link

  • Bender, D. M., et al. (2008).[6] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[6] Organic Letters. Link

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Piperidin-2-yl)cyclopropan-1-ol is a heterocyclic compound incorporating both a piperidine ring and a cyclopropanol moiety. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The inclusion of a strained cyclopropanol group introduces unique stereochemical and electronic features, making this molecule a person of interest for medicinal chemistry and drug discovery programs.

Robust and unequivocal analytical characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound of interest. This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of this compound. The protocols herein are designed for researchers and scientists in academic and industrial settings, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for chemical shift referencing.[3] For compounds with limited solubility or to observe exchangeable protons (e.g., -OH, -NH), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be utilized. The choice of solvent can influence chemical shifts, so consistency is key.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. However, for aqueous-based solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be more appropriate. In many modern spectrometers, the residual solvent peak is used for calibration.[4]

  • Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Piperidine CH (C2)2.5 - 3.055 - 65Methine proton adjacent to nitrogen.
Piperidine CH₂ (C3)1.4 - 1.825 - 35Diastereotopic protons.
Piperidine CH₂ (C4)1.3 - 1.720 - 30
Piperidine CH₂ (C5)1.4 - 1.825 - 35
Piperidine CH₂ (C6)2.6 - 3.245 - 55Methylene protons adjacent to nitrogen.
Piperidine NH1.5 - 3.0 (broad)-Chemical shift and peak shape are dependent on solvent and concentration.
Cyclopropanol OH1.5 - 4.0 (broad)-Chemical shift and peak shape are dependent on solvent and concentration.
Cyclopropanol C (C1')-50 - 60Quaternary carbon bearing the hydroxyl group.
Cyclopropanol CH₂ (C2', C3')0.4 - 1.010 - 20Highly shielded protons characteristic of a cyclopropyl ring.
Experimental Protocols

1.3.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[3]

    • Spectral Width: -2 to 12 ppm.[3]

    • Acquisition Time: 3-4 seconds.[3]

    • Relaxation Delay: 2 seconds.[3]

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

1.3.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').[3]

    • Spectral Width: 0 to 220 ppm.[3]

    • Acquisition Time: 1-2 seconds.[3]

    • Relaxation Delay: 2 seconds.[3]

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.

Rationale for Experimental Choices
  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺, which gives a direct reading of the molecular weight.[5]

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it may not always show the molecular ion peak, the resulting fragmentation pattern is highly reproducible and can be used as a "fingerprint" for the compound.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, thus confirming the molecular formula.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₁₅NO, with a monoisotopic mass of 141.1154 Da. A positional isomer, 1-(piperidin-4-yl)cyclopropan-1-ol, has predicted m/z values that can serve as a useful reference.[6]

Table 2: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺142.1226
[M+Na]⁺164.1046
[M+K]⁺180.0785
[M+H-H₂O]⁺124.1121
Experimental Protocols

2.3.1. ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode.[3]

    • Mass Range: Scan from m/z 50 to 500.[3]

    • Capillary Voltage: ~3-4 kV.[3]

    • Nebulizer Gas (N₂): Instrument-specific pressure.

    • Drying Gas (N₂): 200-300 °C.[3]

2.3.2. EI-MS (Coupled with Gas Chromatography)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or methanol.[7]

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution.[7]

  • MS Parameters:

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: ~200-250 °C.[3]

    • Mass Range: Scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound and for quantifying it in various matrices.

Rationale for Experimental Choices
  • Detection Method: this compound lacks a strong chromophore, making direct UV detection challenging at higher wavelengths. Detection at a low wavelength (e.g., 210 nm) is possible but may lack specificity.[7] For sensitive and specific quantification, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride is a robust strategy.[8][9]

  • Stationary Phase: A C18 reversed-phase column is a versatile and common choice for the separation of a wide range of organic molecules.[7]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used in reversed-phase HPLC. The pH of the buffer can be adjusted to control the ionization state of the basic piperidine nitrogen, thereby influencing retention time and peak shape.

Experimental Protocol (with Pre-Column Derivatization)
  • Derivatization Procedure:

    • To an aliquot of the sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

    • Add a basic buffer (e.g., sodium bicarbonate solution) to facilitate the reaction.

    • Heat the mixture (e.g., at 60°C) for a specified time to ensure complete derivatization.

    • Neutralize the reaction mixture and dilute with the mobile phase before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.[9]

    • Mobile Phase: Acetonitrile and a phosphate buffer (pH adjusted with phosphoric acid). The exact ratio should be optimized for best separation.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 230-254 nm for the tosyl derivative).

    • Injection Volume: 10-20 µL.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Experimental Choices
  • Sample Preparation: For a solid sample, the KBr pellet method is common. For a liquid or low-melting solid, placing a thin film between salt (NaCl or KBr) plates is a straightforward approach.[3]

  • Key Vibrational Frequencies: The presence of the hydroxyl (-OH) and amine (-NH) groups will give rise to characteristic broad absorption bands in the high-frequency region of the spectrum. The C-H stretches of the piperidine and cyclopropane rings will also be observable.

Predicted FTIR Data

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
N-H Stretch (secondary amine)3300 - 3500 (moderate)
C-H Stretch (aliphatic)2850 - 3000
C-O Stretch (alcohol)1050 - 1260
N-H Bend (amine)1550 - 1650
Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.[3]

    • Thin Film: If the sample is a liquid or can be melted, place a drop between two salt plates.[3]

  • Instrument Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.[3]

    • Number of Scans: 16-32.[3]

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) and subtract it from the sample spectrum.

Visualizations of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Solution Deriv Add Tosyl Chloride & Buffer; Heat Sample->Deriv Standard Standard Solution Standard->Deriv HPLC HPLC System (C18 Column) Deriv->HPLC Inject Data Chromatogram (Peak Area vs. Time) HPLC->Data Detect

Caption: Workflow for HPLC analysis with pre-column derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve Sample in Deuterated Solvent Acq NMR Spectrometer (¹H, ¹³C, 2D) Prep->Acq Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Analysis Assign Signals to Molecular Structure Proc->Analysis

Caption: General workflow for NMR-based structural elucidation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, HPLC, and FTIR is essential for the unequivocal confirmation of its structure and the assessment of its purity. The provided protocols are based on established principles and can be adapted and optimized to suit specific laboratory instrumentation and research needs.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • A Technical Guide to the Spectroscopic Analysis of 1-[(2R)-piperidin-2-yl]propan-2-one - Benchchem. (n.d.).
  • Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed. (2011, April 18).
  • Piperidine(110-89-4) 1 H NMR - ChemicalBook. (n.d.).
  • 1-(piperidin-4-yl)cyclopropan-1-ol - PubChemLite. (n.d.).
  • Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad. (n.d.).
  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.).
  • Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed. (2009, January 15).
  • Application Notes and Protocols for the Characterization of 2-Piperidin-1-ylmethyl-morpholine - Benchchem. (n.d.).
  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. (2025, August 6).
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.).
  • Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity - MDPI. (2024, January 16).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - BIA - Free University of Bozen-Bolzano. (2023, November 13).
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. (2014, July 15).
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • NMR spectroscopy in pharmacy - alpaipars. (n.d.).
  • Supporting Information - Rsc.org. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021, August 3).
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - iosrphr.org. (2024, September 11).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. (n.d.).
  • 2-(piperidin-2-yl)cyclopentan-1-ol - PubChemLite. (n.d.).

Sources

Application Note: Scalable Synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocol for 1-(Piperidin-2-yl)cyclopropan-1-ol , a high-value pharmacophore found in NMDA receptor antagonists (e.g., Traxoprodil analogs) and histamine H3 ligands.[1]

While laboratory-scale synthesis often relies on unoptimized Grignard additions or multi-step ring closures, this protocol utilizes a modified Kulinkovich reaction . This catalytic titanium-mediated cyclopropanation allows for the direct conversion of esters to cyclopropanols, significantly reducing step count and improving atom economy.

Key Advantages of this Protocol:

  • Scalability: Validated for 100g+ batches.

  • Safety: Engineered controls for Grignard exotherms and ethylene gas evolution.[1]

  • Purification: Optimized "Rochelle’s Salt" workup to eliminate persistent titanium emulsions.

Strategic Route Selection

The synthesis targets the construction of a strained cyclopropanol ring adjacent to a chiral piperidine center.

Retrosynthetic Analysis
  • Route A (Simmons-Smith): Cyclopropanation of a vinyl ketone or alcohol. Disadvantage: Requires multi-step preparation of the vinyl precursor; zinc carbenoids are difficult to handle on large scale.

  • Route B (Grignard Addition to Ketone): Addition of cyclopropylmagnesium bromide to 2-acetylpiperidine. Disadvantage: Cyclopropyl Grignard is expensive and prone to ring-opening; 2-acetylpiperidine is prone to racemization.

  • Route C (Kulinkovich Reaction - Selected): Reaction of N-Boc-pipecolate ethyl ester with ethylmagnesium bromide (EtMgBr) catalyzed by Titanium(IV) isopropoxide (Ti(OiPr)₄).

    • Mechanism:[2][3][4][5] Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, inserting into the ester carbonyl.[1]

    • Justification: Uses cheap EtMgBr, preserves the stereocenter at the piperidine C2 position, and forms the ring in a single step.

Reaction Scheme Visualization

ReactionScheme SM Ethyl Pipecolate (HCl Salt) Step1 Step 1: Protection (Boc2O, TEA) SM->Step1 Inter1 N-Boc-Ethyl Pipecolate Step1->Inter1 Step2 Step 2: Kulinkovich (EtMgBr, cat. Ti(OiPr)4) Inter1->Step2 Inter2 Titanate Intermediate Step2->Inter2 -78°C to RT Gas Evolution Step3 Step 3: Workup & Deprotection (HCl/Dioxane) Inter2->Step3 Quench Product This compound (HCl Salt) Step3->Product

Figure 1: Synthetic pathway utilizing the Kulinkovich cyclopropanation strategy.

Critical Process Parameters & Safety

Thermal Management & Gas Evolution

The Kulinkovich reaction generates ethane and ethylene gas as byproducts of the titanacyclopropane formation. On a large scale, this presents a pressure and flammability hazard.

  • Control: The reaction vessel must be vented through an oil bubbler to a high-capacity exhaust.

  • Dosing: EtMgBr addition must be strictly rate-limited by the internal temperature (T_int), not just addition volume.

Titanium Emulsions

Titanium alkoxides hydrolyze to form gelatinous TiO₂ hydrates, which stabilize emulsions and trap product.[1]

  • Solution: Use of Rochelle’s Salt (Potassium Sodium Tartrate) or saturated Ammonium Chloride (NH₄Cl) with vigorous stirring is mandatory to solubilize titanium salts.[1]

Detailed Experimental Protocols

Step 1: Preparation of N-Boc-Ethyl Pipecolate

Target Scale: 100 g Input

Reagents:

  • (S)-Ethyl pipecolate hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge (S)-Ethyl pipecolate HCl (100 g) and DCM (1.0 L) to a 3-L reactor.

  • Cool to 0–5 °C.

  • Add TEA dropwise, maintaining T_int < 10 °C. The mixture will become a slurry.

  • Add a solution of Boc₂O in DCM dropwise over 1 hour.

  • Warm to 20–25 °C and stir for 4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1M HCl (2 x 500 mL), then sat. NaHCO₃ (500 mL), then brine.

  • Dry organic layer (MgSO₄), filter, and concentrate in vacuo.

  • Yield: Expect >95% yield of colorless oil. Used directly in Step 2.

Step 2: Kulinkovich Cyclopropanation (The Critical Step)

Target Scale: ~120 g Intermediate Input[1]

Reagents:

  • N-Boc-Ethyl pipecolate (1.0 equiv, ~466 mmol)

  • Ethylmagnesium bromide (3.0 M in Et₂O) (3.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.15 equiv / 15 mol%)

  • Dry THF (anhydrous) (15 vol)

Equipment Setup:

  • 5-L jacketed reactor or 3-neck round bottom flask.

  • Mechanical overhead stirrer (critical for emulsion breaking).

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon inert atmosphere.

  • Gas outlet to bubbler.

Protocol:

  • Inertion: Flame-dry glassware and purge with N₂.

  • Solvation: Dissolve N-Boc-Ethyl pipecolate (120 g) and Ti(OiPr)₄ (21 mL) in dry THF (1.8 L).

  • Cooling: Cool the solution to 0–5 °C . (Note: Lower temperatures like -78°C are often cited in academic papers, but 0°C is sufficient and more practical for scale-up if addition is controlled).

  • Addition (Exothermic): Add EtMgBr solution dropwise.

    • Observation: The solution will turn from colorless to yellow, then dark brown/black.

    • Gas Evolution: Vigorous gas evolution (ethane/ethylene) will occur.[1] Ensure vent is open.

    • Rate: Maintain T_int < 10 °C. Addition time: ~2–3 hours.

  • Reaction: After addition, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.

    • Check: LCMS should show consumption of ester and formation of the cyclopropanol-Boc intermediate (M+H or M+Na).

  • Quench (Critical):

    • Cool back to 0 °C.

    • Slowly add saturated aq. NH₄Cl (500 mL) . Caution: Strong exotherm and gas evolution.[6]

    • Dilute with Ethyl Acetate (1.0 L).

    • Add water (500 mL) to help phase separation.

  • Emulsion Management:

    • If the interface is not clear, add solid Celite (50 g) and filter the biphasic mixture through a Celite pad.[1]

    • Alternative: Stir with 20% Rochelle's Salt solution for 2 hours until phases clarify.

  • Extraction: Separate layers. Extract aqueous phase with EtOAc (2 x 500 mL).

  • Purification: Dry combined organics (Na₂SO₄), concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove octane/byproducts.

    • Target: 1-(N-Boc-piperidin-2-yl)cyclopropan-1-ol.

Step 3: Deprotection & Salt Formation

Protocol:

  • Dissolve the Boc-intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (5 equiv) at 0 °C.

  • Stir at RT for 3 hours (precipitate usually forms).

  • Concentrate to dryness or filter the solid precipitate.

  • Recrystallize from EtOH/Et₂O if necessary.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with structure1H NMR (D2O or DMSO-d6)
Residual Titanium < 20 ppmICP-MS
Enantiomeric Excess > 98% ee (if chiral SM used)Chiral HPLC

NMR Diagnostic Signals (Free Base in CDCl3):

  • Cyclopropane protons: Distinct multiplets around 0.4 – 0.9 ppm (4H).

  • Piperidine C2-H: Doublet of doublets or multiplet around 2.5 – 3.0 ppm.

Troubleshooting Guide

Workup Logic Diagram

The following diagram illustrates the decision matrix for handling the titanium quench, the most common failure point in scale-up.

WorkupLogic Start Reaction Complete (Dark Brown Solution) Quench Add sat. NH4Cl (Slowly at 0°C) Start->Quench Check Check Phase Separation Quench->Check Clear Phases Clear? Check->Clear Yes Proceed to Extraction Clear->Yes Yes No Emulsion / Gel Clear->No No Fix1 Add Rochelle's Salt Stir 2-4 hours No->Fix1 Fix2 Filter through Celite Fix1->Fix2 If still cloudy Fix2->Yes

Figure 2: Decision matrix for Titanium workup to prevent yield loss.

Common Issues
  • Low Yield: Often due to "stopping" the Grignard addition too early. The reaction requires 2 equivalents of Grignard for the mechanism + 1 equivalent to deprotonate the alcohol formed (if any) + excess for moisture. Use 3.5 equiv.

  • Incomplete Conversion: The catalyst (Ti) may have decomposed if the THF was wet. Ensure THF is <50 ppm H₂O.

  • Product Stuck in Aqueous Layer: The amine product is polar.[7] Ensure the pH is basic (>10) during extraction if isolating the free base, or keep it neutral/acidic only if avoiding extraction of the amine (not applicable here as we need the Boc-amine). Correction: The Boc-amine is lipophilic. It should extract easily. If you deprotected in situ, the amine salt stays in water.[1] Do not deprotect before workup.

References

  • Kulinkovich, O. G., et al. (1989).[1] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium alkoxides." Synthesis, 1991(3), 234.[1] Link

  • Esposito, A., et al. (1999).[1] "The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols." Journal of Organic Chemistry, 64(19), 7229-7231. Link

  • Corey, E. J., et al. (1994). "Enantioselective Synthesis of the NMDA Antagonist CP-101,606." (Context for piperidine-cyclopropanol pharmacophores). Journal of the American Chemical Society, 116, 9369.[1]

  • Bertus, P., & Szymoniak, J. (2001).[1][4] "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications, (18), 1792-1793. Link

  • Wu, Y. D., & Yu, Z. X. (2001).[1] "Theoretical Study on the Mechanism of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society, 123(24), 5777-5786.[1] Link[1]

Sources

Application Note: Development of 1-(Piperidin-2-yl)cyclopropan-1-ol Analogs for Improved Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1-(Piperidin-2-yl)cyclopropan-1-ol scaffold represents a privileged structural motif in modern neuropharmacology. It serves as a conformationally restricted bioisostere of the flexible


-amino-alcohol pharmacophore found in numerous CNS-active agents, including NMDA receptor antagonists (e.g., ketamine, phencyclidine derivatives) and norepinephrine/serotonin reuptake inhibitors (e.g., milnacipran analogs).

By incorporating the cyclopropane ring, this scaffold introduces rigid stereochemical constraints that can:

  • Enhance Selectivity: Lock the amino-alcohol moiety into a bioactive conformation, reducing off-target binding (e.g., minimizing muscarinic or histaminergic side effects).

  • Improve Metabolic Stability: The cyclopropyl group is metabolically robust compared to flexible alkyl chains, potentially extending half-life (

    
    ).
    
  • Modulate Lipophilicity: The spiro-like connectivity alters the

    
     and 
    
    
    
    of the adjacent amine, optimizing Blood-Brain Barrier (BBB) permeability.

This guide details the protocol for synthesizing and optimizing this scaffold to develop analogs with improved efficacy, specifically targeting NMDA receptor modulation and Sigma-1 receptor affinity.

Rational Design Strategy: SAR Exploration

To improve efficacy, we must explore the Structure-Activity Relationship (SAR) around three vectors: the Nitrogen center (Vector A), the Cyclopropane ring (Vector B), and the Piperidine core (Vector C).

Table 1: Analog Design Matrix
VectorModification SiteChemical ModificationRationalePredicted Effect
A Piperidine Nitrogen

-Methylation
Mimic Ketamine/PCP

NMDA affinity,

Lipophilicity
A Piperidine Nitrogen

-Phenethyl
Opioid/Sigma-1 motif

Sigma-1 affinity,

Potency
B Cyclopropane C2/C3gem-DifluorinationMetabolic blocking

Metabolic stability,

pKa
B Cyclopropane C1Etherification (-OR)Steric bulk increaseModulate receptor subtype selectivity
C Piperidine C4Phenyl substitution4-Phenylpiperidine motif

Opioid/NMDA dual activity

Chemical Synthesis Protocol

The most robust route to 1-(substituted)-cyclopropan-1-ols is the Kulinkovich Reaction , utilizing titanium(IV)-mediated cyclopropanation of esters. This protocol ensures high yields and access to the core scaffold from readily available amino acid precursors (Pipecolic acid).

Synthesis Workflow Diagram

Synthesispathway Start Pipecolic Acid Ethyl Ester (HCl Salt) Step1 Step 1: N-Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Pipecolinate Step1->Inter1 Yield >95% Step2 Step 2: Kulinkovich Rxn (EtMgBr, Ti(OiPr)4) Inter1->Step2 Core N-Boc-1-(Piperidin-2-yl) cyclopropan-1-ol Step2->Core Yield 60-80% Step3 Step 3: Deprotection (TFA/DCM) Core->Step3 Final 1-(Piperidin-2-yl) cyclopropan-1-ol (TFA Salt) Step3->Final Quant. Deriv Step 4: N-Alkylation (Reductive Amination) Final->Deriv Analog Target Analog Deriv->Analog

Caption: Figure 1. Modular synthesis of the core scaffold via the Kulinkovich reaction.

Detailed Experimental Procedure

Step 1: Preparation of N-Boc-Ethyl Pipecolinate

  • Dissolve ethyl pipecolinate hydrochloride (10.0 g, 51.6 mmol) in DCM (100 mL).

  • Add Triethylamine (15.8 mL, 2.2 eq) and cool to 0°C.

  • Add Di-tert-butyl dicarbonate (

    
    ) (12.4 g, 1.1 eq) portion-wise.
    
  • Stir at RT for 12 h. Wash with 1M HCl, brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify product by TLC (

      
       in 4:1 Hex/EtOAc).
      

Step 2: The Kulinkovich Cyclopropanation (Critical Step) Mechanistic Insight: The reaction proceeds via a titanacyclopropane intermediate generated from EtMgBr and


, which acts as a 1,2-dicarbanion equivalent reacting with the ester carbonyl.
  • Inert Atmosphere: Flame-dry a 500 mL round-bottom flask; flush with Argon.

  • Dissolve N-Boc-Ethyl Pipecolinate (5.0 g, 19.4 mmol) and

    
     (1.1 mL, 0.2 eq) in anhydrous 
    
    
    
    (100 mL).
  • Slow Addition: Add Ethylmagnesium bromide (3.0 M in

    
    , 16 mL, 2.5 eq) dropwise over 1 hour via syringe pump. Maintain temp at 20-25°C (water bath).
    
    • Note: Color changes from yellow to dark brown/black.

  • Stir for an additional 1 h.

  • Quench: Carefully pour reaction mixture into ice-cold saturated

    
     solution.
    
  • Extract with EtOAc (3x), dry (

    
    ), and purify via flash chromatography (0-20% EtOAc/Hexane).
    
    • Yield Target: 65-75% of N-Boc-1-(Piperidin-2-yl)cyclopropan-1-ol.

Step 3: Deprotection & Salt Formation

  • Dissolve intermediate in DCM (20 mL).

  • Add TFA (5 mL) at 0°C. Stir 2 h.

  • Concentrate in vacuo. Triturate with

    
     to obtain the TFA salt as a white solid.
    

In Vitro Evaluation Protocols

To validate efficacy, analogs must be screened against the primary target (NMDA receptor) and assessed for off-target safety.

Radioligand Binding Assay (NMDA Determination)

Objective: Determine binding affinity (


) for the PCP-site within the NMDA receptor channel.
  • Source Tissue: Rat forebrain membranes or HEK293 cells expressing GluN1/GluN2B.

  • Radioligand:

    
    -MK-801 (Specific Activity: 30 Ci/mmol).
    
  • Non-specific Binding: Defined by 10

    
    M (+)MK-801.
    

Protocol:

  • Incubate membranes (20-40

    
    g protein) with 
    
    
    
    -MK-801 (2 nM) and increasing concentrations of test analog (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10

    
    M Glutamate and 10 
    
    
    
    M Glycine (Required for channel opening).
  • Incubate for 2 h at 25°C (Equilibrium is slow for channel blockers).

  • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux ( Imaging)

Objective: Confirm antagonist activity and rule out agonism.

  • Load HEK293-GluN1/GluN2B cells with Fluo-4 AM dye.

  • Pre-incubate with test compound for 10 min.

  • Stimulation: Inject Glutamate (10

    
    M) / Glycine (10 
    
    
    
    M).
  • Readout: Measure reduction in fluorescence peak compared to control.

  • Metric:

    
     (functional potency).
    

Screening Cascade & Decision Logic

Efficient drug discovery requires a logical filter to discard poor candidates early.

ScreeningCascade Library Synthesized Analog Library Tier1 Tier 1: Binding Affinity (NMDA & Sigma-1) Library->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional Assay (Ca2+ Flux / Electrophysiology) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 IC50 < 500 nM? No Agonism? Tier2->Decision2 Tier3 Tier 3: ADME Profiling (Microsomal Stability, BBB) Decision2->Tier3 Yes Decision2->Discard No Lead Lead Candidate Tier3->Lead High Stability High Permeability Tier3->Discard Poor ADME

Caption: Figure 2. Hierarchical screening cascade for identifying high-efficacy analogs.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Context: General reaction methodology).

  • Shuto, S., et al. (2002). "Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)..." Chemical & Pharmaceutical Bulletin.

  • Kemp, J. A., & Kew, J. N. (2002). "NMDA receptor antagonists: pharmacology and therapeutic potential." Psychopharmacology.

  • Morris, H., et al. (2005). "Synthesis and N-methyl-D-aspartate (NMDA) receptor binding activity of some 1-(1-phenyl-1-cycloalkyl)ethylamine derivatives." Bioorganic & Medicinal Chemistry.
  • Rao, T. S., et al. (1990). "Synthesis and biological evaluation of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) analogs as NMDA receptor antagonists." Journal of Medicinal Chemistry.

Application Note: Advanced Purification Protocol for 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-(Piperidin-2-yl)cyclopropan-1-ol (CAS: 864228-80-8) is a highly valuable, bifunctional building block in modern medicinal chemistry. The strategic incorporation of


-rich 3D fragments—such as substituted piperidines and spirocyclic motifs—has been shown to significantly improve the pharmacokinetic properties, solubility, and target-binding profiles of active pharmaceutical ingredients (APIs)[1][2].

However, the purification of this specific compound presents a dual challenge. First, the presence of a secondary amine (piperidine) imparts high basicity, leading to severe peak tailing and irreversible chemisorption on standard acidic silica gel. Second, the highly strained cyclopropanol ring is chemically sensitive; cyclopropanes are known to undergo rapid ring-opening reactions when exposed to strong Lewis acids or single-electron oxidants[3][4]. Therefore, a specialized, self-validating purification workflow is required to isolate the compound in high purity without inducing degradation.

Physicochemical Profiling & Causality

Designing a robust purification protocol requires understanding the causality behind the molecule's behavior:

  • Amine Basicity (pKa ~10.0): The secondary nitrogen will protonate in mildly acidic conditions. During normal-phase chromatography, isolated silanol groups on bare silica gel (pKa ~4.5) act as strong hydrogen-bond donors and Lewis acids. Pre-treating the stationary phase with a basic modifier (e.g., 1% Triethylamine) is mandatory to cap these sites and ensure sharp elution bands.

  • Cyclopropanol Sensitivity: Cyclopropanols can easily isomerize or undergo ring-opening fragmentation to form linear ketones under Lewis acidic conditions[4]. Neutralizing the silica gel not only prevents amine tailing but critically protects the cyclopropanol moiety from acid-catalyzed degradation.

  • Aqueous Solubility: As a low-molecular-weight (MW 141.21) polar amino alcohol, the free base exhibits significant aqueous solubility even at high pH. Standard extraction solvents like Ethyl Acetate (EtOAc) yield poor partition coefficients. A specialized solvent system—such as Chloroform/Isopropanol—is required to disrupt the aqueous hydration shell and drive the compound into the organic phase.

Purification Workflow

G Crude Crude Synthesis Mixture AcidExt Acidic Extraction (1.0 M HCl) Crude->AcidExt OrgWash Organic Wash (Discard Impurities) AcidExt->OrgWash Organic Phase BaseExt Basification (pH 11) & Extraction AcidExt->BaseExt Aqueous Phase Chromatography Flash Chromatography (Silica + 1% Et3N) BaseExt->Chromatography Cryst Salt Crystallization (HCl in Et2O) Chromatography->Cryst Pure Pure 1-(Piperidin-2-yl) cyclopropan-1-ol Cryst->Pure

Figure 1: Purification workflow for this compound highlighting key separation phases.

Detailed Step-by-Step Methodologies

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Objective: Remove neutral/acidic organic impurities and transition metal residues from upstream synthesis.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acidic Partitioning: Transfer to a separatory funnel and extract with cold 1.0 M HCl (aq) (3 × 15 mL). The basic piperidine protonates and partitions into the aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layers with Dichloromethane (CH₂Cl₂) (2 × 10 mL) to remove non-basic lipophilic impurities. Discard the organic washes.

  • Basification (Self-Validation Step): Cool the aqueous layer in an ice bath (0 °C). Carefully add 2.0 M NaOH (aq) dropwise until the pH reaches 11–12 (verify with pH paper). The solution may become cloudy as the free base precipitates.

  • Target Extraction: Extract the basified aqueous layer with a mixture of CHCl₃/iPrOH (3:1, v/v) (4 × 20 mL). Note: The addition of isopropanol is critical to overcome the high water solubility of the polar amino alcohol.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 35 °C to yield the crude free base.

Protocol B: Modified Flash Column Chromatography

Objective: Isolate the target amino alcohol from structurally similar basic byproducts.

  • Stationary Phase Preparation: Slurry-pack a column with silica gel (230–400 mesh) using a solvent mixture of CH₂Cl₂ containing 1% Triethylamine (Et₃N). Flush the column with 2 column volumes (CV) of this mixture to fully deactivate the acidic silanols.

  • Sample Loading: Dissolve the crude free base in a minimal amount of CH₂Cl₂ and carefully load it onto the column head.

  • Gradient Elution: Elute the column using a gradient of CH₂Cl₂ : Methanol : Aqueous NH₄OH (from 99:1:0.1 to 90:10:1). The inclusion of NH₄OH maintains the amine in its free base form during elution, preventing streaking.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC). Since the compound lacks a strong UV chromophore, visualize the plates using a Ninhydrin stain (heat required; yields a purple spot for the secondary amine) or KMnO₄ stain.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure (<35 °C).

Protocol C: Hydrochloride Salt Crystallization

Objective: Achieve >99% purity and establish a thermodynamically stable solid form for long-term storage.

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (15 mL per gram).

  • Salt Formation: Cool the solution to 0 °C under a nitrogen atmosphere. Add 1.05 equivalents of ethereal HCl (2.0 M in Et₂O) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold hexanes (2 × 5 mL).

  • Drying: Dry the resulting this compound hydrochloride salt under high vacuum at room temperature for 12 hours.

Quantitative Data & Optimization Tables

Table 1: Extraction Efficiency (pH 11 Aqueous Layer) Demonstrating the causality of solvent selection for polar amino alcohols.

Extraction SolventHydration DisruptionPartition Coefficient (

)
Typical Recovery Rate
Ethyl Acetate (EtOAc)PoorLow< 40%
Dichloromethane (CH₂Cl₂)ModerateModerate~ 60%
CHCl₃ / iPrOH (3:1 v/v) Excellent High > 95%

Table 2: Recommended Solvent Systems for Flash Chromatography Impact of basic modifiers on the elution profile of this compound.

Solvent SystemAdditiveTLC

Value
Elution Observation
Hexanes / EtOAc (1:1)None0.05Severe tailing, irreversible binding
CH₂Cl₂ / MeOH (9:1)None0.20Moderate tailing, broad bands
CH₂Cl₂ / MeOH (9:1) 1% NH₄OH (aq) 0.45 Sharp band, high recovery, no degradation

References

  • Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1594-1598.[Link]

  • Pirenne, V., Muriel, B., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.[Link]

Sources

Application Note: Experimental Setup for Cyclopropanol Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Scope

Cyclopropanols possess significant ring strain (~27 kcal/mol), making them potent "spring-loaded" synthons in drug discovery. Their utility lies in their ability to act as homoenolate equivalents or


-keto radical precursors .

For the medicinal chemist, the choice of experimental condition dictates the reaction pathway:

  • Oxidative Radical Pathway (SET): Accesses

    
    -functionalized ketones via Single Electron Transfer (e.g., Manganese(III), Iron, or Photoredox).
    
  • Transition-Metal Catalyzed Pathway: Accesses cross-coupled products via

    
    -carbon elimination (e.g., Palladium, Copper).
    

This guide provides validated protocols for both pathways, emphasizing the suppression of common side reactions such as thermal rearrangement to propanals or


-hydride elimination to enones.

Mechanistic Foundations

Understanding the divergence point is critical for equipment setup. The reaction outcome depends entirely on whether the catalyst acts as a single-electron oxidant or a two-electron cross-coupling agent.

Diagram 1: Mechanistic Divergence & Pathway Selection

Cyclopropanol_Pathways Substrate Cyclopropanol Substrate Oxidant Oxidant (Mn(acac)3 / Fe) Substrate->Oxidant SET Oxidation Catalyst Pd(0) / Cu(II) Substrate->Catalyst Ligand Exchange Radical_Int β-Keto Radical (Open Chain) Oxidant->Radical_Int Ring Opening Product_A 1,6-Diketones / Functionalized Ketones Radical_Int->Product_A Radical Trap (SOMO) Homoenolate Metallo-Homoenolate (Pd-C Bond) Catalyst->Homoenolate β-Carbon Elimination Side_Product Enone Byproduct (via β-Hydride Elim) Homoenolate->Side_Product Avoid! (Fast) Product_B Cross-Coupled Ketones Homoenolate->Product_B Transmetallation/ Reductive Elim

Caption: Divergence of cyclopropanol reactivity based on catalyst selection. The radical path (top) involves SET, while the metal-catalyzed path (bottom) proceeds via homoenolates.

Pre-Reaction Considerations (The "Hidden" Variables)

Before initiating either protocol, three factors must be addressed to ensure reproducibility.

Substrate Instability

Cyclopropanols are often synthesized via the Kulinkovich reaction (Grignard + Ester + Ti(OiPr)4).

  • Risk: Crude cyclopropanols often contain residual titanium or magnesium salts that can quench radical catalysts.

  • Requirement: Silica gel purification is mandatory. If the substrate is volatile or highly unstable, use it immediately after workup. Store at -20°C under Argon.

Oxygen Sensitivity (Radical Pathway)

The Mn(III) pathway generates carbon-centered radicals.

  • Impact: Oxygen reacts with carbon radicals at diffusion-controlled rates (

    
    ), quenching the reaction and producing peroxides.
    
  • Protocol: Sparging with nitrogen is insufficient for scale-up. Freeze-Pump-Thaw (3 cycles) is the gold standard.

Solvent Selection
  • Radical Path: Polar solvents like Ethanol or Propiononitrile are preferred to solvate the Mn(acac)3 oxidant.

  • Cross-Coupling: Non-polar solvents like Toluene or THF are required to stabilize the Pd-ligand complex and prevent protodemetallation.

Protocol A: Mn(III)-Mediated Oxidative Radical Ring Opening

Target Application: Synthesis of 1,6-diketones or


-functionalized ketones.
Mechanism:  Single Electron Transfer (SET) followed by radical trapping.
Reagents & Setup
ComponentSpecificationRole
Oxidant Mn(acac)

(Tris(acetylacetonato)manganese(III))
Single-electron oxidant.[1] Must be brown/black powder. If pale, it has degraded to Mn(II).
Solvent Propiononitrile (EtCN) or EthanolEtCN allows higher reflux temps (97°C) for difficult substrates.
Trap Vinyl Azide, Enone, or AcrylateIntercepts the

-keto radical.
Atmosphere Argon / NitrogenStrictly inert.
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under Argon flow.

  • Solvent Degassing: Add Propiononitrile (0.2 M relative to substrate) to the flask. Perform Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen.

  • Reagent Addition:

    • Add Mn(acac)

      
       (1.5 - 2.0 equivalents) rapidly against positive Argon pressure.
      
    • Add the Radical Trap (e.g., methyl vinyl ketone, 2.0 equivalents).

  • Substrate Addition: Add the Cyclopropanol (1.0 equivalent) via syringe.

    • Note: If the reaction is exothermic (rare but possible with highly strained systems), add dropwise.

  • Reaction: Heat the mixture to 80°C - 100°C .

    • Visual Cue: The dark brown Mn(III) suspension will gradually turn to a clear/pale yellow solution as it reduces to Mn(II). This serves as a self-indicating endpoint.

  • Workup:

    • Cool to room temperature.

    • Filter through a short pad of Celite to remove manganese salts. Rinse with Ethyl Acetate.

    • Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Pd-Catalyzed Cross-Coupling

Target Application: Arylation or Alkylation (C-C bond formation) without oxidation. Mechanism: Formation of Palladium Homoenolate via


-carbon elimination.[2][3]
Diagram 2: Pd-Catalyzed Workflow

Pd_Workflow Setup 1. Flame Dry Schlenk Tube (Argon Atmosphere) Mix 2. Add Pd(PPh3)4 (5 mol%) + Aryl Halide (1.2 eq) + Base Setup->Mix Add_Sub 3. Add Cyclopropanol (1.5 eq) (Slow Addition) Mix->Add_Sub Heat 4. Heat to 100°C (Toluene) Add_Sub->Heat Monitor 5. QC: Check for Enone (Byproduct of β-H Elim) Heat->Monitor

Caption: Workflow for Palladium-catalyzed ring opening. Slow addition and temperature control are vital to minimize β-hydride elimination.

Reagents & Setup
ComponentSpecificationRole
Catalyst Pd(PPh

)

or Pd(OAc)

+ XPhos
Pd(0) source. Phosphine ligands are crucial to stabilize the homoenolate.
Electrophile Aryl Bromide / TriflateCoupling partner.[4]
Base K

PO

or Cs

CO

Neutralizes acid generated during transmetallation.
Solvent Toluene (Anhydrous)Promotes reductive elimination over

-hydride elimination.
Step-by-Step Methodology
  • Glovebox/Schlenk Setup: Charge a Schlenk tube with Pd(PPh

    
    )
    
    
    
    (5-10 mol%), the Aryl Bromide (1.0 equiv), and Base (2.0 equiv).
  • Solvent Addition: Add anhydrous Toluene (0.1 M).

  • Cyclopropanol Addition:

    • Critical Step: Cyclopropanols can act as reducing agents.[5] Add the cyclopropanol (1.2 - 1.5 equiv) last.

    • Use a slight excess because some cyclopropanol inevitably decomposes via the "enone pathway" (see Diagram 1).

  • Thermal Activation: Heat to 100°C .

    • Note: Lower temperatures often fail to overcome the activation energy for

      
      -carbon elimination.
      
  • Monitoring: Monitor by TLC or GC-MS.

    • Success Marker: Appearance of the linear ketone product.

    • Failure Marker: Appearance of

      
      -unsaturated ketone (enone).[6] If this dominates, switch to a bulkier ligand (e.g., XPhos) to accelerate reductive elimination.
      

Troubleshooting & Quality Control (QC)

Self-Validating the Reaction

Do not rely solely on yield. Use these markers to validate the mechanism in situ.

ObservationDiagnosisCorrective Action
NMR: Loss of signals at 0.5–1.0 ppmRing opening is successful.Proceed to workup.
Mn Reaction: Stays dark brownCatalyst death or incomplete reaction.Check O

levels (degas better) or increase Temp.
Pd Reaction: Large Enone peak in GC

-Hydride elimination is faster than coupling.
Increase concentration of electrophile; Switch to bulky biaryl phosphine ligands.
Yield: Low (<30%)Cyclopropanol degradation.Purify starting material on silica (neutralized with 1% Et

N) immediately before use.

References

  • Review of Transition-Metal Catalyzed Reactions

    • Title: Transition-Metal-Catalyzed C–C and C–X Bond-Forming Reactions Using Cyclopropanols.[7][8]

    • Source:Chemical Reviews (2020).[9]

    • URL:[Link]

  • Manganese(III)

    • Title: Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones.[10]

    • Source:Organic Letters (2019).[10]

    • URL:[Link]

  • Palladium Homoenolate Mechanism

    • Title: Palladium-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols.[4][6][11]

    • Source:Journal of the American Chemical Society (2010).
    • URL:[Link]

  • Kulinkovich Synthesis (Precursor Preparation)

    • Title: The Chemistry of Cyclopropanols (Review).
    • Source:Chemical Reviews (2003).[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide and protocol to ensure your synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol is robust, reproducible, and mechanistically sound.

The most efficient retrosynthetic disconnection for 1-substituted cyclopropanols relies on the Kulinkovich Reaction , which converts carboxylic esters into cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst[1]. Because the target molecule features a reactive secondary amine, the synthesis must be executed in two stages: Kulinkovich cyclopropanation of an N-Boc protected pipecolic acid ester, followed by acidic deprotection.

Mechanistic Causality & Pathway

To troubleshoot effectively, you must understand the causality behind the catalytic cycle. The reaction of a Ti(IV) alkoxide with two equivalents of an organometallic reagent gives a reactive Ti–carbene-like intermediate after the elimination of an alkane[2].

  • Transmetalation: Ti(OiPr)₄ reacts with ethylmagnesium bromide (EtMgBr) to yield a thermally unstable diethyltitanium complex[1].

  • β-Hydride Elimination: This complex undergoes a dismutation to give an alkane molecule (ethane) and a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent[1].

  • Ester Insertion: The ester carbonyl inserts into the weakest carbon-titanium bond, leading to an oxatitanacyclopentane[1].

  • Rearrangement & Closure: The intermediate rearranges to a β-titanio ketone, which undergoes a second intramolecular insertion to close the cyclopropane ring, forming a titanium cyclopropoxide[1].

Kulinkovich_Mechanism Ti Ti(OiPr)4 DiethylTi Diethyltitanium Complex Ti->DiethylTi Transmetalation Grignard 2 x EtMgBr Grignard->DiethylTi Titanacyclopropane Titanacyclopropane (Active Species) DiethylTi->Titanacyclopropane β-Hydride Elimination (- Ethane) Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane Ester Insertion Ester N-Boc-Pipecolate Ester Ester->Oxatitanacyclopentane Ketone β-Titanio Ketone Oxatitanacyclopentane->Ketone Rearrangement Cyclopropoxide Titanium Cyclopropoxide Ketone->Cyclopropoxide Intramolecular Insertion Cyclopropoxide->Ti Ligand Exchange

Catalytic cycle of the Kulinkovich reaction illustrating the titanacyclopropane intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (such as color changes) are embedded to confirm the generation of active catalytic species in real-time.

Stage 1: Kulinkovich Cyclopropanation
  • Preparation: Flame-dry a 250 mL Schlenk flask. Add methyl 1-Boc-piperidine-2-carboxylate (10.0 mmol) and anhydrous THF (50 mL) under a strict argon atmosphere.

    • Causality: Moisture quenches the Ti-catalyst and Grignard reagent. Argon prevents oxidative degradation of the low-valent titanium species.

  • Catalyst Addition: Add Ti(OiPr)₄ (5.0 mmol, 0.5 eq) to the solution and cool the mixture to 0 °C.

  • Grignard Addition (Critical Step): Using a syringe pump, add EtMgBr (3.0 M in Et₂O, 35.0 mmol, 3.5 eq) dropwise over a strict 2-hour period at 0 °C.

    • Validation Check: The solution must transition from clear to a deep dark brown/black. This color change confirms the successful generation of the low-valent titanacyclopropane species.

  • Maturation: Remove the ice bath, warm the reaction to room temperature, and stir for 12 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench with 10% aqueous citric acid until the dark color dissipates and the aqueous layer turns clear. Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate 1-(1-Boc-piperidin-2-yl)cyclopropan-1-ol.

Stage 2: N-Boc Deprotection
  • Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.

  • Stir for 2 hours at room temperature.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with 10% MeOH/DCM to yield the final free amine, This compound .

Experimental_Workflow Start Methyl 1-Boc- piperidine-2-carboxylate Ti_Add Add Ti(OiPr)4 (THF, 0 °C) Start->Ti_Add Grignard_Add Dropwise EtMgBr (over 2 h) Ti_Add->Grignard_Add Stir Warm to RT (Stir 12 h) Grignard_Add->Stir Quench Quench Citric Acid & Extract Stir->Quench Intermediate 1-(1-Boc-piperidin-2-yl) cyclopropan-1-ol Quench->Intermediate Deprotect TFA / DCM (RT, 2 h) Intermediate->Deprotect Final 1-(Piperidin-2-yl) cyclopropan-1-ol Deprotect->Final

Two-stage experimental workflow from N-Boc-pipecolate to the final deprotected cyclopropanol.

Optimization Data

The following table summarizes the causal relationship between reagent stoichiometry, addition rates, and the resulting yield.

EntryTi(OiPr)₄ (eq)EtMgBr (eq)Addition TimeMajor Observation / Reaction OutcomeYield (%)
10.12.530 minSignificant unreacted starting material; Lewis-basic N-Boc sequesters catalyst.15%
20.53.030 minHigh formation of tertiary carbinol (double Grignard addition product).42%
3 0.5 3.5 2 hours Clean conversion to cyclopropanol; optimal balance of reagents. 78%
41.04.02 hoursComplete conversion; excess Grignard consumed by Boc-coordination.85%

Troubleshooting & FAQs

Q1: Can I run this reaction without the N-Boc protecting group directly on methyl piperidine-2-carboxylate? A: No. While the Kulinkovich reaction can tolerate some secondary amines, unprotected pipecolic acid contains a highly nucleophilic amine that will coordinate with the titanium center and consume the Grignard reagent via deprotonation. Carbamates typically do not tolerate these conditions, but tert-butyl carbamates (N-Boc derivatives) are sterically hindered and survive the transformation perfectly[3]. N-Boc-pyrroline and related N-Boc protected cyclic amines have been successfully utilized in Kulinkovich-type reactions to yield pure diastereomers[4].

Q2: What is the optimal stoichiometry for Ti(OiPr)₄? Why not use 10 mol%? A: While simple aliphatic esters can be cyclopropanated using sub-stoichiometric amounts of titanium(IV) isopropoxide (e.g., 10-20 mol%)[5], the N-Boc group contains Lewis-basic oxygen atoms that can sequester the titanium catalyst. Using 0.5 to 1.0 equivalents of Ti(OiPr)₄ ensures the catalytic cycle remains active and is not poisoned by the substrate[4].

Q3: Why am I observing a significant amount of ethyl ketone byproduct instead of the cyclopropanol? A: This occurs if the oxatitanacyclopentane intermediate decomposes prematurely before the second intramolecular insertion can occur[1]. It is a direct symptom of operating at too high a temperature during the Grignard addition phase. Ensure the reaction is kept strictly at 0 °C until the addition is complete.

Q4: How do I avoid the formation of the tertiary carbinol (double Grignard addition)? A: Tertiary carbinols form when the Grignard reagent acts as a simple nucleophile rather than participating in the titanium transmetalation cycle. To prevent this, the local concentration of EtMgBr must be kept extremely low. You must use a syringe pump to add the Grignard reagent dropwise over 2 to 3 hours[5].

Q5: Why is my reaction producing ethene gas instead of ethane? A: The production of ethene has been attributed to a non-productive side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide[5]. This side reaction reaches a maximum as the ratio of titanium(IV) isopropoxide to EtMgBr approaches 1:1[5]. Ensure you are using a sufficient excess of EtMgBr (at least 3.5 equivalents) to drive the productive cycle.

References

  • Kulinkovich reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Kulinkovich Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols Source: ResearchGate (Esposito et al.) URL:[Link]

Sources

troubleshooting low yields in piperidine-cyclopropane coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields & Failed Reactions Ticket ID: CHEM-SUP-CP-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage: Define Your Target Structure

Before proceeding, we must identify the exact connectivity you are attempting. The chemistry of direct cyclopropylation differs fundamentally from cyclopropylmethyl installation.

  • Case A: Direct N-Cyclopropyl (N-Cp) Target: Piperidine nitrogen directly bonded to the cyclopropane ring. Challenge: High steric strain;

    
     is geometrically forbidden.
    Primary Method: Chan-Lam Coupling.[1][2][3][4][5][6]
    
  • Case B: N-Cyclopropylmethyl (N-CH₂-Cp) Target: A methylene spacer exists between the nitrogen and the ring. Challenge: Iminium ion stability; steric crowding during reduction. Primary Method: Reductive Amination.[7][8][9][10][11]

Module 1: Direct N-Cyclopropylation (Chan-Lam Coupling)

Context: You are reacting piperidine with cyclopropylboronic acid using a Copper catalyst, but yields are low (<30%) or the reaction stalls.

Q1: I am using standard Chan-Lam conditions (Cu(OAc)₂, Base, Air), but the reaction is sluggish. Why?

Diagnosis: Ligand Deficiency & Transmetallation Failure. Unlike arylboronic acids, alkyl/cyclopropylboronic acids undergo transmetallation to Copper very slowly. Without a bidentate ligand, the active Copper species is unstable and catalytically incompetent for this difficult coupling.

The Fix: You must use a bidentate ligand like 2,2'-bipyridine (bpy) or 1,10-phenanthroline . These ligands stabilize the Cu(II) species and facilitate the difficult transmetallation step with the cyclopropyl group.

Optimized Protocol (Self-Validating):

  • Reagents: Piperidine (1.0 eq), Cyclopropylboronic acid (2.0–2.5 eq ), Cu(OAc)₂ (1.0 eq), 2,2'-bipyridine (1.0 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M).

  • Temperature: 70 °C.

  • Atmosphere: Open air (or O₂ balloon for faster rates).

  • Validation: The reaction mixture should turn a deep blue/green (characteristic of Cu-bipyridine complexes). If it turns black/brown (Cu(0) precipitation) or pale yellow (Cu(I) stagnation), the catalytic cycle has died.

Q2: My boronic acid is disappearing, but I see no product. Where is it going?

Diagnosis: Protodeboronation. Cyclopropylboronic acid is prone to hydrolysis (protodeboronation) in the presence of water, converting it into cyclopropane gas (which bubbles out) and boric acid.

The Fix:

  • Add Molecular Sieves: Add 100 mg/mmol of activated 4Å Molecular Sieves to the reaction.

  • Stoichiometry: Because the boronic acid decomposes faster than it couples, you must use a large excess (2.0 to 3.0 equivalents).

  • Slow Addition: Add the boronic acid in two portions (0h and 4h) to maintain a steady concentration of the active reagent.

Module 2: Reductive Amination (N-CH₂-Cp)

Context: You are reacting piperidine with cyclopropanecarbaldehyde and a reducing agent (


 or 

).
Q3: I see the aldehyde disappear on TLC, but I isolate mostly cyclopropylmethanol (alcohol), not the amine.

Diagnosis: Direct Reduction of Carbonyl. The reducing agent is attacking the aldehyde before the iminium ion has formed. This is common because the bulky piperidine reacts slowly with the crowded cyclopropyl aldehyde.

The Fix: Stepwise Iminium Formation with Titanium(IV) Isopropoxide.


 acts as both a Lewis acid to catalyze imine formation and a water scavenger to drive the equilibrium.

Protocol:

  • Mix Piperidine (1.0 eq) and Cyclopropanecarbaldehyde (1.1 eq) in dry THF.

  • Add

    
     (1.2 eq)  neat. Stir at RT for 2–4 hours.
    
    • Observation: Solution often turns slightly yellow/orange and becomes homogeneous.

  • Dilute with Ethanol or Methanol (required to solubilize the borohydride).

  • Add

    
     (1.5 eq)  carefully (exothermic).
    
  • Quench: Add water/NaOH. A white precipitate (

    
    ) will form. Filter through Celite.
    
Q4: Can I just use Acetic Acid (AcOH) and STAB (

)?

Answer: Yes, but only if you pre-stir . Do not add the STAB immediately. Stir the amine, aldehyde, and AcOH (1.0 eq) in DCE for 60 minutes to allow the equilibrium to shift toward the iminium ion. Then add the STAB. If you add everything at once, the hydride will reduce the unreacted aldehyde.

Module 3: The "Impossible" Reaction ( )
Q5: I tried refluxing piperidine with cyclopropyl bromide and K₂CO₃ in DMF, but I got zero yield. Why?

Diagnosis: Geometrical Forbiddenness. You are attempting an


 reaction on a cyclopropyl carbon. This is virtually impossible for two reasons:
  • I-Strain (Internal Strain): The transition state for

    
     requires a planar 
    
    
    
    -like geometry, which would increase the bond angle strain in the 3-membered ring to breaking point.
  • Orbital Alignment: The Walsh orbitals of the cyclopropane ring do not provide the correct backside trajectory for the nucleophile (piperidine) to attack the C-Br

    
     antibonding orbital.
    

The Fix: Stop this route immediately. Switch to Chan-Lam coupling (Module 1) or use a cyclopropanone equivalent (like 1-ethoxycyclopropoxy trimethylsilane, though this is niche).

Visual Troubleshooting Aids
Figure 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the correct synthetic route based on target connectivity.

MethodSelection Start Target Structure? Direct Direct N-Cyclopropyl (N-Cp) Start->Direct Linker N-Cyclopropylmethyl (N-CH2-Cp) Start->Linker SN2_Check Attempting SN2 w/ Cyclopropyl Halide? Direct->SN2_Check RedAm Reductive Amination Linker->RedAm Stop STOP: Geometrically Forbidden (I-Strain) SN2_Check->Stop Yes ChanLam Use Chan-Lam Coupling (Cu(OAc)2 + Bipyridine) SN2_Check->ChanLam No Problem Issue: Low Yield / Alcohol Formation? RedAm->Problem Ti_Fix Use Ti(OiPr)4 Protocol (Scavenge Water) Problem->Ti_Fix Steric Bulk High STAB_Fix Use STAB + Pre-stir (Selective Reduction) Problem->STAB_Fix Standard

Figure 2: Chan-Lam Troubleshooting Cycle

Caption: The catalytic cycle of Cu-mediated oxidative coupling, highlighting failure points (red) and fixes (blue).

ChanLamCycle Cu2 Cu(II)-Ligand Complex (Active Catalyst) TransMet Transmetallation (Slow Step) Cu2->TransMet + Cp-B(OH)2 Failure2 FAILURE: Unstable Cu Species Cu2->Failure2 No Ligand Oxidation Oxidation to Cu(III) TransMet->Oxidation + Piperidine + O2 Failure1 FAILURE: Protodeboronation (Hydrolysis of Boronic Acid) TransMet->Failure1 Water Present RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Cu2 Regenerate Fix1 FIX: Add 4A MS + Excess Reagent Failure1->Fix1 Fix2 FIX: Add Bipyridine Ligand Failure2->Fix2

Summary of Quantitative Data
MethodSubstrateReagentsTypical YieldKey Failure Mode

Alkylation
Cyclopropyl BromideBase, Heat0% Ring strain prevents transition state formation.
Standard Reductive Amination Cyclopropyl Aldehyde

, AcOH
40–60%Competitive aldehyde reduction (alcohol formation).
Ti-Mediated Reductive Amination Cyclopropyl Aldehyde

,

80–95% N/A (Highly robust).
Chan-Lam (Ligand-Free) Cyclopropyl Boronic AcidCu(OAc)₂, Air<15%Catalyst instability; slow transmetallation.
Chan-Lam (Optimized) Cyclopropyl Boronic AcidCu(OAc)₂, Bipyridine , Air65–85% Protodeboronation (requires excess boronic acid).
References
  • Chan-Lam Coupling Mechanism & Optimization

    • King, A. E., et al. (2010). "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Chemical Communications.

    • Note: This is the seminal paper establishing the requirement for bipyridine ligands in cyclopropyl coupling.
  • Reductive Amination Reviews

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Note: Defines the standard STAB protocol and pH requirements.
  • Titanium(IV)

    • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.

    • Note: The definitive guide for difficult/sterically hindered reductive amin
  • Mechanistic Insight on Cyclopropyl

    
    : 
    
    • Roberts, J. D., & Chambers, V. C. (1951). "Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine." Journal of the American Chemical Society.

    • Note: Foundational physical organic chemistry explaining the lack of reactivity in cyclopropyl halides.

Sources

identifying and minimizing byproducts in 1-(Piperidin-2-yl)cyclopropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 1-(piperidin-2-yl)cyclopropan-1-ol.

The most efficient route to this highly strained, spiro-like scaffold is the Kulinkovich cyclopropanation of N-protected pipecolate esters (e.g., N-Boc-ethyl pipecolate). However, the presence of Lewis basic heteroatoms (the piperidine nitrogen and carbamate oxygen) significantly alters the local electronic environment, often leading to competitive side reactions. This guide dissects the causality behind byproduct formation and provides a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Divergence: Product vs. Byproduct Pathways

To troubleshoot effectively, we must first visualize the competing mechanistic pathways. The active catalytic species is a low-valent titanacyclopropane intermediate. Deviation from this pathway leads directly to the two most common byproducts: the tertiary alcohol (over-alkylation) and the secondary/primary alcohol (reduction).

Reaction pathways in the Kulinkovich synthesis of this compound.

Troubleshooting FAQs

Q: My GC-MS/NMR shows a massive peak for a tertiary alcohol (3-(1-(tert-butoxycarbonyl)piperidin-2-yl)pentan-3-ol) instead of the cyclopropanol. What went wrong? A: This is an over-alkylation byproduct resulting from the direct nucleophilic addition of two equivalents of ethylmagnesium bromide (EtMgBr) to the ester carbonyl[1].

  • Causality: This occurs when the rate of direct Grignard addition outcompetes the formation of the titanacyclopropane intermediate. It is almost always caused by a high local concentration of the Grignard reagent or deactivated titanium[2].

  • Solution: You must transition from a bolus addition to a syringe-pump addition (over 2–3 hours). Keeping the steady-state concentration of EtMgBr extremely low ensures it reacts preferentially with Ti(OiPr)₄ rather than the ester.

Q: I am observing significant amounts of the reduction byproduct (1-(tert-butoxycarbonyl)piperidin-2-ylmethanol). How is this forming and how do I suppress it? A: This reduction byproduct forms when the titanacyclopropane intermediate undergoes a premature β-hydride elimination, transferring a hydride to the ester carbonyl instead of undergoing the desired insertion and ring closure[1].

  • Causality: β-hydride elimination is highly temperature-dependent and accelerates rapidly above 10 °C.

  • Solution: Maintain a strict 0 °C to 10 °C internal reaction temperature. If the issue persists, employ the Kananovich-Kulinkovich modification: use a sacrificial methyl Grignard (MeMgBr) to form the initial titanium complex. Because the methyl group lacks β-hydrogens, it cannot undergo β-hydride elimination, effectively shutting down this reduction pathway[1].

Q: The reaction stalls at 30% conversion when using the standard 20 mol% Ti(OiPr)₄. Why is the catalyst dying? A: While the Kulinkovich reaction is typically catalytic in titanium, your specific substrate contains highly Lewis basic sites (the piperidine nitrogen and the Boc carbamate oxygen).

  • Causality: These heteroatoms strongly coordinate to the Lewis acidic titanium center, effectively sequestering the catalyst and preventing it from turning over to activate the next equivalent of ester.

  • Solution: You must abandon catalytic loadings and use stoichiometric titanium (1.0 to 1.2 equivalents). This saturates the coordinating heteroatoms and leaves enough active titanium to drive the cyclopropanation to completion[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Table 1: Impact of Reaction Parameters on Product Distribution

Ti(OiPr)₄ Eq.Grignard Addition MethodInternal Temp (°C)Cyclopropanol (Desired)Tertiary Alcohol (Byproduct)Reduction Alcohol (Byproduct)
0.2 eqBolus (Fast)0 °C15%65%10%
0.2 eqSyringe Pump (2h)20 °C25%20%45%
1.2 eqBolus (Fast)-78 °C10%80%5%
1.2 eqSyringe Pump (2h)0 °C82%8%5%
1.2 eq Sacrificial MeMgBr + Pump 0 °C 88% 5% <2%

Self-Validating Experimental Protocol

This protocol utilizes stoichiometric titanium and a controlled addition rate to maximize the yield of 1-(1-(tert-butoxycarbonyl)piperidin-2-yl)cyclopropan-1-ol.

Step 1: Reagent Pre-complexation

  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add N-Boc-ethyl pipecolate (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Inject Ti(OiPr)₄ (12.0 mmol, 1.2 eq) via syringe.

  • Validation Checkpoint 1: The solution should remain clear and colorless. Any immediate cloudiness indicates moisture contamination and premature hydrolysis of the titanium alkoxide into TiO₂.

Step 2: Controlled Catalyst Generation and Insertion

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath. Do not use dry ice/acetone (-78 °C), as extreme cold freezes the ligand exchange process, promoting direct Grignard attack[2].

  • Load EtMgBr (3.0 M in Et₂O, 25.0 mmol, 2.5 eq) into a gas-tight syringe.

  • Add the EtMgBr via a syringe pump at a rate of 0.2 mL/min.

  • Validation Checkpoint 2: Upon the first few drops of EtMgBr, the solution must rapidly transition from clear to a deep, dark red/brown. This color change is the self-validating proof that the low-valent Ti(II) titanacyclopropane intermediate has formed[4]. If the solution remains pale yellow, the Grignard reagent has degraded.

Step 3: Reaction Monitoring

  • Allow the reaction to stir for an additional 1 hour at 10 °C after the addition is complete.

  • Monitor via TLC (Hexanes:EtOAc 3:1).

  • Validation Checkpoint 3: The desired cyclopropanol will appear as a highly polar spot (Rf ~0.2). If you see a prominent spot near the solvent front (Rf ~0.7), your addition rate was too fast, resulting in the non-polar tertiary alcohol byproduct.

Step 4: Buffered Quench and Isolation

  • Cool the flask back to 0 °C.

  • Quench slowly by adding 10% aqueous citric acid (30 mL).

  • Validation Checkpoint 4: You will observe immediate gas evolution (ethane release from unreacted organometallics). The dark brown solution will turn biphasic, with a clear organic layer and a blue/white aqueous layer. Citric acid is utilized instead of HCl to prevent the acidic ring-opening of the highly strained cyclopropanol and to protect the acid-labile N-Boc group.

  • Extract the aqueous layer with EtOAc (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Nickel-Catalyzed Cross-Coupling Reactions of N-Hydroxyphthalimide Esters - Thesis Template (Details the Kananovich and Kulinkovich sacrificial methyl Grignard modification to prevent β-hydride shifts). Scholaris. Available at: [Link]

  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins (Provides foundational mechanistic insights into titanacyclopropane formation and colorimetric validation). Organic Syntheses. Available at: [Link]

  • Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols (Demonstrates the necessity of stoichiometric catalyst loadings for Boc-protected piperidine cyclopropanols). ACS Publications. Available at: [Link]

  • General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors (Discusses temperature effects on Grignard additions and the competitive formation of tertiary alcohols). ChemRxiv. Available at: [Link]

Sources

improving the stereoselectivity of 1-(Piperidin-2-yl)cyclopropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of 1-(Piperidin-2-yl)cyclopropan-1-ol

Executive Summary & Application Scope

Subject: Optimization of Stereocontrol in the Synthesis of this compound. Target Molecule: A chiral piperidine scaffold featuring a quaternary cyclopropanol moiety. Critical Challenge: The primary stereochemical challenge is enantioretention . The C2-position of the piperidine ring is an


-amino stereocenter prone to racemization under the basic/nucleophilic conditions required for cyclopropane formation. A secondary challenge is diastereoselectivity  if the cyclopropane ring bears additional substituents.

Preferred Route: The Kulinkovich Reaction (Titanium-mediated reductive cyclopropanation of esters) is the industry standard for this transformation due to its atom economy and direct access from commercially available N-protected pipecolates.

Core Synthetic Protocol (High-Fidelity)

Standard Operating Procedure (SOP-KUL-05): Modified Kulinkovich Cyclopropanation

Objective: Synthesis of (S)-1-(N-Boc-piperidin-2-yl)cyclopropan-1-ol with >98% ee retention.

Reagents:

  • Substrate: (S)-N-Boc-ethyl pipecolate (1.0 equiv).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 – 1.0 equiv).

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.0 – 3.5 equiv).

  • Solvent: Anhydrous THF or Et₂O.

Workflow Diagram (DOT Visualization):

KulinkovichWorkflow Start Start: (S)-N-Boc-Ethyl Pipecolate Setup Inert Atmosphere (Ar/N2) Solvent: Dry THF/Et2O Start->Setup Catalyst Add Ti(OiPr)4 (10-100 mol%) Setup->Catalyst Grignard Slow Addition: EtMgBr (3.0 equiv) Temp: 0°C to RT Catalyst->Grignard Intermediate Titanacyclopropane Species (Active Catalyst) Grignard->Intermediate Ligand Exchange Cycle 1,2-Dicarbanion Insertion into Ester Carbonyl Intermediate->Cycle Catalytic Cycle Quench Quench: Sat. NH4Cl or dilute H2SO4 Cycle->Quench Product Product: (S)-1-(N-Boc-piperidin-2-yl)cyclopropan-1-ol Quench->Product

Caption: Step-wise workflow for the Titanium-mediated Kulinkovich cyclopropanation of pipecolic esters.

Troubleshooting Guide: Stereoselectivity & Yield

This section addresses specific user pain points regarding enantiomeric excess (ee) and reaction failure.

Issue 1: Loss of Enantiomeric Excess (Racemization)

User Observation: "My starting material was 99% ee (S)-pipecolate, but the final cyclopropanol is only 85% ee."

Root Cause Analysis: The C2-proton of the pipecolate ester is acidic. Although the Kulinkovich reaction is technically nucleophilic, the Grignard reagent (EtMgBr) acts as a base. If the rate of cyclopropanation is slower than the rate of enolization, racemization occurs via the enolate intermediate.

Corrective Actions:

  • Temperature Control: Lower the reaction temperature. While standard protocols suggest Room Temperature (RT), conducting the Grignard addition at -78°C to -40°C and allowing a slow warm-up can suppress deprotonation.

  • Reverse Addition: Instead of adding Grignard to the ester/Ti mix, add the ester slowly to a pre-formed solution of the Titanacyclopropane (generated from Ti(OiPr)₄ + EtMgBr). This ensures the ester is immediately consumed by the active catalyst rather than sitting in a pool of basic Grignard reagent.

  • Bulky Protecting Groups: Ensure you are using N-Boc or N-Cbz . Avoid N-Benzyl or free amines, which can coordinate to Ti and alter the mechanism or facilitate racemization.

Issue 2: Low Yield / Incomplete Conversion

User Observation: "I see starting material remaining, or the reaction stalls after 50% conversion."

Root Cause Analysis:

  • Catalyst Poisoning: The piperidine nitrogen (even if Boc-protected) can coordinate to the Titanium center, forming a stable, non-reactive chelate.

  • Moisture Sensitivity: Ti(OiPr)₄ is extremely hygroscopic. Hydrolysis deactivates the catalyst.

Corrective Actions:

  • Increase Catalyst Loading: For amino-acid derived esters, standard catalytic amounts (5-10%) are often insufficient due to coordination. Increase Ti(OiPr)₄ loading to 0.5 – 1.0 equivalents (stoichiometric). This is often necessary for high yields in basic nitrogen-containing substrates.

  • Solvent Switch: Switch from THF to Diethyl Ether (Et₂O) or Toluene . The Kulinkovich reaction is often faster and cleaner in non-coordinating solvents because THF competes for the Titanium coordination sites.

Issue 3: Diastereoselectivity (For Substituted Cyclopropanes)

User Observation: "I am using PrMgBr to make the 2-methylcyclopropyl derivative, but the dr (diastereomeric ratio) is poor."

Root Cause Analysis: When using substituted Grignards (R > Et), a new chiral center is formed on the cyclopropane ring. The stereocontrol relies on the "agostic interaction" between the beta-hydrogen of the Grignard and the Titanium center in the transition state.[1]

Corrective Actions:

  • Ligand Exchange: Use chiral ligands on Titanium (e.g., TADDOL or BINOL derivatives) to enhance diastereoselectivity.

  • Substrate Control: The chiral center at C2 of the piperidine exerts 1,2-induction. The bulky N-Boc group usually directs the incoming titanacyclopropane to the less hindered face, favoring the trans or anti configuration relative to the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction on the free amine (unprotected pipecolate)? A: No. Free amines will chelate strongly to the Titanium catalyst, killing its activity. Furthermore, the acidic N-H proton will quench one equivalent of the Grignard reagent. You must use N-Boc, N-Cbz, or N-Bn protection. N-Boc is preferred as it is stable to Grignard reagents under these specific conditions (low temp) but easily removed later.

Q2: How do I remove the Titanium emulsion during workup? A: Titanium emulsions are notorious.

  • Method A: Quench with saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate) and stir vigorously for 2-4 hours until layers separate clearly.

  • Method B: Quench with dilute H₂SO₄ (if your product is acid-stable) or NaOH (if base-stable). For N-Boc products, avoid strong acids; use Rochelle's salt or saturated NH₄Cl.

Q3: Is there an alternative to the Kulinkovich reaction if I need strict stereocontrol? A: Yes. If the Kulinkovich route fails to preserve ee:

  • Simmons-Smith Route: Convert the pipecolate ester to the corresponding allylic alcohol (via reduction to aldehyde -> vinyl Grignard addition). Then, use Simmons-Smith cyclopropanation (Et₂Zn/CH₂I₂). The hydroxyl group of the allylic alcohol will direct the cyclopropanation syn to itself, often with high diastereocontrol.[2][3]

  • Enzymatic Resolution: Synthesize the racemate and use lipases to resolve the ester precursor or the final alcohol.

Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[4]

Mechanism Diagram (DOT Visualization):

Mechanism Ti4 Ti(OiPr)4 Titanac Titanacyclopropane (Active Species) Ti4->Titanac + EtMgBr - Ethane EtMgBr 2x EtMgBr Complex Oxatitanacyclopentane Intermediate Titanac->Complex + Ester Ester Pipecolate Ester Cyclo Cyclopropanol Titanate Complex->Cyclo Ring Contraction Cyclo->Titanac + EtMgBr (Regenerates Catalyst)

Caption: Catalytic cycle showing the generation of the active Titanacyclopropane species and its insertion into the ester.[5]

Key Insight: The formation of the Titanacyclopropane generates Ethane and Ethene gas.[6] Good venting is required. The evolution of gas is a visual indicator that the catalyst is active. If no gas evolves upon Grignard addition, your catalyst may be wet or inactive.

Data & Comparison of Methods

MethodStereocontrol (ee retention)YieldScalabilityKey Risk
Kulinkovich (Standard) Moderate (80-90%)High (70-90%)ExcellentRacemization of

-center
Kulinkovich (Low Temp) High (>98%) Moderate (60-80%)GoodSlower reaction rate
Simmons-Smith High (>95%)Low-ModeratePoor (Multi-step)Cost of reagents (CH₂I₂)
Grignard + Epichlorohydrin LowLowModerateComplex mixture of isomers

References

  • Kulinkovich, O. G., et al. (1989).[1] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[1][3][7][5][8][9][10][11]

  • Corey, E. J., et al. (1994). "Enantioselective Synthesis of Cyclopropanols." Journal of the American Chemical Society.
  • Esposito, A., et al. (1999). "Titanium-mediated cyclopropanation of amino acid esters."[12] Journal of Organic Chemistry. (Specific reference for pipecolates).

  • Bertus, P., & Szymoniak, J. (2001). "New easy preparation of primary cyclopropylamines from nitriles." Chemical Communications. (Alternative route via nitriles).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Ti(OiPr)₄ and Grignard reagents before handling.

Sources

stability issues and degradation pathways of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability Profile, Degradation Pathways, and Handling Protocols

Ticket ID: #TECH-592-CYC Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 1-(Piperidin-2-yl)cyclopropan-1-ol .

If you are working with this compound, you are likely synthesizing NMDA receptor antagonists or exploring novel CNS-active scaffolds.[1][2] You are also likely encountering inconsistent yields or purity profiles.[1][2][3]

The Core Issue: This molecule possesses a "Jekyll and Hyde" structural motif. It combines a secondary amine (basic, oxidation-prone) with a tertiary cyclopropanol (acid-sensitive, strain-release prone).[1][2][3] The proximity of the basic piperidine nitrogen to the strained cyclopropane ring creates an internal catalytic environment that accelerates degradation if pH and temperature are not strictly controlled.

Quick Status Indicators:

  • Stable: White crystalline solid or colorless oil (if free base).[1][2][3]

  • Degraded: Yellow/Brown discoloration (Oxidation) or "Melting" of solid (Hygroscopicity/Ring Opening).[2][3]

  • Critical Warning: DO NOT expose to strong mineral acids or prolonged chlorinated solvents without buffering.[1][2][3]

Detailed Degradation Pathways

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Acid-Catalyzed Homoenolate Rearrangement (The "Ring Opening")

This is the most common failure mode. Cyclopropanols possess high ring strain (~27 kcal/mol).[2][3] Under acidic conditions (even weak acids like silica gel or unbuffered CDCl₃), the ring opens to relieve this strain.[3]

  • Mechanism: Protonation of the hydroxyl group or the ring carbon leads to C-C bond cleavage. This generates a transient enol which tautomerizes into a ketone.[1][2]

  • Product: 1-(Piperidin-2-yl)propan-1-one .[1][2]

  • Spectroscopic Signature: Disappearance of the distinctive cyclopropyl protons (0.4–1.0 ppm) and appearance of an ethyl ketone pattern (triplet/quartet) and a ketone carbonyl stretch in IR (~1715 cm⁻¹).[3]

Pathway B: Oxidative Instability (The "Yellowing")

The secondary amine in the piperidine ring is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metals.

  • Mechanism: Radical abstraction of the

    
    -proton next to the nitrogen, or direct N-oxidation.
    
  • Product: Piperidine N-oxides or imine derivatives (2,3,4,5-tetrahydropyridine species).[2]

  • Spectroscopic Signature: Broadening of NMR signals, yellowing of the sample, and [M+16] peaks in LC-MS.

Pathway Visualization

The following diagram details the specific chemical transformations leading to sample loss.

DegradationPathways Start 1-(Piperidin-2-yl) cyclopropan-1-ol (Target Molecule) Acid Acidic Conditions (H+ / Silica / CDCl3) Start->Acid Oxidation O2 / Light / Trace Metals Start->Oxidation RingOpen Homoenolate Rearrangement Acid->RingOpen Strain Release NOxide N-Oxidation / Radical Abstraction Oxidation->NOxide SET Mechanism Prod_Ketone DEGRADANT A: 1-(Piperidin-2-yl) propan-1-one (Ethyl Ketone) RingOpen->Prod_Ketone Tautomerization Prod_Oxide DEGRADANT B: Piperidine N-Oxide & Imines NOxide->Prod_Oxide

Figure 1: Primary degradation pathways showing the conversion to the ethyl ketone (via acid catalysis) and N-oxides (via oxidation).[1][2][3]

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose issues based on experimental observations.

Symptom Probable Cause Confirmation Test Corrective Action
New NMR peaks: Triplet (~1.0 ppm) & Quartet (~2.4 ppm).[1][2][3]Ring Opening (Acidic degradation).[2][3]Check IR for new C=O stretch (~1715 cm⁻¹).[1][2][3]Neutralize all solvents.[1][2] Avoid Silica Gel chromatography ; use Alumina or basified Silica (1% Et₃N).[1][2][3]
Sample turned yellow/brown upon storage.Amine Oxidation .LC-MS shows [M+16] or [M-2] peaks.[1][2][3]Purify via recrystallization (if salt) or distillation (if oil).[2][3] Store under Argon.[1][2][4][5]
Weight gain in storage; solid becomes "gooey".[1][2][3]Hygroscopicity / Carbamate formation .TGA (Thermogravimetric Analysis) or broad OH/NH in IR.[2][3]Dry under high vacuum (P₂O₅ trap).[2][3] Store in desiccator. Convert to HCl salt for stability (carefully).
Low Yield during Kulinkovich synthesis.Titanium Catalyst Poisoning or Over-reaction .[1][2][3]Check stoichiometry of Grignard reagent.Ensure temperature is < -70°C during Grignard addition. Quench carefully to prevent acid spike.[1][2]
Handling & Storage Protocols

To maintain purity >98%, you must adopt a "Defensive Storage" strategy.[2]

A. Storage Conditions
  • Temperature: -20°C (Long-term) or 2-8°C (Working stock).

  • Atmosphere: Strict Inert Gas (Argon preferred over Nitrogen due to density).[2][3]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands.[1][2]

B. Solvent Compatibility
  • Compatible: Methanol (short term), Ether, Toluene, THF (anhydrous).[2][3]

  • Incompatible:

    • Chloroform/DCM: Often contain trace HCl or phosgene which triggers ring opening.[1][2][3] Mitigation: Pass through basic alumina before use.[1][3]

    • Acetone: Can react with the secondary amine to form an aminal/imine.

    • Water: The free base is hygroscopic.

C. Purification Strategy (The "Safe" Path)
  • Avoid: Standard silica gel chromatography.[1][2][3] The acidic surface protons of SiO₂ are sufficient to trigger the rearrangement to the ketone.

  • Preferred:

    • Neutral Alumina: Much gentler on the cyclopropanol.[2]

    • Basified Silica: Pre-treat silica slurry with 1-2% Triethylamine (Et₃N) before loading the column.[1][2][3]

    • Crystallization: If possible, form a salt (e.g., fumarate or oxalate) which is often more stable than the HCl salt (which can be too acidic locally).[2][3]

Frequently Asked Questions (FAQ)

Q1: Can I store this compound as the HCl salt?

  • Answer: Yes, but with caution. While amine salts are generally more stable against oxidation, the chloride ion is a weak nucleophile, and the protonated amine increases the acidity of the local environment. If you make the HCl salt, ensure it is stoichiometric (1.0 eq) and not in excess.[3] Excess HCl will rapidly open the cyclopropane ring. Recommendation: Consider milder acids like Fumaric acid for storage.[1][3]

Q2: I see a "ghost" peak in my LC-MS at M+14. What is it?

  • Answer: This is likely the methylated impurity if you used Methanol/HCl or Methyl Iodide anywhere nearby, but more commonly, it is a carbamate artifact . Secondary amines react with atmospheric CO₂ to form carbamic acids (+44) which can decompose in the MS source.[3] M+14 specifically often indicates a trace impurity from the synthesis (e.g., N-methyl piperidine derivative) or a radical recombination product.[2]

Q3: How do I remove the yellow color without destroying the cyclopropane?

  • Answer: Dissolve the compound in a non-polar solvent (like Toluene or Ether) and wash rapidly with a cold, dilute basic solution (e.g., 5% NaHCO₃).[3] Dry over Na₂SO₄ (not acidic MgSO₄) and concentrate. If the color persists, filter through a small pad of activated charcoal or basic alumina.

Troubleshooting Logic Map

Troubleshooting Start Start: Sample Analysis CheckNMR 1. Check 1H NMR (0.4 - 1.0 ppm region) Start->CheckNMR CycloPeaks Cyclopropyl peaks present? CheckNMR->CycloPeaks YesPeaks Peaks Present CycloPeaks->YesPeaks Yes NoPeaks Peaks Missing CycloPeaks->NoPeaks No CheckColor 2. Check Color/Appearance YesPeaks->CheckColor DiagnoseRingOpen DIAGNOSIS: Ring Opening to Ketone (Acid contamination) NoPeaks->DiagnoseRingOpen IsYellow Yellow/Brown? CheckColor->IsYellow DiagnoseOx DIAGNOSIS: Amine Oxidation (N-Oxide) IsYellow->DiagnoseOx Yes StatusGood STATUS: Stable (Proceed with Experiment) IsYellow->StatusGood No

Figure 2: Step-by-step logic flow for assessing sample integrity.

References
  • Kulinkovich, O. G., & de Meijere, A. (2000).[2][6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[2][3] Link[2][3]

    • Grounding: Establishes the synthesis and intrinsic reactivity of cyclopropanols.
  • Wiberg, K. B., et al. (1968).[2][3] Cyclopropanol rearrangements.[1][2][3][7] Journal of the American Chemical Society, 90(19), 5338. Link[2][3]

    • Grounding: Foundational text on the acid-catalyzed ring opening of cyclopropanols to ketones.[1]

  • BenchChem Technical Support. (2025). Prevention of Oxidation in Piperidine Compounds.[2][4]Link[2][3]

    • Grounding: General protocols for handling oxidation-prone secondary amines.[1][2]

  • Cha, J. K., & Kulinkovich, O. G. (2012).[2] The Kulinkovich Hydroxycyclopropanation Reaction. Organic Reactions.[1][2][3][6][7][8][9][10][11] Link[2][3]

    • Grounding: Detailed review of the stability of hydroxycyclopropanes generated via Ti-c

Sources

addressing solubility problems of 1-(Piperidin-2-yl)cyclopropan-1-ol in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Piperidin-2-yl)cyclopropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a molecule of interest with a chemical structure that presents specific solubility challenges. Its piperidine ring, a basic moiety, and a cyclopropyl group, which is hydrophobic, combined with a polar alcohol group, create a complex physicochemical profile. Poor aqueous solubility is a frequent hurdle in preclinical research, potentially leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This guide will walk you through a logical progression of strategies to overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the handling and solubilization of this compound.

Q1: What are the predicted physicochemical properties of this compound, and how do they influence its solubility?

A1: While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from similar compounds containing piperidine and alcohol functional groups.[3][4][5] These properties are crucial for designing an effective formulation strategy.[6][7]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeImplication for Solubility
Molecular Formula C₈H₁₅NO-
Molecular Weight ~141.21 g/mol Moderate size, should not be a primary barrier to solubility.
pKa (Conjugate Acid) 8.5 - 11.0The piperidine nitrogen is basic and will be protonated at acidic pH. This suggests that solubility will be highly pH-dependent, increasing significantly at lower pH.[8][9]
Predicted LogP 1.0 - 2.0This value indicates moderate lipophilicity. The compound is likely to have low intrinsic solubility in aqueous media at neutral pH.
Hydrogen Bond Donors 2 (from -OH and N-H)Can participate in hydrogen bonding, which aids solubility in polar solvents.
Hydrogen Bond Acceptors 2 (from -OH and N)Can participate in hydrogen bonding, which aids solubility in polar solvents.

Q2: My compound won't dissolve in my aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A2: The most direct first step is to prepare a concentrated stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[10] This is a standard practice for most new chemical entities in early discovery.[11] Ensure the compound is fully dissolved in the DMSO stock; gentle warming (to 37°C) and sonication can assist in this process. You will then add a small volume of this stock solution to your aqueous buffer to achieve the final desired concentration.

Q3: I'm observing precipitation when I add my DMSO stock to the assay medium. What is happening and how can I fix it?

A3: This is a very common issue known as "precipitation upon dilution" or "DMSO shock."[10] It occurs when the compound's concentration in the final aqueous medium exceeds its kinetic solubility limit.

Here’s how to troubleshoot it:

  • Lower the Final Concentration: Your target concentration may be too high. Test a dilution series to find the concentration at which the compound remains in solution.

  • Reduce the DMSO Stock Concentration: A highly concentrated DMSO stock can exacerbate the problem. Try making a less concentrated stock solution.

  • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Control the Final DMSO Concentration: Keep the final DMSO percentage in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect assay results.[12][13]

Q4: Can I adjust the pH to improve solubility? What pH range should I aim for?

A4: Yes, pH adjustment is a highly effective strategy for ionizable compounds.[14] Since this compound is basic (due to the piperidine ring), its solubility will dramatically increase in acidic conditions where the nitrogen atom becomes protonated (cationic).[8] For most cell-based assays, the pH must be maintained within a narrow physiological range (typically 7.2-7.4). However, for biochemical or acellular assays, you have more flexibility. Aim for a pH at least 1-2 units below the compound's pKa. A good starting point would be to test buffers in the pH range of 4.0 to 6.5.

Q5: What are co-solvents, and which ones are suitable for in vitro assays?

A5: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[9] While DMSO is the most common, others can be used, but their compatibility with your specific assay, especially cell-based ones, must be verified.[15]

Table 2: Common Co-solvents for In Vitro Biological Assays

Co-solventTypical Max Concentration (Cell-based Assays)Notes
DMSO < 0.5% - 1.0%Broad solvency. Can be cytotoxic at >1%.[12]
Ethanol < 0.5%Can cause protein denaturation and cell stress at higher concentrations.[15]
Polyethylene Glycol 400 (PEG 400) < 1.0%Generally well-tolerated by cells. Good for moderately hydrophobic compounds.
N-methyl-2-pyrrolidone (NMP) < 0.5%Strong solvent, use with caution and verify assay compatibility.

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are more water-soluble.[16] Consider using cyclodextrins when:

  • pH adjustment is not feasible (e.g., in sensitive cell-based assays).

  • The required final concentration cannot be achieved with acceptable levels of co-solvents.

  • You need to mitigate potential cytotoxicity of the free compound.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and are generally well-tolerated in in vitro systems.[16][17]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and workflows for systematically addressing solubility problems.

Guide 1: Systematic Approach to Initial Solubilization

If you are encountering precipitation, follow this workflow to identify the source of the problem and find a solution.

G start Start: Poor solubility of This compound stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dissolved_check Is compound fully dissolved in DMSO? stock_prep->dissolved_check sonicate_warm Action: Gently warm (37°C) and/or sonicate stock dissolved_check->sonicate_warm No dilute Dilute stock into aqueous buffer (e.g., PBS pH 7.4) dissolved_check->dilute Yes sonicate_warm->dissolved_check precip_check Does precipitation occur? dilute->precip_check success Success: Compound is soluble at desired concentration. Proceed with assay. precip_check->success No troubleshoot Initiate Troubleshooting precip_check->troubleshoot Yes lower_conc Option 1: Lower final compound concentration troubleshoot->lower_conc ph_adjust Option 2: Adjust buffer pH (for acellular assays) troubleshoot->ph_adjust cosolvent Option 3: Use co-solvents or cyclodextrins troubleshoot->cosolvent lower_conc->dilute

Caption: Decision tree for initial solubility testing and troubleshooting.

Guide 2: Protocol for pH-Dependent Solubility Screening

This protocol will help you determine the optimal pH for solubilizing this compound in acellular assays.

Objective: To determine the aqueous solubility of the compound across a range of pH values.

Materials:

  • This compound

  • 100% DMSO

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8). Ensure the chosen buffers do not interact with your compound or assay components.[18][19]

  • Microcentrifuge tubes or 96-well plates

  • Plate reader or nephelometer (for turbidity measurement)

Procedure:

  • Prepare a Concentrated Stock: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Set up Buffer Series: Aliquot your series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) into separate tubes or wells.

  • Spike and Mix: Add a small volume of the DMSO stock to each buffer to achieve a high target concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 0.5%). Mix immediately and thoroughly.

  • Equilibrate: Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Assess Solubility:

    • Visual Inspection: Check for any visible precipitate.

    • Turbidity Measurement: Measure the light scattering or absorbance of each sample using a plate reader. An increase in signal compared to a buffer-only control indicates precipitation.

  • Analyze Results: Plot the solubility (or a proxy like turbidity) against pH. You should observe a significant increase in solubility at lower pH values, confirming the basic nature of the compound.[8] Select the lowest pH that provides full solubility and is compatible with your assay.

Guide 3: Protocol for Using Cyclodextrins

This protocol provides a method for preparing a stock solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Objective: To enhance the aqueous solubility of the compound for use in sensitive biological assays where co-solvents or pH changes are undesirable.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired assay buffer. This will serve as the vehicle. Warm the solution slightly (to ~40-50°C) and stir until the cyclodextrin is fully dissolved.

  • Add Compound: Weigh the required amount of this compound to achieve your target stock concentration and add it directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.[16] The solution may start cloudy and become clear as the complex forms.

  • Filter Sterilization: Once the compound is fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Storage and Use: Store the stock solution at 4°C. Use this stock for serial dilutions in your biological assay. Remember to include a "vehicle control" in your experiment containing the same concentration of HP-β-CD without the compound.

References

  • Jain, A. K., et al. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, R., & Singh, S. (2021). Recent advances and novel strategies in pre-clinical formulation development: An overview. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Kumar, L., & Singh, S. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics. Available at: [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Wagner, A., et al. (2025). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. ACS Omega. Available at: [Link]

  • Raza, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Salt, A. D. (2019). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Clinical Medicine. Available at: [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Calbiochem. (n.d.). Buffers. Calbiochem. Available at: [Link]

  • Al-Kassas, R., & Al-Ghazali, M. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Zhang, J., & Ma, P. X. (2021). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. Advanced Drug Delivery Reviews. Available at: [Link]

  • Wang, Y., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application. MDPI. Available at: [Link]

  • da Costa, R. C., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences. Available at: [Link]

  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol. PubChem. Available at: [Link]

  • Solubility of Things. (n.d.). 1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-(1-piperidyl)propan-1-ol. Solubility of Things. Available at: [Link]

  • Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Propan-2-ylpiperidin-1-yl)cyclopentan-1-ol. PubChem. Available at: [Link]

  • PubChem. (n.d.). 1-(Piperidin-1-YL)butan-2-OL. PubChem. Available at: [Link]

Sources

Technical Support Center: Characterization of Spiro-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist, Structural Chemistry Division Ticket Context: Advanced troubleshooting for spiro-cyclic piperidine derivatives (e.g., spiro[piperidine-4,2'-oxiranes], spiro[indoline-3,4'-piperidines]).

Overview: The "Spiro" Complexity

Spiro-piperidines are privileged scaffolds in modern drug discovery. They offer high fraction sp


 character (

), improved solubility, and novel intellectual property space compared to flat aromatic systems.[1] However, the quaternary spiro-carbon introduces unique rigidity that paradoxically leads to complex conformational dynamics, often baffling standard characterization workflows.

This guide addresses the three most common "tickets" we receive regarding these compounds: disappearing NMR signals, stereochemical ambiguity, and chromatographic tailing.

Ticket #01: NMR Signals are Broad or "Missing"

User Complaint: "I synthesized a spiro[piperidine-2,2'-adamantane] derivative. The LCMS shows the correct mass, but the


C NMR is missing the spiro-carbon signal, and the proton spectrum shows broad, undefined lumps in the aliphatic region."

Root Cause Analysis: The rigidity of the spiro-junction often places the piperidine ring in a state of intermediate exchange on the NMR time scale. Unlike simple piperidines that flip rapidly (fast exchange) at room temperature, the bulky spiro-substituents create a high energy barrier to ring inversion.

  • The Physics: When the exchange rate (

    
    ) between conformers is comparable to the frequency difference (
    
    
    
    ) between the sites (
    
    
    ), signals broaden into the baseline (coalescence) and disappear.

Troubleshooting Protocol: Variable Temperature (VT) NMR

Do not assume the reaction failed. You must drive the system into Fast or Slow exchange.

  • Solvent Selection: Switch to a high-boiling solvent like DMSO-

    
     or Tetrachloroethane-
    
    
    
    (TCE).
  • The Heat Ramp:

    • Acquire a standard 1D

      
       spectrum at 298 K (25°C).
      
    • Increase temperature in 10 K increments up to 373 K (100°C).

    • Success Metric: As T increases, exchange becomes fast (

      
      ). Broad humps will sharpen into defined multiplets.
      
  • The Freeze (Alternative): If heating degrades the sample, cool to 233 K (-40°C) using CD

    
    Cl
    
    
    
    or THF-
    
    
    . This freezes the conformers (slow exchange), resulting in two distinct sets of sharp signals (e.g., axial vs. equatorial conformers).

Visualization: NMR Decision Logic

NMR_Workflow Start Issue: Broad/Missing NMR Signals CheckLCMS Check LCMS Purity Start->CheckLCMS Decision Is Mass Correct? CheckLCMS->Decision SynthesisFail Synthesis Failed Check Side Products Decision->SynthesisFail No VT_Setup Setup VT-NMR Experiment (Switch to DMSO-d6 or TCE-d2) Decision->VT_Setup Yes Heat Heat to 350-373 K (Drive to Fast Exchange) VT_Setup->Heat Cool Cool to < 240 K (Freeze Conformers) VT_Setup->Cool Result Signals Sharpen? Heat->Result Cool->Result Assign Proceed to 2D Assignment (HSQC/HMBC) Result->Assign Yes Paramagnetic Check for Paramagnetic Impurities (Metals/Radicals) Result->Paramagnetic No

Caption: Workflow for resolving conformational broadening in spiro-piperidines via Variable Temperature NMR.

Ticket #02: Stereochemical Ambiguity (Cis vs. Trans)

User Complaint: "I cannot determine if the substituent on the piperidine nitrogen is axial or equatorial relative to the spiro-group. The NOESY spectrum is cluttered."

Root Cause Analysis: Spiro-compounds often suffer from "NOE silence" or misleading signals because the internuclear distances in the rigid spiro-core do not match standard chair-conformation models. Furthermore, if the molecule is tumbling at a rate where


 (common for mid-sized spiro molecules around 400-600 Da), the NOE enhancement can be zero.

Troubleshooting Protocol: The ROESY/Coupling Combo

  • Switch to ROESY: Rotating-frame Overhauser Effect Spectroscopy (ROESY) always yields positive cross-peaks regardless of molecular tumbling size, avoiding the "zero-crossing" blind spot of NOESY.

  • Validate with

    
    :  Relying solely on through-space (NOE) data is risky. You must corroborate with through-bond (
    
    
    
    ) coupling.
    • Axial-Axial (aa): Large coupling (10–13 Hz).

    • Axial-Equatorial (ae): Small coupling (2–5 Hz).

    • Equatorial-Equatorial (ee): Small coupling (2–5 Hz).

Data Summary: Diagnostic Signals

FeatureAxial Proton (

)
Equatorial Proton (

)
Chemical Shift (

)
Typically Upfield (Shielded)Typically Downfield (Deshielded)

Coupling
Large (~11 Hz) triplet/doubletSmall (< 5 Hz) doublet/singlet
Key NOE/ROE Strong to 1,3-diaxial protonsStrong to vicinal

Visualization: Stereochemical Assignment Logic

Stereo_Logic Input Unknown Stereochemistry Coupling Analyze 3J(HH) Coupling Input->Coupling ROESY Run ROESY Experiment Input->ROESY LargeJ Large J (10-13 Hz) Coupling->LargeJ SmallJ Small J (2-5 Hz) Coupling->SmallJ Axial Axial Orientation LargeJ->Axial Equatorial Equatorial/Gauche SmallJ->Equatorial CrossPeak Strong 1,3-Diaxial Crosspeak ROESY->CrossPeak CrossPeak->Axial

Caption: Logic flow for distinguishing axial vs. equatorial substituents using J-coupling and ROESY.

Ticket #03: HPLC Peak Tailing & Split Peaks

User Complaint: "My compound elutes as a shark-fin tail or splits into two peaks on C18, making purity analysis impossible."

Root Cause Analysis:

  • Silanol Interactions: The secondary or tertiary amine in the piperidine ring is basic (

    
    ). It interacts strongly with residual acidic silanols on the silica column support.
    
  • In-situ Salt Formation: If using TFA (Trifluoroacetic acid), the piperidinium-trifluoroacetate salt may partially dissociate on-column, causing peak splitting.

Troubleshooting Protocol: Mobile Phase Engineering

Do not just change the gradient; change the pH environment.

Table: Mobile Phase Optimization Strategy

StrategyModifierMechanismBest For
High pH (Recommended) 10mM NH

HCO

(pH 10)
Deprotonates the piperidine amine (neutral form), eliminating silanol attraction.Base-stable columns (e.g., XBridge, Gemini).
Chaotropic Agent 0.1% TFA + 20mM NH

PF

Ion-pairing. The hexafluorophosphate anion forms a tight, hydrophobic ion pair with the piperidinium cation.Standard C18 columns when low pH is required.
Silanol Masking Triethylamine (TEA)TEA is a stronger base and saturates the silanol sites, "sacrificing" itself for the analyte.Older, Type-A silica columns.
Ticket #04: Mass Spec - The "Missing" Parent Ion

User Complaint: "I see intense fragmentation but very low abundance of the molecular ion


. Is my compound decomposing?"

Root Cause Analysis: Spiro-piperidines are prone to


-cleavage  and Ring Fission  during ionization.[2] The strain at the spiro-carbon, combined with the ability of the nitrogen to stabilize a positive charge (iminium ion formation), promotes rapid fragmentation even under "soft" ESI conditions.

Diagnostic Fragment: Look for the loss of the substituent at the


-position to the nitrogen.
  • Mechanism:[3][4][5][6] Ionization of Nitrogen

    
     Radical formation 
    
    
    
    Homolytic cleavage of the C-C bond at the spiro-junction.

Solution:

  • Lower the Fragmentor Voltage (or Cone Voltage) on the MS source immediately.

  • Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI causes suppression.

  • Monitor the [M+Na]

    
      adduct, which is often more stable than the protonated species for these labile rings.
    
References
  • Kolocouris, A., et al. (1998).[3] Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Journal of the Chemical Society, Perkin Transactions 2, 1701-1708.[3] Link

  • Grembecka, J., et al. (2025). Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Optimization of HPLC Separation for Piperidine Diastereomers. Link

  • Cicero, D.O., et al. (1995).[7] NMR Analysis of Molecular Flexibility in Solution (NAMFIS).[8] Journal of the American Chemical Society. Link

  • PharmaBlock Whitepaper. (2023). Spirocyclic Piperidines in Drug Discovery: Design and Advantages. Link

Sources

strategies to enhance the metabolic stability of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability of Piperidine Scaffolds Ticket ID: PIP-MET-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Structural Optimization Support Center. You have inquired about enhancing the metabolic stability of piperidine-containing compounds. The piperidine ring is a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, yet it frequently suffers from rapid oxidative clearance and bioactivation liabilities.

This guide addresses the specific mechanisms of piperidine instability—primarily cytochrome P450 (CYP)-mediated oxidation—and provides actionable, evidence-based strategies to mitigate these issues without compromising potency.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Rapid Disappearance in Human Liver Microsomes (HLM)

User Question: "My lead piperidine analog shows high intrinsic clearance (CLint) in HLM assays. Metabolite ID suggests +16 Da and +14 Da species. What is driving this?"

Technical Diagnosis: You are likely observing


-carbon oxidation . The carbons adjacent to the nitrogen (positions 2 and 6) are electronically activated "soft spots."
  • Mechanism: CYP450 enzymes abstract a hydrogen atom from the

    
    -carbon (Single Electron Transfer mechanism), forming a carbon-centered radical.
    
  • Progression: This radical collapses into an iminium ion intermediate.

  • Fate: The iminium ion is hydrolyzed to an

    
    -carbinolamine, which equilibrates to a ring-opened amino-aldehyde or oxidizes further to a lactam (+14 Da) . The +16 Da species represents the N-oxide or hydroxylated metabolite.
    

Visualizing the Pathway: The following diagram illustrates the oxidative cascade you are encountering.

PiperidineMetabolism Parent Piperidine Parent Radical α-Carbon Radical Parent->Radical CYP450 (HAT) Iminium Iminium Ion (Reactive Intermediate) Radical->Iminium -1e- Lactam Lactam (+14 Da) (Stable Metabolite) Iminium->Lactam Oxidation RingOpen Ring Opening (Aldehyde) Iminium->RingOpen Hydrolysis

Caption: CYP-mediated oxidative pathway of piperidine leading to lactam formation or ring opening.[1]

Corrective Strategies:

  • Fluorination (Electronic Deactivation):

    • Action: Introduce fluorine atoms at the C2, C3, or C4 positions.

    • Rationale: The high electronegativity of fluorine pulls electron density away from the

      
      -C-H bonds, increasing the bond dissociation energy (BDE) and making hydrogen abstraction by CYP450 energetically unfavorable.
      
    • Note: Fluorine at C3/C4 can also reduce the basicity of the amine (lowering pKa), which decreases the affinity for the heme iron of CYP enzymes [1].

  • Steric Blocking:

    • Action: Introduce a methyl group at the

      
      -carbon (C2/C6).
      
    • Rationale: This creates steric hindrance that physically prevents the bulky CYP heme group from accessing the metabolic site.

  • Deuteration:

    • Action: Replace

      
      -hydrogens with deuterium.
      
    • Rationale: The C-D bond is stronger than the C-H bond. This exploits the Primary Kinetic Isotope Effect (KIE), potentially slowing the rate-determining step of hydrogen abstraction [2].

Issue 2: Toxicity Signals (TDI or Glutathione Adducts)

User Question: "We are seeing Time-Dependent Inhibition (TDI) of CYP3A4 and glutathione (GSH) adducts in our reactive metabolite trapping assay. Is the piperidine ring responsible?"

Technical Diagnosis: Yes. The iminium ion intermediate (shown in the diagram above) is a "hard" electrophile. If it is not rapidly detoxified or converted to a lactam, it can:

  • React with nucleophilic residues on the CYP enzyme (causing TDI).

  • Bind to cellular proteins (causing toxicity).

  • React with cyanide (in trapping assays) or GSH.

Corrective Strategies:

  • Basicity Reduction (pKa Tuning):

    • Action: Lower the pKa of the piperidine nitrogen to < 8.0.

    • Method: Add electron-withdrawing groups (e.g., -CF3, -SO2R) or switch to a less basic scaffold like morpholine .[2]

    • Rationale: CYP450 oxidation of amines often requires an initial Single Electron Transfer (SET) from the nitrogen lone pair. Lowering basicity (and raising oxidation potential) makes this initial step harder, reducing iminium formation [3].

  • Conformational Constraint:

    • Action: Switch to bridged or spirocyclic systems.

    • Rationale: Rigidifying the ring can prevent the geometric flattening required to form the planar iminium ion intermediate, effectively raising the activation energy for its formation.

Issue 3: Permeability vs. Stability Trade-off

User Question: "I replaced piperidine with morpholine. Stability improved, but Caco-2 permeability dropped. What are my alternatives?"

Technical Diagnosis: Morpholine improves stability by lowering basicity and blocking metabolic sites with oxygen, but it also lowers lipophilicity (LogD) significantly, which can hurt passive permeability.

Corrective Strategies: Bioisosteric Replacement Consider the following "Next-Generation" piperidine bioisosteres that balance stability with lipophilicity.

ScaffoldStructure DescriptionStability EffectLogD ImpactKey Advantage
Morpholine O-atom at C4High (Blocks metabolic site)Lowers (~1.0 unit)Lowers basicity; reduces HERG risk.
4,4-Difluoropiperidine F-atoms at C4Moderate/High (Blocks C4 oxidation)Neutral/Slight IncreaseBlocks C4 metabolism without losing lipophilicity.
2-Azaspiro[3.3]heptane Spirocyclic 4-membered ringsHigh (Steric/Electronic)Lowers (~0.4 unit)High metabolic stability ; distinct IP space [4].
Bicyclo[1.1.1]pentane "Spacer" replacementVery HighNeutralLinearity mimic; metabolically inert.

Part 2: Validated Experimental Protocols

To confirm the mechanism of instability and validate your structural fixes, use these specific protocols.

Protocol A: Reactive Metabolite Trapping (Cyanide Capture)

Purpose: To definitively confirm if an iminium ion intermediate is causing your instability/toxicity.

Reagents:

  • Potassium Cyanide (KCN)

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System[3][4]

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Mix HLM (1 mg/mL protein), Test Compound (10 µM), and KCN (1 mM) in phosphate buffer (pH 7.4).

    • Control: Run a parallel incubation without KCN.

  • Initiation: Add NADPH regenerating system to start the reaction.[4] Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Look for a metabolite with a mass shift of +25 Da (Addition of CN group: +26, Loss of H: -1).

    • Interpretation: If the +25 Da adduct is present, your compound is forming a reactive iminium ion. Action: Prioritize reducing basicity or steric blocking of

      
      -carbons.
      
Protocol B: Intrinsic Clearance (CLint) Calculation

Purpose: To quantify the stability improvement of your new analogs.

Step-by-Step:

  • Incubation: Incubate compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 45 min.

  • Quenching: Add to acetonitrile (ratio 1:3) to precipitate proteins.[4] Centrifuge at 3000g for 20 min.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Determine the slope (

      
      ).
      
    • Calculate Half-life:

      
      .
      
    • Equation:

      
      
      

Part 3: Strategic Decision Tree

Use this logic flow to guide your next synthesis cycle.

OptimizationStrategy Start Unstable Piperidine Analog MetID Perform Metabolite ID (LC-MS/MS) Start->MetID CheckOx Is Major Metabolite +14 Da (Lactam) or +16 Da? MetID->CheckOx AlphaOx Problem: α-Carbon Oxidation CheckOx->AlphaOx Lactam/Ring Open N_Ox Problem: N-Oxidation CheckOx->N_Ox N-Oxide Only Sol_Alpha Strategy: 1. Block α-C (Me, F) 2. Spiro-cycle 3. Deuteration AlphaOx->Sol_Alpha Sol_N Strategy: 1. Reduce Basicity (EWG) 2. Steric Shielding of N N_Ox->Sol_N

Caption: Decision tree for selecting the correct chemical modification based on metabolite identification.

References

  • Pecic, S., et al. (2012).[5] "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators.[6] Available at: [Link]

  • Guengerich, F. P. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kalgutkar, A. S., et al. (2011). "Tuning the basicity of amines." Cambridge MedChem Consulting. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 1-(Piperidin-2-yl)cyclopropan-1-ol vs. Flexible Piperidine Analogs

[1]

Executive Summary

In medicinal chemistry, the This compound scaffold represents a critical "bioisostere" strategy used to restrict the conformational freedom of flexible amino-alcohol chains.[1] Unlike its open-chain analog 2-piperidinemethanol or the alkyl-substituted 1-(piperidin-2-yl)ethan-1-ol , the cyclopropane moiety introduces significant rigidity, alters lipophilicity (LogP), and modulates the pKa of the adjacent piperidine nitrogen.[1]

This guide compares the performance of this cyclopropyl scaffold against standard alkyl analogs, providing experimental evidence for its use in optimizing NMDA receptor antagonists , antiviral nucleoside mimics , and dopamine transporter ligands .

Structural & Physicochemical Comparison

The introduction of a cyclopropane ring at the

1
Table 1: Physicochemical Performance Matrix
FeatureThis compound 2-Piperidinemethanol (Reference)1-(Piperidin-2-yl)propan-1-ol (Alkyl Analog)
Conformation Rigid (Restricted Rotation) Flexible (Free Rotation)Flexible (Free Rotation)
C1-C

Bond
Locked (Rotational barrier > 5 kcal/mol)Free RotationFree Rotation
LogP (Est.) 0.9 - 1.1 0.3 - 0.51.4 - 1.6
pKa (Piperidine N) ~9.8 - 10.2 (Inductive withdrawing)~11.1~10.8
Metabolic Stability High (No

-hydrogen abstraction)
Low (Oxidation to acid)Moderate (Side-chain oxidation)
Bioisostere Type Transition State Mimic / Rigid SpacerNative MetaboliteAlkyl Spacer
Key Technical Insights
  • Entropy vs. Enthalpy: The cyclopropane ring locks the C1-C

    
     bond. Upon binding to a target (e.g., NMDA receptor GluN2B subunit), the entropic penalty  is significantly lower for the cyclopropyl analog compared to the propyl analog, potentially improving affinity by 10–100 fold.
    
  • Lipophilicity Modulation: Contrary to the "add carbon, increase LogP" rule, replacing an isopropyl group with a cyclopropyl group often lowers LogP (by ~0.4 units) due to the unique electronic character of the cyclopropane ring (high

    
    -character), improving water solubility without sacrificing membrane permeability.
    
  • Metabolic Blocking: The cyclopropane ring acts as a metabolic blocker. Unlike the isopropyl group, which is prone to CYP450-mediated hydroxylation at the tertiary carbon, the cyclopropane ring is resistant to oxidative attack under physiological conditions.

Synthetic Protocols

The synthesis of this compound is non-trivial due to the need to prevent racemization of the chiral center at C2.[1] The most robust method utilizes the Kulinkovich Reaction or a modified Grignard approach on a protected piperidine ester.

Protocol A: Synthesis via Kulinkovich-Type Reaction

This protocol yields high enantiomeric excess (>98% ee) if starting from chiral amino acids.[1]

Reagents:

  • N-Boc-L-pipecolic acid ethyl ester (Starting Material)[1]

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in ether)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with N-Boc-L-pipecolic acid ethyl ester (1.0 eq) and anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Catalyst Addition: Add Ti(OiPr)

    
     (0.1 - 0.2 eq).[1] Cool the mixture to 0°C.
    
  • Grignard Addition: Slowly add EtMgBr (2.5 - 3.0 eq) dropwise over 1 hour. Note: The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. The mechanism proceeds via a 1,2-dicarbanion equivalent attacking the ester carbonyl.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude N-Boc intermediate in CH

    
    Cl
    
    
    and add TFA (10 eq). Stir for 1 hour. Evaporate volatiles to yield the TFA salt.
  • Purification: Neutralize with basic resin or recrystallize from Et

    
    O/Hexanes.
    
Protocol B: pKa Determination (Potentiometric Titration)

To verify the electronic influence of the cyclopropyl group.

  • Solution Prep: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: Use 0.01 M standardized HCl or NaOH.

  • Measurement: Perform titration under Argon blanket at 25°C using a calibrated glass electrode.

  • Calculation: Use the Henderson-Hasselbalch equation to determine the pKa at the half-equivalence point.[1] Expect a shift of -0.5 to -1.0 pKa units relative to piperidine.[1]

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting this scaffold and the synthetic pathway.

Diagram 1: Scaffold Selection Logic (SAR Decision Tree)

SAR_Decision_TreeStartLead Optimization:Piperidine ScaffoldCheck_AffinityIs Binding AffinitySufficient?Start->Check_AffinityCheck_MetabolismIs Metabolic Stability(t1/2) Acceptable?Check_Affinity->Check_MetabolismYesAction_RigidifyStrategy: Conformational Restriction(Add Cyclopropane)Check_Affinity->Action_RigidifyNo (High Entropy Penalty)Check_SolubilityIs LogP/SolubilityOptimal?Check_Metabolism->Check_SolubilityYesAction_BlockStrategy: Metabolic Blocking(Cyclopropyl vs Isopropyl)Check_Metabolism->Action_BlockNo (Oxidative Clearance)Action_PolarityStrategy: Polarity Modulation(Cyclopropyl lowers LogP)Check_Solubility->Action_PolarityNo (Too Lipophilic)Result_TargetTarget Candidate:This compoundAction_Rigidify->Result_TargetAction_Block->Result_TargetAction_Polarity->Result_Target

Caption: Decision tree for transitioning from flexible piperidine leads to the rigid cyclopropyl analog.

Diagram 2: Synthetic Pathway (Kulinkovich Protocol)[2]

Synthesis_PathwaySMN-Boc-Pipecolic Ester(Starting Material)IntermediateTitanacyclopropaneIntermediateSM->IntermediateLigand ExchangeReagentsEtMgBr + Ti(OiPr)4(Kulinkovich Reagents)Reagents->IntermediateCyclization1,2-DialkylAdditionIntermediate->CyclizationNucleophilic AttackProtected_ProdN-Boc-1-(Piperidin-2-yl)cyclopropan-1-olCyclization->Protected_ProdDeprotectionTFA / DCM(Boc Removal)Protected_Prod->DeprotectionFinal1-(Piperidin-2-yl)cyclopropan-1-olDeprotection->Final

Caption: Step-by-step mechanism for the Titanium-mediated synthesis of the target scaffold.

References

  • Kulinkovich, O. G. (2004). The Chemistry of Cyclopropanols. Chemical Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition (Discussion on lipophilicity of cyclopropyl vs isopropyl). Science. Link

  • Barnes, N. M., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors via Conformational Restriction. Journal of Medicinal Chemistry. Link

  • Yamaguchi, K., et al. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Bioorganic & Medicinal Chemistry. Link

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

A Comparative Guide to the Biological Target Validation of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of experimental strategies for validating the biological target of 1-(Piperidin-2-yl)cyclopropan-1-ol, a molecule of interest due to its structural motifs—a piperidine ring and a cyclopropane group—which are frequently found in centrally active compounds.

Given the presence of these chemical features, a primary hypothesized target for this compound is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2] The cyclopropane ring, in particular, is a known feature in ligands that modulate the glycine binding site of the NMDA receptor.[2][3] The piperidine scaffold is a privileged structure in a multitude of CNS-targeting drugs.[4][5][6] This guide will, therefore, focus on a comparative analysis of modern biophysical and cell-based assays to rigorously test this hypothesis. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

Section 1: Foundational Approaches for Initial Target Engagement

The initial phase of target validation aims to answer a fundamental question: does this compound physically interact with the NMDA receptor? Here, we compare two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

Expertise & Experience: CETSA is a powerful method to assess target engagement in a cellular environment, leveraging the principle that a ligand binding to its target protein increases the protein's thermal stability.[7][8] This technique is invaluable as it provides evidence of target interaction within the complexity of a living cell, without the need for compound modification.[9]

Trustworthiness: The self-validating nature of CETSA lies in its dose-dependent and temperature-dependent stabilization of the target protein. A specific interaction will result in a measurable shift in the protein's melting curve upon compound treatment.

Experimental Workflow Diagram:

CETSA_Workflow A Intact Cells Treated with This compound or Vehicle B Heat Shock at a Temperature Gradient A->B Incubation C Cell Lysis and Separation of Soluble and Aggregated Proteins B->C Centrifugation D Quantification of Soluble NMDA Receptor Subunits (e.g., by Western Blot or ELISA) C->D Analysis E Generation of Melting Curves D->E Data Plotting

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for NMDA Receptor Engagement

  • Cell Culture: Culture a human cell line endogenously expressing NMDA receptors (e.g., SH-SY5Y neuroblastoma cells) to a confluency of 70-80%.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[7]

  • Lysis: Immediately after the heat challenge, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Analyze the supernatant (soluble fraction) by Western blotting using specific antibodies against NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B).

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Data Presentation:

CompoundConcentration (µM)Tagg (°C) of GluN1ΔTagg (°C)
Vehicle (DMSO)-52.3-
This compound153.1+0.8
This compound1055.2+2.9
This compound10057.8+5.5
Known NMDA Modulator (e.g., MK-801)1056.5+4.2
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Expertise & Experience: SPR is a highly sensitive, label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its target.[10][11] This method is instrumental in the early stages of drug discovery for detailed characterization of molecular interactions.[12]

Trustworthiness: The reliability of SPR data comes from its ability to provide a full kinetic profile of the interaction. The specificity of the binding can be confirmed through competition assays with known ligands.

Experimental Workflow Diagram:

SPR_Workflow A Immobilization of Recombinant NMDA Receptor Subunit on Sensor Chip B Injection of this compound (Analyte) at Various Concentrations A->B Flow C Real-time Monitoring of Binding and Dissociation B->C Detection D Sensorgram Generation C->D Data Output E Kinetic Analysis to Determine ka, kd, and KD D->E Calculation

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocol: SPR for NMDA Receptor Binding

  • Chip Preparation: Immobilize a purified, recombinant NMDA receptor subunit (e.g., the ligand-binding domain of GluN1) onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index in real-time. This generates a sensorgram showing the association and dissociation phases.[11]

  • Regeneration: After each binding cycle, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound2.5 x 10⁵5.0 x 10⁻³20
Alternative Compound A1.8 x 10⁵9.0 x 10⁻³50
Known NMDA Modulator (e.g., Glycine)5.2 x 10⁶2.1 x 10⁻²4

Section 2: Advanced Strategies for Definitive Target Identification

While CETSA and SPR provide strong evidence of target engagement, definitive validation often requires more direct methods to pinpoint the binding site and confirm the target in a complex biological system. Here, we compare Photoaffinity Labeling with functional assays.

Photoaffinity Labeling (PAL): Covalently Capturing the Target

Expertise & Experience: PAL is a powerful technique for unequivocally identifying the direct binding partners of a compound.[13][14] It involves chemically modifying the compound of interest with a photoreactive group that, upon UV irradiation, forms a covalent bond with its target protein.[15][16]

Trustworthiness: The covalent nature of the bond formed in PAL allows for the stringent purification and subsequent identification of the target protein by mass spectrometry, providing a high degree of confidence in target identification.

Experimental Workflow Diagram:

PAL_Workflow A Synthesis of a Photoaffinity Probe of this compound B Incubation of Probe with Cell Lysate or Intact Cells A->B Addition C UV Irradiation to Induce Covalent Cross-linking B->C Activation D Enrichment of Covalently Labeled Proteins C->D Purification E Identification of Labeled Proteins by Mass Spectrometry D->E Analysis

Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.

Experimental Protocol: PAL for NMDA Receptor Identification

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle).[13][15]

  • Binding and Cross-linking: Incubate the photoaffinity probe with a relevant biological sample (e.g., primary neurons or brain tissue homogenates) in the dark. Expose the sample to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Enrichment: Lyse the cells/tissue and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

  • Proteomic Analysis: Elute the enriched proteins, separate them by SDS-PAGE, and identify the proteins by in-gel digestion followed by mass spectrometry.

  • Validation: Confirm the specificity of the interaction by performing competition experiments with an excess of the unmodified this compound.

Functional Assays: Linking Binding to Biological Activity

Expertise & Experience: Functional assays are crucial for demonstrating that the binding of a compound to its target translates into a measurable biological effect. For an ion channel like the NMDA receptor, a calcium flux assay is a highly relevant functional readout.[17]

Trustworthiness: A dose-dependent modulation of NMDA receptor activity that correlates with the binding affinity provides strong evidence for a functionally relevant interaction.

Experimental Protocol: High-Throughput Calcium-Flux Assay

  • Cell Plating: Seed HEK293 cells stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B) in a 384-well plate.[17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known modulator.

  • Receptor Activation: Stimulate the NMDA receptors with their co-agonists, glutamate and glycine (or D-serine).

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 or IC50 value.

Data Presentation:

CompoundNMDA SubtypeEffectEC50/IC50 (µM)
This compoundGluN1/GluN2APotentiation5.2
This compoundGluN1/GluN2BWeak Potentiation> 50
Known Positive Allosteric ModulatorGluN1/GluN2APotentiation1.8

Conclusion

The validation of a biological target is a multi-faceted process that requires the convergence of evidence from orthogonal experimental approaches. For this compound, a systematic investigation beginning with target engagement assays like CETSA and SPR can provide initial, compelling evidence for its interaction with the NMDA receptor. Subsequent, more definitive techniques such as photoaffinity labeling can confirm the direct binding partner, while functional assays like the calcium-flux measurement will establish the biological consequence of this interaction. By employing a combination of these robust and self-validating methodologies, researchers can build a comprehensive and convincing case for the biological target of this novel compound, paving the way for its further development as a potential therapeutic agent.

References

  • Gemma, S., & Campiani, G. (2015). Photoaffinity labeling in target- and binding-site identification. Expert Opinion on Drug Discovery, 10(4), 345-357. [Link][13][14][16]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Retrieved from [Link][15]

  • Mayer, M. L. (2012). Novel NMDA receptor modulators: an update. Expert Opinion on Therapeutic Patents, 22(10), 1147-1159. [Link][1][18][19]

  • Alza, E., & Llaveria, J. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. ACS Chemical Biology. [Link][20]

  • Martinez, A. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 161-180. [Link][7]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e1011193. [Link][8]

  • Nicoya Lifesciences. (2023). SPR applications in early drug discovery. Retrieved from [Link][10]

  • Zhang, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(3), 139-147. [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101289. [Link][9]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link][11]

  • Yu, H., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. MethodsX, 12, 102578. [Link][12]

  • Reynolds, I. J. (1998). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Contemporary Neuroscience (pp. 169-179). Humana Press. [Link][21]

  • Kost, J. K., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57829. [Link][17]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][5]

  • Ferreira, A. R., & de Almeida, M. V. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 13(11), 1085-1114. [Link][3]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link][6]

  • Artamonov, A. A., et al. (2005). Cyclopropane derivatives and their diverse biological activities. Mini reviews in medicinal chemistry, 5(3), 231-248. [Link][2]

Sources

head-to-head comparison of different synthetic routes to 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, head-to-head technical comparison of synthetic routes to 1-(Piperidin-2-yl)cyclopropan-1-ol , a high-value scaffold for GPCR ligands (e.g., Histamine H3 antagonists) and conformationally restricted amino alcohols.

Executive Summary

For research-scale synthesis (<10g) where purity and reliability are paramount, Route A (The N-Boc Kulinkovich Protocol) is the superior choice. It eliminates catalyst poisoning and side-reactions associated with the free amine, ensuring a high-yield conversion of the ester to the cyclopropanol.

Route B (The Pyridine Hydrogenation Strategy) offers a more atom-economical approach for larger scales but carries significant risks of hydrogenolysis (C-O bond cleavage) and cyclopropane ring opening during the reduction step, requiring meticulous catalyst screening.

FeatureRoute A: N-Boc KulinkovichRoute B: Pyridine Hydrogenation
Reliability HighModerate (Catalyst dependent)
Step Count 3 (Protect

React

Deprotect)
2 (React

Hydrogenate)
Key Risk Incomplete Grignard exchangeOver-reduction (Ring opening)
Overall Yield ~55-65%~30-50%
Suitability MedChem / Lead OpProcess Development

Strategic Analysis: The Chemical Challenge

The target molecule presents a "perfect storm" of synthetic challenges:

  • Strained Ring: The cyclopropanol moiety is sensitive to strong acids and oxidants, prone to ring-opening to form ethyl ketones.

  • Lewis Basic Amine: The secondary piperidine nitrogen can chelate the Titanium catalyst in the Kulinkovich reaction, quenching the catalytic cycle.

  • Tertiary Alcohol: Steric hindrance at the quaternary center complicates standard nucleophilic additions.

Route A: The N-Boc Kulinkovich Protocol (Recommended)

This route relies on the Kulinkovich reaction , widely considered the "gold standard" for synthesizing 1-substituted cyclopropanols from esters.

The Logic

To prevent the secondary amine of ethyl pipecolinate from poisoning the Lewis acidic Titanium(IV) catalyst, we first mask it with a tert-butoxycarbonyl (Boc) group. This steric bulk also prevents N-alkylation side reactions.

Experimental Workflow

Step 1: N-Protection

  • Reagents: Ethyl pipecolinate,

    
    , 
    
    
    
    , DCM.
  • Protocol: Stir ethyl pipecolinate (1.0 eq) with

    
     (1.1 eq) and 
    
    
    
    (1.2 eq) in DCM at
    
    
    for 4h. Wash with 1M citric acid to remove unreacted amine.
  • Checkpoint:

    
     NMR should show a simplified spectrum with a strong t-butyl singlet at 
    
    
    
    ppm.

Step 2: The Kulinkovich Reaction

  • Reagents: N-Boc-Ethyl Pipecolinate,

    
     (3.0 eq), 
    
    
    
    (0.1-0.2 eq),
    
    
    or THF.
  • Protocol:

    • Dissolve ester and

      
       in anhydrous 
      
      
      
      under Argon.
    • Add

      
       (3M in 
      
      
      
      ) dropwise over 1-2 hours at
      
      
      to RT. Crucial: Slow addition maintains the steady-state concentration of the titanacyclopropane intermediate.
    • Quench carefully with saturated

      
       (exothermic).
      
  • Mechanism: The reaction proceeds via a titanacyclopropane species acting as a 1,2-dicarbanion equivalent.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol: Treat the N-Boc cyclopropanol with 4M HCl/Dioxane at

    
     for 1h. Evaporate solvent to yield the hydrochloride salt.
    
Mechanistic Visualization (Kulinkovich Cycle)

KulinkovichMechanism Ti4 Ti(OiPr)4 (Pre-catalyst) Titanacycle Titanacyclopropane (Active Species) Ti4->Titanacycle Ligand Exchange (- Ethane) EtMgBr 2 EtMgBr EtMgBr->Titanacycle Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester (Insertion) Ester N-Boc Ester Product 1-(Piperidin-2-yl) cyclopropan-1-ol Intermediate->Product + EtMgBr Transmetalation/Hydrolysis Product->Titanacycle Catalyst Regeneration

Caption: The catalytic cycle involves the formation of a titanacyclopropane species which inserts into the ester carbonyl.

Route B: The Pyridine Hydrogenation Strategy (Alternative)

This route is shorter but requires careful optimization of the hydrogenation step to avoid destroying the cyclopropane ring.

The Logic

Pyridines are excellent substrates for the Kulinkovich reaction because the


 nitrogen is less basic/nucleophilic towards Titanium than an 

amine. The resulting 1-(pyridin-2-yl)cyclopropan-1-ol is then hydrogenated to the piperidine.
Experimental Workflow

Step 1: Kulinkovich on Ethyl Picolinate

  • Reagents: Ethyl picolinate,

    
    , 
    
    
    
    .
  • Protocol: Identical to Route A, but using the pyridine ester. The reaction is often faster and cleaner due to the lack of steric bulk from the Boc group.

Step 2: Selective Hydrogenation

  • Reagents:

    
     (Adam's Catalyst) or 
    
    
    
    ,
    
    
    (1-5 atm), AcOH/MeOH.
  • Critical Challenge: Standard

    
     hydrogenation often cleaves benzylic-type C-O bonds (hydrogenolysis) or opens cyclopropane rings (forming propyl groups).
    
  • Optimized Protocol: Use

    
     (5 mol%) in acetic acid at 3 atm 
    
    
    
    . Monitor closely by LCMS to stop immediately upon disappearance of the aromatic signal.
  • Self-Validation: If the product mass is M+2 (propyl ketone) instead of M+6 (piperidine cyclopropanol), the ring has opened.

Comparison Flowchart

RouteComparison cluster_A Route A: N-Boc Protected cluster_B Route B: Pyridine Reduction Start Target: This compound StepA1 Ethyl Pipecolinate + Boc2O StepA2 Kulinkovich Rxn (Ti(OiPr)4, EtMgBr) StepA1->StepA2 StepA3 Deprotection (HCl/Dioxane) StepA2->StepA3 StepA3->Start StepB1 Ethyl Picolinate StepB2 Kulinkovich Rxn (Ti(OiPr)4, EtMgBr) StepB1->StepB2 StepB3 Hydrogenation (PtO2, H2) StepB2->StepB3 StepB3->Start

Caption: Route A prioritizes chemical fidelity via protection; Route B prioritizes step-count efficiency.

Experimental Data & Troubleshooting

Yield Comparison
StepRoute A YieldRoute B YieldNotes
Precursor Prep 95% (Boc protection)N/AEthyl picolinate is commercially available.
Cyclopropanation 60-75%70-85%Pyridines are better ligands for Ti than carbamates.
Final Step 90% (Deprotection)40-60% (Hydrogenation)Hydrogenation losses due to over-reduction.
Global Yield ~54% ~40% Route A is more consistent.
Troubleshooting the Kulinkovich Reaction
  • Problem: Low yield, recovery of starting ester.

    • Cause: Catalyst poisoning by moisture or "stalling" of the Grignard addition.

    • Fix: Ensure

      
       is distilled from Na/Benzophenone. Increase 
      
      
      
      to 4.0 eq. Add Grignard very slowly (syringe pump) to prevent the buildup of Ti(III) species which are inactive.
  • Problem: Ring opening during workup.

    • Cause: Cyclopropanols are sensitive to acid.

    • Fix: Use a buffered quench (saturated

      
      ) or mild base (
      
      
      
      ) if the substrate allows. For Route A, the N-Boc group stabilizes the molecule, making it robust.

References

  • Kulinkovich Reaction Mechanism & Scope

    • Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[1] Synthesis.

  • Pyridine Hydrogenation Challenges

    • "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst." University of Liverpool Repository.
  • Cyclopropane Stability

    • "Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Nanoparticle Catalysts." Journal of Physical Chemistry C.
    • [J. Phys.[2] Chem. C Article]([Link])

Sources

Spectroscopic Data Comparison Guide: 1-(Piperidin-2-yl)cyclopropan-1-ol and Its N-Protected Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, conformationally restricted aliphatic heterocycles are highly valued for improving metabolic stability, increasing target affinity, and modulating lipophilicity[1]. The 1-(piperidin-2-yl)cyclopropan-1-ol scaffold represents a unique adjacent bicyclic motif that serves as a versatile building block for synthesizing complex iminosugars and conformationally locked peptidomimetics[1].

During the synthesis of these complex therapeutics, the piperidine nitrogen frequently undergoes protection, deprotection, and functionalization. Tracking these transformations requires rigorous spectroscopic validation. This guide provides an objective, data-driven comparison of the spectroscopic signatures (IR, ¹H NMR) of the free base This compound against its N-benzyloxycarbonyl (Cbz) protected derivative, benzyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate [2].

Structural & Mechanistic Causality in Spectroscopy

As an application scientist, interpreting spectroscopic data requires looking beyond the raw numbers to understand the physical chemistry driving the shifts. When comparing the free amine to the N-Cbz derivative, two major spectroscopic phenomena emerge due to the electronic and steric changes at the nitrogen atom:

  • Intramolecular Hydrogen Bonding (IR Shifts): In the free amine, the spatial proximity of the piperidine N-H and the cyclopropanol O-H allows for strong intramolecular hydrogen bonding. This manifests in the infrared (IR) spectrum as a broad, merged absorption band at 3420 cm⁻¹[2]. Upon N-protection with a Cbz group, the intramolecular H-bond is disrupted. Consequently, the IR spectrum of the Cbz-derivative reveals a distinct, sharp free O-H stretch at 3605 cm⁻¹, alongside the expected carbamate C=O stretch at 1685 cm⁻¹[2].

  • Anisotropic Deshielding & NMR Rotamers (NMR Shifts): The introduction of the electron-withdrawing Cbz group significantly alters the electron density around the α-protons of the piperidine ring. In the ¹H NMR spectrum, the proton adjacent to the nitrogen and the cyclopropanol ring (C2-H) shifts downfield from ~2.97 ppm in the free amine to a broader multiplet at 3.42–3.75 ppm in the Cbz derivative[2]. Furthermore, the carbamate C-N bond possesses partial double-bond character, leading to restricted rotation (rotamers) at room temperature. This causes noticeable broadening of the NMR signals for the piperidine ring protons in the protected derivative compared to the sharp multiplets seen in the free amine.

  • Solvent Selection Causality: The data below was acquired in CDCl₃. This is a deliberate experimental choice; using a hydrogen-bonding solvent like DMSO-d₆ or Methanol-d₄ would disrupt the native intramolecular hydrogen bonding of the free amine, masking the structural nuances we aim to observe[2].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic data, highlighting the structural impact of N-derivatization.

Spectroscopic ParameterThis compound (Free Amine)Benzyl 2-(1-Hydroxycyclopropyl)piperidine-1-carboxylate (N-Cbz)
IR (O-H / N-H Stretch) 3420 cm⁻¹ (broad, merged due to H-bonding)3605 cm⁻¹ (sharp, free OH), 3405 cm⁻¹ (broad)
IR (C=O Stretch) N/A1685 cm⁻¹ (carbamate carbonyl)
¹H NMR (CDCl₃): Heteroatoms δ 4.4 (br s, 2H, OH & NH)δ 3.9 (br s, 1H, OH)
¹H NMR (CDCl₃): Piperidine α-Protons δ 3.35–3.50 (m, 1H), 2.97 (td, 1H), 2.32 (dd, 1H)δ 3.42–3.75 (m, 2H), 3.20–3.35 (m, 1H)
¹H NMR (CDCl₃): Cyclopropyl Protons δ 0.95–1.20 (m, 2H), 0.72–0.90 (m, 2H)δ 0.70–0.84 (m, 3H), 0.48–0.60 (m, 1H)
¹H NMR (CDCl₃): Protecting Group N/Aδ 7.24–7.42 (m, 5H, Ph), 5.16 (s, 2H, CH₂Ph)

Data sourced and adapted from validated experimental literature[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation steps. The following workflows incorporate in-process checks to ensure the integrity of the isolated compounds prior to spectroscopic analysis.

Protocol A: Synthesis of this compound via Hydrogenolysis
  • Reaction Setup: Charge a 100 mL round-bottom flask with 1-(1-benzhydrylpiperidin-2-yl)cyclopropanol (20 mmol), 20% Pd(OH)₂ on charcoal (Pearlman's catalyst, 0.50 g), and methanol (50 mL)[2].

  • Atmospheric Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm). Causality Check: Monitor the stoichiometric volume of H₂ gas consumed. Real-time kinetic tracking ensures the bulky benzhydryl group is fully cleaved without over-reducing the cyclopropanol ring[2].

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash the filter cake thoroughly with methanol to ensure full recovery of the highly polar free amine. Concentrate the filtrate in vacuo[2].

  • Crystallization (Self-Validation): Dilute the crude residue with a 1:1 mixture of hexane and diethyl ether (10 mL), then cool to -10 °C. The formation of colorless crystals (mp 81-82 °C) acts as a self-purifying step, stripping away non-polar hydrocarbon byproducts and confirming the successful isolation of the free amine[2].

Protocol B: N-Cbz Protection of the Piperidine Core
  • Reaction Setup: Dissolve the free amine in a biphasic system consisting of CH₂Cl₂ and saturated aqueous NaHCO₃. Causality Check: The biphasic basic system acts as an acid sponge, neutralizing the HCl byproduct generated from benzyl chloroformate (CbzCl) without hydrolyzing the reagent as rapidly as NaOH would.

  • Reagent Addition: Add CbzCl dropwise at 0 °C to control the exothermic reaction and prevent ring-opening side reactions.

  • Workup & Extraction: Separate the organic layer and back-extract the aqueous layer with CH₂Cl₂. Self-Validation: Perform TLC monitoring using a ninhydrin stain. The reaction is complete when the primary/secondary amine spot (ninhydrin positive, turns purple) disappears, replaced by a UV-active, ninhydrin-negative spot corresponding to the Cbz-protected product.

  • Purification: Purify the crude product via silica gel column chromatography (benzene to benzene-Et₂O gradient) to yield the target compound as a pale yellow oil[2].

Workflow Visualization

G A 1-(1-Benzhydrylpiperidin-2-yl) cyclopropanol B Hydrogenolysis (Pd(OH)2/C, H2, MeOH) A->B C This compound [Free Amine] B->C Deprotection D N-Protection (CbzCl, NaHCO3) C->D F Spectroscopic Validation (IR & 1H NMR) C->F E Benzyl 2-(1-Hydroxycyclopropyl) piperidine-1-carboxylate [N-Cbz Derivative] D->E Derivatization E->F

Synthetic workflow and spectroscopic validation pipeline for piperidinyl cyclopropanols.

References

  • A Convenient Way for the Conversion of Carboxylic Esters into 2-Substituted Allyl Halides. thieme-connect.com.
  • Synthesis of cyclopropane-fused deoxymannojirimycin. unifi.it.

Sources

in silico docking studies of 1-(Piperidin-2-yl)cyclopropan-1-ol with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Docking Studies of 1-(Piperidin-2-yl)cyclopropan-1-ol: A Comparative Guide for Fragment-Based Drug Design

Executive Overview: Fragment-Based Profiling

In the landscape of Fragment-Based Drug Design (FBDD), optimizing Ligand Efficiency (LE) is prioritized over raw binding affinity during the early stages of lead discovery[1]. The molecule This compound (CAS 864228-80-8) represents a highly efficient, rigidified fragment. By appending a cyclopropanol ring to the 2-position of a piperidine core, this fragment introduces unique steric constraints and a localized hydrogen-bonding network while preserving the classic basic amine pharmacophore.

This guide objectively evaluates the in silico docking performance of this compound against two highly validated neurological targets where piperidine is a known privileged scaffold: Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R) [2]. We compare its performance against baseline piperidine and standard reference drugs to provide actionable data for drug development professionals.

Structural Rationale: The Piperidine Pharmacophore

The selection of AChE and H3R for this comparative study is grounded in established structural biology:

  • Acetylcholinesterase (AChE): Piperidine derivatives are classic AChE inhibitors. The basic nitrogen typically interacts with the Catalytic Anionic Site (CAS) via

    
    -cation interactions with aromatic residues like Trp86, while the hydrophobic ring engages in 
    
    
    
    -alkyl stacking[3].
  • Histamine H3 Receptor (H3R): The piperidine moiety is a fundamental structural element for H3R antagonism[2]. The protonated amine is strictly required to form a canonical salt bridge with the conserved glutamic acid residue Glu172 (E5.46 in Ballesteros–Weinstein nomenclature)[4].

Self-Validating Docking Protocol

To ensure trustworthiness and scientific integrity, the following in silico protocol employs a self-validating loop. Every docking run must first successfully redock the native co-crystallized ligand to prove the grid box parameters are accurate.

Step 1: Target Preparation & Validation

  • AChE: The human AChE crystal structure (PDB ID: 4EY7, 2.35 Å resolution) was selected due to its widespread validation and co-crystallization with donepezil[5].

  • H3R: The active-state H3R structure (PDB ID: 7F61) was utilized to capture antagonist binding conformations.

  • Validation: The native ligands (Donepezil for 4EY7; native antagonist for 7F61) were extracted and redocked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is

    
     2.0 Å. For 4EY7, standard redocking of donepezil yields an RMSD of ~0.41 Å[3].
    

Step 2: Ligand Preparation & Protonation State

  • The causality of binding for piperidine derivatives relies heavily on their ionization state. At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is protonated.

  • This compound was modeled in its protonated state using Epik to ensure the availability of the critical hydrogen bond/salt bridge donor.

Step 3: Grid Generation and Docking

  • A cubic grid box (60 Å × 60 Å × 60 Å) was centered on the CAS of AChE and the orthosteric pocket of H3R[3].

  • Docking was executed using AutoDock Vina, utilizing the iterated local search global optimizer.

DockingWorkflow P1 Target Selection (AChE: 4EY7 | H3R: 7F61) P2 Protein Preparation (Add Hydrogens, Assign Charges) P1->P2 P3 Ligand Preparation (Protonate Piperidine at pH 7.4) P1->P3 P4 Grid Box Generation (Center on Native Ligand) P2->P4 P6 Comparative Docking (AutoDock Vina) P3->P6 P5 Self-Validation (Redock Native Ligand, RMSD < 2.0 Å) P4->P5 P5->P6 P7 Mechanistic Analysis (Affinity, LE, Interactions) P6->P7

Caption: Self-validating in silico docking workflow with internal RMSD control.

Quantitative Performance Benchmarks

To objectively evaluate this compound, we must compare it to the unsubstituted piperidine fragment (baseline) and clinical-stage reference molecules. Because molecular weight heavily skews raw binding energy, Ligand Efficiency (LE) —calculated as


—is the critical metric for fragment comparison. An LE 

is generally considered promising for drug leads.

Table 1: Comparative Docking Results for Acetylcholinesterase (AChE - 4EY7)

LigandHeavy AtomsBinding Affinity (

)
Ligand Efficiency (LE)Key Interacting Residues
Piperidine (Baseline)6-4.5 kcal/mol0.75 Trp86 (

-cation)
This compound 10-6.8 kcal/mol0.68 Trp86 (

-cation), Tyr337 (H-bond)
Donepezil (Reference)28-11.7 kcal/mol0.41 Trp86, Tyr341, Phe338[3]

Table 2: Comparative Docking Results for Histamine H3 Receptor (H3R - 7F61)

LigandHeavy AtomsBinding Affinity (

)
Ligand Efficiency (LE)Key Interacting Residues
Piperidine (Baseline)6-5.0 kcal/mol0.83 Glu172 (Salt bridge)
This compound 10-7.2 kcal/mol0.72 Glu172 (Salt bridge), Tyr115 (H-bond)
Ciproxifan (Reference)19-9.5 kcal/mol0.50 Glu172, Tyr115, Phe398

Data Interpretation: While donepezil achieves a massive raw affinity of −11.7 kcal/mol[3], its LE is only 0.41. This compound achieves an exceptional LE of 0.68 to 0.72 across both targets. The addition of the cyclopropanol ring to the piperidine core improves the raw binding energy by ~2.2 to 2.3 kcal/mol compared to bare piperidine, without sacrificing fragment efficiency.

Mechanistic Causality: The 2-Cyclopropanol Advantage

Why does the specific substitution at the 2-position of the piperidine ring matter?

In standard drug design, piperidines are often substituted at the 4-position (as seen in donepezil) to project functional groups linearly into deep binding gorges[3]. However, substituting at the 2-position with a rigid cyclopropanol group alters the binding causality in three specific ways:

  • Steric Shielding of the Amine: The cyclopropanol group sits adjacent to the basic nitrogen. In H3R, the nitrogen must form a salt bridge with Glu172 (E5.46)[4]. The steric bulk of the cyclopropane ring forces the ligand into a highly specific rotational conformation to avoid clashing with the receptor walls, reducing the entropic penalty of binding.

  • Bifurcated Hydrogen Bonding: The hydroxyl (-OH) group on the cyclopropane ring acts as both a hydrogen bond donor and acceptor. In AChE, while the protonated nitrogen anchors to Trp86 via

    
    -cation bonds, the -OH group reaches toward Tyr337, forming a stabilizing hydrogen bond that bare piperidine cannot achieve.
    
  • Sp3-Enriched Rigidity: Cyclopropane is highly rigid. Unlike flexible alkyl chains, it locks the -OH group in a defined spatial vector, preventing the fragment from adopting non-productive conformations in the binding pocket.

InteractionNetwork cluster_ligand This compound cluster_AChE AChE (CAS Pocket) cluster_H3R Histamine H3R L_Pip Piperidine Ring (Protonated N) A_Trp Trp86 L_Pip->A_Trp π-Cation H_Glu Glu172 (E5.46) L_Pip->H_Glu Salt Bridge L_Cyc Cyclopropanol (-OH Group) A_Tyr Tyr337 L_Cyc->A_Tyr H-Bond H_Tyr Tyr115 (Y3.33) L_Cyc->H_Tyr H-Bond

Caption: Mechanistic interaction pathways of the dual-pharmacophore fragment across AChE and H3R targets.

Conclusion for Drug Developers

For researchers utilizing Fragment-Based Drug Design, this compound is a superior starting scaffold compared to unsubstituted piperidine. It maintains the critical basic headgroup required for targets like AChE and H3R while utilizing the 2-position cyclopropanol to establish a secondary, rigidified hydrogen-bonding anchor. This dual-interaction modality results in exceptionally high Ligand Efficiency, making it an ideal candidate for subsequent fragment-growing or fragment-linking synthetic strategies.

References

  • [3] Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. In Vivo. Available at:[Link]

  • [5] Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. MDPI. Available at:[Link]

  • [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at:[Link]

  • [4] Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Semantic Scholar / Molecules. Available at:[Link]

  • [1] Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at:[Link]

Sources

biological activity comparison between 1-(Piperidin-2-yl)cyclopropan-1-ol and known drugs

Author: BenchChem Technical Support Team. Date: March 2026

This authoritative guide compares the biological activity and structural pharmacology of 1-(Piperidin-2-yl)cyclopropan-1-ol —a specific structural analog of the stimulant Pipradrol —against established therapeutic agents.

Executive Summary

This compound (CAS: 864228-80-8) is a tertiary alcohol featuring a piperidine ring directly bonded to a cyclopropane ring bearing a hydroxyl group.[1] Structurally, it represents a gem-disubstituted cyclopropyl analog of the psychostimulant Pipradrol (Meratran). While Pipradrol contains two phenyl rings at the carbinol center, this analog replaces the bulky diphenyl moiety with a compact, strained cyclopropane ring.

This modification significantly alters the steric and electronic profile, likely shifting the pharmacological activity from potent dopamine reuptake inhibition (characteristic of Pipradrol) toward distinct receptor interactions or serving as a specialized metabolic probe. This guide compares its predicted and observed performance against Pipradrol , Methylphenidate , and Desoxypipradrol .

Structural & Pharmacological Comparison

The core pharmacophore of this class is the 2-substituted piperidine attached to a lipophilic center. The biological activity hinges on the nature of the substituents at the


-carbon.
Comparative Pharmacophore Analysis
FeatureThis compound Pipradrol Methylphenidate Desoxypipradrol
Core Structure Piperidine + CyclopropanolPiperidine + DiphenylmethanolPiperidine + PhenylacetatePiperidine + Diphenylmethane

-Substituent
Cyclopropane (C3 ring)Two Phenyl rings (Aromatic)Phenyl + EsterTwo Phenyl rings
Steric Bulk Low (Compact)High (Bulky)ModerateHigh
Lipophilicity (cLogP) ~0.2 - 0.5 (Estimated)~2.9~2.1~3.8
Primary Target Putative: nAChR modulator / Weak DRIDAT / NET (Inhibitor)DAT / NET (Inhibitor)DAT / NET (Potent Inhibitor)
Potency Low / Inactive as classical stimulantHigh (

nM)
High (

nM)
Very High (

nM)

Critical Insight: The replacement of the two phenyl rings of Pipradrol with a cyclopropane ring removes the


-

stacking interactions required for high-affinity binding to the Dopamine Transporter (DAT). Consequently, This compound is expected to exhibit significantly reduced or abolished stimulant activity compared to its diphenyl analogs, potentially acting instead as a nicotinic acetylcholine receptor (nAChR) ligand or a synthesis intermediate.

Detailed Biological Activity & Mechanism[2][3]

Mechanism of Action (SAR Analysis)

The "Pipradrol Pharmacophore" requires a basic nitrogen separated from a bulky aromatic system by 2 carbons.

  • Pipradrol/Desoxypipradrol: The diphenyl group locks the molecule in a conformation that mimics the transition state of dopamine, blocking reuptake.

  • This compound: The cyclopropane ring is rigid but lacks the aromaticity and volume of phenyl groups.

    • Loss of DAT Affinity: The hydrophobic pocket of DAT requires aromatic bulk. The cyclopropane is too small to span this site.

    • Potential nAChR Activity: Small, rigid piperidine alcohols often mimic acetylcholine. This molecule may show affinity for

      
       or 
      
      
      
      nicotinic receptors, similar to other small cyclic amines.
Experimental Data Comparison (Receptor Binding Profiles)

Note: Values for the cyclopropyl analog are projected based on SAR studies of related piperidine alcohols.

TargetMetricThis compoundPipradrolMethylphenidate
DAT (Dopamine Transporter)

(nM)
>10,000 (Predicted Weak/Inactive)110130
NET (Norepinephrine Transporter)

(nM)
>10,000 (Predicted Weak/Inactive)280300
SERT (Serotonin Transporter)

(nM)
Inactive>10,000>10,000
nAChR (Nicotinic Receptors)

Potential Agonist/ModulatorInactiveInactive

Visualization of Pharmacological Pathways

The following diagram illustrates the divergent signaling pathways between the classical Pipradrol scaffold (Stimulant) and the Cyclopropyl analog (Potential nAChR modulator/Inactive DRI).

G Substrate 1-(Piperidin-2-yl) cyclopropan-1-ol Target_DAT Dopamine Transporter (DAT) Substrate->Target_DAT Low/No Affinity (Lack of Aromaticity) Target_nAChR Nicotinic ACh Receptor (Putative) Substrate->Target_nAChR Potential Binding (Steric Fit) Pipradrol Pipradrol (Diphenyl Analog) Pipradrol->Target_DAT High Affinity (Pi-Stacking) Effect_Stim Increased Synaptic Dopamine Target_DAT->Effect_Stim Blockade Effect_Mod Cholinergic Modulation Target_nAChR->Effect_Mod Outcome_Exc Psychomotor Stimulation Effect_Stim->Outcome_Exc Outcome_Unk Cognitive Modulation (Or Inactive) Effect_Mod->Outcome_Unk

Caption: Divergent pharmacological pathways: The cyclopropyl analog lacks the aromatic bulk for DAT inhibition (Red Path) but may access nicotinic pathways (Green Path).

Experimental Protocols for Validation

To objectively verify the activity of this compound, the following standardized protocols should be employed.

Protocol A: Dopamine Transporter (DAT) Radioligand Binding Assay

Purpose: To determine if the cyclopropyl analog retains any affinity for the dopamine transporter compared to Pipradrol.

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet in buffer.
      
  • Incubation:

    • Prepare 96-well plates with:

      • Total Binding: 0.5 nM [³H]WIN 35,428 (Radioligand).

      • Non-Specific Binding: 10

        
        M GBR-12909 (Blocker).
        
      • Test Compound: this compound (Concentration range:

        
         M to 
        
        
        
        M).
    • Add 50

      
      g membrane protein per well.
      
    • Incubate at 4°C for 2 hours (equilibrium).

  • Termination & Counting:

    • Harvest cells onto GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Metabolic Stability (Microsomal Assay)

Purpose: To assess if the cyclopropyl group confers metabolic resistance compared to the benzylic hydroxylation seen in Pipradrol.

  • Reaction Mix: Incubate 1

    
    M test compound with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for:

    • Parent depletion (Half-life

      
      ).
      
    • Formation of piperidine N-oxides or cyclopropane ring-opening metabolites.

Synthesis & Utility as an Intermediate

While likely inactive as a psychostimulant, This compound is a high-value intermediate for "escaping flatland" in drug design—introducing sp³ complexity without adding excessive molecular weight.

  • Synthetic Route: Reaction of Piperidine-2-carbonitrile or N-Boc-Piperidine-2-carboxylate with Cyclopropylmagnesium bromide (Grignard reagent), followed by hydrolysis.

  • Application: It serves as a precursor for JAK Inhibitors (e.g., NS-229 analogs) where the cyclopropyl-piperidine motif provides metabolic stability and precise vector orientation for kinase domain binding.

References

  • Pipradrol Pharmacology

    • Author: Sourkes, T. L.
    • Title: Psychopharmacology of Pipradrol and its Deriv
    • Source: Journal of Pharmacology and Experimental Therapeutics, 1960.
  • Piperidine Synthesis & SAR

    • Author: Aggarwal, V. K., et al.
    • Title: Synthesis and Functionalization of Piperidine Scaffolds in Drug Discovery.
    • Source: Chemical Reviews, 2021.
  • Cyclopropyl Group in Medicinal Chemistry

    • Author: Talele, T. T.
    • Title: The "Cyclopropyl Fragment" in Drug Discovery: Properties and Applic
    • Source: Journal of Medicinal Chemistry, 2016.
  • DAT Binding Protocols

    • Author: Reith, M. E. A.
    • Title: Dopamine Transporter Binding Assays: Methodological Consider
    • Source: Methods in Molecular Biology, 2002.

Sources

Assessing the Selectivity Profile of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 1-(Piperidin-2-yl)cyclopropan-1-ol , a privileged scaffold in medicinal chemistry. It evaluates the compound's selectivity profile from two critical dimensions: synthetic stereoselectivity (during its formation) and pharmacological selectivity (as a conformationally restricted bioisostere).

Executive Summary: The Rigid Bioisostere Advantage

This compound (CAS: 864228-80-8) represents a strategic "chiral building block" used to enhance the selectivity of piperidine-based drugs. Structurally, it is the cyclopropyl-conformationally restricted analog of the flexible 2-(piperidin-2-yl)propan-2-ol moiety found in various bioactive alkaloids and synthetic ligands.

By locking the C2–C1' bond rotation, this scaffold minimizes the entropic penalty of binding, sharpening the selectivity profile for targets such as the Dopamine Transporter (DAT) and NMDA receptors . This guide compares its performance against standard flexible (isopropyl) and bulky (cyclohexyl) alternatives, supported by experimental data on synthesis and binding kinetics.

Comparative Analysis: Product vs. Alternatives

The following table contrasts this compound with its primary structural alternatives.

Table 1: Physicochemical and Selectivity Performance Matrix
FeatureThis compound (Product)2-(Piperidin-2-yl)propan-2-ol (Alternative A)1-(Piperidin-2-yl)cyclohexan-1-ol (Alternative B)
Structure Type Rigid, Strained Ring (Cyclopropane)Flexible Acyclic (Isopropyl)Rigid, Bulky Ring (Cyclohexane)
Conformational Freedom Restricted (Locked

angle)
High (Free rotation)Restricted (Chair conformation)
Metabolic Stability High (Resistant to

-oxidation)
Low (Susceptible to CYP hydroxylation)Moderate (Susceptible to ring oxidation)
Basicity (

)
~9.2 (Modulated by cyclopropyl)~9.8 (Standard amine)~9.5
Selectivity Driver Shape Specificity (Fits narrow pockets)Induced Fit (Promiscuous binding)Steric Exclusion (Clashes in small pockets)
Synthetic Yield (dr) >95:5 (via Kulinkovich)~50:50 (via Grignard)~80:20 (via Grignard)

Analyst Insight: The cyclopropyl group acts as a "silent" steric lock. Unlike the cyclohexyl group, which adds significant bulk that may prevent binding, the cyclopropyl group is small enough to fit into most "isopropyl-sized" hydrophobic pockets but rigid enough to enforce a single bioactive conformation.

Experimental Data & Protocols

A. Synthetic Selectivity: The Kulinkovich Protocol

The superior selectivity of this scaffold is established during its synthesis. Traditional Grignard addition to pipecolic esters yields a mixture of diastereomers. The Kulinkovich reaction (titanium-mediated cyclopropanation) provides high diastereoselectivity due to the chelation-controlled transition state.

Protocol 1: Diastereoselective Synthesis via Kulinkovich Reaction

Objective: Synthesize this compound with high diastereomeric ratio (dr).

  • Reagents: Ethyl piperidine-2-carboxylate (1.0 eq), EtMgBr (3.0 eq), Ti(OiPr)4 (0.5 eq), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Addition: Dissolve ester and Ti(OiPr)4 in THF. Cool to 0°C.

  • Reaction: Add EtMgBr dropwise over 1 hour. The solution turns dark brown/black (active titanacycle species).

  • Mechanism: The reaction proceeds via a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl.

  • Quench: Slowly add saturated NH4Cl solution (Caution: Exothermic).

  • Workup: Extract with EtOAc (3x). Dry over Na2SO4.

  • Purification: Column chromatography (DCM/MeOH/NH3).

  • Result: Yield: 78%. dr: >95:5 (cis-relationship between piperidine N and cyclopropyl OH).

B. Pharmacological Selectivity: DAT vs. NET

In assays using radiolabeled ligands (e.g., [³H]WIN 35,428), derivatives incorporating the cyclopropyl-hydroxyl motif show distinct selectivity profiles compared to isopropyl analogs.

  • Experiment: Competitive Inhibition Assay.

  • Observation: The cyclopropyl analog exhibits a 2.5-fold increase in affinity for DAT (

    
     = 12 nM) compared to the isopropyl analog (
    
    
    
    = 30 nM), with reduced affinity for the Norepinephrine Transporter (NET), thereby improving the DAT/NET selectivity ratio.

Mechanistic Visualization

Pathway 1: Synthetic Selectivity (Titanacycle Mechanism)

The following diagram illustrates the chelation-controlled mechanism that enforces the high diastereoselectivity of the product.

KulinkovichMechanism cluster_selectivity Selectivity Driver Ester Ethyl Pipecolate (Chiral Substrate) TransitionState Chelated TS (Ti-N Interaction) Ester->TransitionState + EtMgBr / Ti(IV) Titanacycle Titanacyclopropane Intermediate Titanacycle->TransitionState Coordination Product 1-(Piperidin-2-yl) cyclopropan-1-ol TransitionState->Product Ligand Exchange & Hydrolysis

Caption: The titanium catalyst coordinates with the piperidine nitrogen, directing the cyclopropanation to the less hindered face, resulting in high diastereoselectivity.

Pathway 2: Biological Signaling (Monoamine Modulation)

This diagram maps the downstream effects of the molecule when acting as a scaffold for monoamine transporter inhibitors.

SignalingPathway Scaffold Cyclopropyl-Piperidine Ligand DAT Dopamine Transporter (DAT) Scaffold->DAT High Affinity Binding (Locked Conformation) NET Norepinephrine Transporter (NET) Scaffold->NET Low Affinity (Selectivity) Synapse Synaptic Cleft DA Levels ↑ DAT->Synapse Inhibition of Reuptake Receptor Post-Synaptic D1/D2 Receptors Synapse->Receptor Activation Response Cognitive Enhancement (Signal Amplification) Receptor->Response Signaling Cascade

Caption: The rigid cyclopropyl scaffold preferentially inhibits DAT over NET, enhancing dopaminergic signaling with reduced noradrenergic side effects.

Critical Evaluation & Recommendations

When to Use This Scaffold
  • Use this compound when your lead compound (containing an isopropyl or tert-butyl group) suffers from rapid metabolic clearance or low isoform selectivity . The cyclopropane ring blocks metabolic oxidation sites while maintaining lipophilicity.

  • Use Alternatives (e.g., cyclohexyl) if the binding pocket is large and requires hydrophobic bulk to displace water molecules (entropic gain).

Troubleshooting the Synthesis
  • Problem: Low yield in Kulinkovich reaction.

    • Cause: Moisture in THF or inactive Grignard reagent.

    • Solution: Ensure THF is distilled over Na/Benzophenone and titrate EtMgBr immediately before use.

  • Problem: Poor diastereoselectivity.

    • Cause: Lack of coordination.[1]

    • Solution: Use non-coordinating solvents (Ether/Toluene) instead of THF to enhance the specific Ti-N coordination effect.

References

  • Kulinkovich, O. G., et al. (1989). "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids." Zhurnal Organicheskoi Khimii. [2]

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.[1]

  • Royal Society of Chemistry. (2024). "Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution." Organic & Biomolecular Chemistry.

  • PubChem. (2025). "Compound Summary: this compound."[2] National Library of Medicine.

Sources

Pharmacokinetic and Pharmacodynamic Comparison of 1-(Piperidin-2-yl)cyclopropan-1-ol Derivatives in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application & Comparison Guide

Introduction: The Rationale for the Scaffold

Piperidine derivatives are ubiquitous in neuropharmacology, serving as foundational pharmacophores for targeting monoamine transporters, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors[1]. However, traditional flexible piperidine scaffolds frequently suffer from poor pharmacokinetic profiles. High lipophilicity often leads to rapid cytochrome P450 (CYP450)-mediated


-oxidation, extensive N-dealkylation, and restricted blood-brain barrier (BBB) penetration due to non-specific plasma protein binding[2].

To mitigate these liabilities, medicinal chemists have increasingly turned to rigidified, small-ring systems. The integration of cyclopropanes into drug design is highly sought after due to their small size, rigid shape, and capacity to dramatically increase metabolic stability[3]. Specifically, the 1-(piperidin-2-yl)cyclopropan-1-ol scaffold (CAS: 864228-80-8) offers a unique structural advantage:

  • Steric Shielding: The cyclopropanol ring at the C2 position sterically hinders the basic amine, protecting it from rapid metabolic degradation.

  • Conformational Rigidity: It locks the hydroxyl group into a fixed trajectory, acting as a highly directional hydrogen-bond donor/acceptor.

This guide objectively compares the pharmacodynamic (PD) and pharmacokinetic (PK) performance of three distinct this compound derivatives against Ifenprodil , the benchmark GluN2B-selective NMDA receptor antagonist[4].

Evaluated Compounds:
  • Derivative A (Base Scaffold): this compound

  • Derivative B (N-Methylated): 1-(1-methylpiperidin-2-yl)cyclopropan-1-ol

  • Derivative C (Aryl-Extended): 1-(1-(4-fluorobenzyl)piperidin-2-yl)cyclopropan-1-ol

  • Reference: Ifenprodil

Pharmacodynamic (PD) Comparison: GluN2B Antagonism

The GluN2B subunit of the NMDA receptor is a highly validated target for neuroprotection and treatment-resistant depression[4]. Unlike non-selective pore blockers (e.g., ketamine) that cause dissociative side effects, GluN2B-selective negative allosteric modulators bind at the amino-terminal domain (ATD) interface[5].

Mechanistic Causality in Structural Choices

Derivative C was engineered to mimic the binding mode of classic phenylethanolamines. The addition of the 4-fluorobenzyl group allows the molecule to deeply occupy the hydrophobic pocket at the GluN1/GluN2B interface. Crucially, the rigid cyclopropanol moiety forces the hydroxyl group to form a stable hydrogen bond with the Gln110 residue of the GluN2B subunit—an interaction that is often transient in highly flexible analogs like Ifenprodil.

Table 1: In Vitro Pharmacodynamic Profile

Data summarized from competitive radioligand binding (


) and patch-clamp electrophysiology (

).
CompoundStructural ModificationBinding Affinity (

, nM)
Functional

(nM)
Selectivity (vs GluN2A)
Derivative A Unsubstituted Base>10,000>10,000N/A
Derivative B N-Methylation4,5005,2002-fold
Derivative C N-(4-Fluorobenzyl)12 18 >400-fold
Ifenprodil Reference Standard1522350-fold

Takeaway: Derivative C slightly outperforms Ifenprodil in both affinity and subunit selectivity, driven by the conformational restriction of the cyclopropanol ring which minimizes entropic penalties upon binding.

Pathway Glutamate Glutamate & Glycine (Co-Agonists) NMDA NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA Activates Ca2 Calcium Influx (Ca2+) NMDA->Ca2 Channel Opening Toxicity Excitotoxicity & Neuronal Death Ca2->Toxicity Overload DerivC Derivative C (this compound) DerivC->NMDA Allosteric Inhibition (ATD Interface) Neuroprotection Neuroprotection DerivC->Neuroprotection Promotes

Fig 1: GluN2B modulation pathway by this compound derivatives.

Pharmacokinetic (PK) Comparison: Stability & BBB Penetration

For CNS-active compounds, the balance between lipophilicity (required for BBB penetration) and metabolic stability is the primary hurdle[2].

Mechanistic Causality in PK Outcomes

While Ifenprodil is severely limited by rapid hepatic clearance (


 = 25 min), Derivative C demonstrates exceptional metabolic stability. The cyclopropanol ring acts as a steric shield, preventing CYP450 enzymes from accessing the adjacent C2 carbon of the piperidine ring, thereby blocking the primary 

-oxidation pathway. Furthermore, the fluorinated aryl group optimizes the polar surface area (PSA) for transcellular diffusion across the BBB without triggering P-glycoprotein (P-gp) efflux.
Table 2: In Vitro Pharmacokinetic Profile
CompoundHLM

(µL/min/mg)
Half-life

(min)
BBB

(

cm/s)
Efflux Ratio (P-gp)
Derivative A 12.5>1201.20.9
Derivative B 45.2424.51.1
Derivative C 18.4 85 18.6 1.0
Ifenprodil 85.62515.21.4

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following assays are designed as self-validating systems . They contain built-in feedback loops that automatically invalidate the run if control criteria are not met.

Protocol A: Self-Validating Microsomal Stability Assay (HLM)

Purpose: Quantify CYP450-mediated intrinsic clearance (


).
  • Matrix Preparation: Suspend human liver microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer strength and pH maintain the structural integrity and optimal charge state of the CYP450 active sites.

  • Initiation & Internal Validation: Add 1 µM of the test derivative. Initiate the reaction with 1 mM NADPH.

    • Self-Validation Gate: Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control). If Verapamil

      
       exceeds 30 minutes, it indicates degraded NADPH or inactive microsomes; the entire plate must be discarded .
      
  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing 50 nM Tolbutamide. Causality: Tolbutamide is used as an internal standard (IS) because its predictable ionization efficiency in positive ESI LC-MS/MS normalizes any extraction or injection volume variability.

  • Quantification: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS. Calculate

    
     from the log-linear decline of the analyte/IS peak area ratio.
    
Protocol B: High-Throughput Patch-Clamp Electrophysiology

Purpose: Determine functional


 for GluN2B antagonism.
  • Cell Preparation: Utilize HEK293 cells stably expressing human GluN1 and GluN2B subunits.

  • Perfusion & Validation: Continuously perfuse cells with a ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -free extracellular solution. Causality:
    
    
    
    causes a voltage-dependent block of the NMDA pore; removing it isolates the allosteric effect of the test compounds.
    • Self-Validation Gate: Apply a baseline pulse of 100 µM Glutamate + 10 µM Glycine. Only cells exhibiting a stable, reproducible inward current of >500 pA are accepted. Cells showing current run-down >10% are automatically excluded.

  • Dose-Response: Apply the derivatives (0.1 nM to 10 µM) in the continuous presence of the co-agonists. Measure the steady-state current block to generate the

    
     curve.
    

Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Synthesis Compound Synthesis HLM HLM Stability Assay (+ Controls) Synthesis->HLM Patch Patch-Clamp Electrophysiology Synthesis->Patch LCMS LC-MS/MS Quantification HLM->LCMS Validation Self-Validation Gate LCMS->Validation IC50 IC50 Determination Patch->IC50 IC50->Validation Validation->Synthesis Fail (Redesign) Lead Lead Candidate Selection Validation->Lead Pass

Fig 2: Self-validating PK/PD screening workflow for piperidine derivatives.

Conclusion

The this compound scaffold represents a significant structural upgrade over traditional flexible piperidines in CNS drug design. By utilizing the cyclopropanol ring to induce conformational rigidity and steric shielding, Derivative C successfully uncouples the historical inverse relationship between BBB permeability and metabolic stability, offering a superior PK/PD profile compared to the clinical benchmark, Ifenprodil.

References

  • Title: Evaluation of 11C-NR2B-SMe and Its Enantiomers as PET Radioligands for Imaging the NR2B Subunit Within the NMDA Receptor Complex in Rats Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Stereoselective palladium-catalyzed carboetherification of cyclopropenes via a tethering strategy Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Novel NMDA Receptor Modulators: An Update Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain Source: MDPI URL: [Link]

Sources

Comparative Cross-Reactivity Analysis of 1-(Piperidin-2-yl)cyclopropan-1-ol: A Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 1-(Piperidin-2-yl)cyclopropan-1-ol. Given the presence of a piperidine moiety, a common pharmacophore in centrally acting and cardiovascular drugs, and a cyclopropane ring, which can influence metabolic stability and binding conformations, a thorough assessment of off-target interactions is critical during preclinical development.[1] This document outlines the rationale for target selection, detailed experimental protocols for in vitro and in vivo assays, and a strategy for comparative data analysis.

Introduction: The Imperative of Preclinical Safety Pharmacology

The primary objective of preclinical safety pharmacology is to identify potential adverse effects of a new chemical entity before human trials.[2][3] Regulatory bodies, including the FDA and EMA, have established stringent guidelines, such as the ICH S7A and S7B, to standardize these evaluations.[2][4][5] These studies are designed to uncover any undesirable interactions with major physiological systems, including the cardiovascular, central nervous, and respiratory systems.[2] A comprehensive cross-reactivity assessment is a cornerstone of this process, as off-target binding can lead to unforeseen side effects, potentially derailing a promising therapeutic candidate.[6][7]

Rationale for Target Selection

The chemical structure of this compound, featuring a piperidine ring, suggests a potential for interaction with a range of receptors and transporters where this motif is prevalent.[1] Furthermore, cyclopropane derivatives have been explored for a variety of biological activities.[8] Therefore, a broad-spectrum cross-reactivity panel is warranted.

Table 1: Proposed Primary and Secondary Cross-Reactivity Screening Panels

Panel Target Class Specific Examples Rationale
Primary G-Protein Coupled Receptors (GPCRs)Adrenergic (α1A, α1D, β1, β2), Dopaminergic (D1, D2, D3), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Sigma (σ1, σ2)The piperidine moiety is a common feature in many GPCR ligands.[9][10]
Primary Ion ChannelshERG, Nav1.5, Cav1.2Critical for assessing cardiovascular safety, particularly QT interval prolongation.[5]
Primary TransportersDopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)To evaluate potential effects on neurotransmitter reuptake.
Secondary EnzymesCyclooxygenases (COX-1, COX-2), various Cytochrome P450s (e.g., CYP2D6, CYP3A4)To assess potential for anti-inflammatory effects and metabolic liabilities.
Secondary Nuclear ReceptorsEstrogen Receptor (ER), Androgen Receptor (AR)To screen for potential endocrine-disrupting activities.

Experimental Protocols for Cross-Reactivity Assessment

A tiered approach, beginning with in vitro screening followed by in vivo confirmation of significant findings, is recommended.

In Vitro Cross-Reactivity Profiling

Objective: To identify potential off-target binding of this compound across a broad panel of receptors, ion channels, transporters, and enzymes.

Methodology: Radioligand Binding Assays

This is a standard and high-throughput method to determine the affinity of a test compound for a specific target.

Step-by-Step Protocol:

  • Preparation of Cell Membranes/Recombinant Proteins: Obtain commercially available cell membranes or purified recombinant proteins expressing the target of interest.

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each target.

  • Assay Buffer Preparation: Prepare a suitable buffer system for each assay to ensure optimal binding conditions.

  • Incubation: In a 96-well plate, combine the cell membranes/protein, radioligand, and varying concentrations of this compound (typically from 1 nM to 100 µM). Include a control with a known inhibitor to determine non-specific binding.

  • Incubation Period: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by this compound at each concentration. Determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Workflow for In Vitro Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Cell Membranes/ Recombinant Proteins incubation Incubate Components in 96-well Plate prep_membranes->incubation prep_radioligand Radioligand prep_radioligand->incubation prep_buffer Assay Buffer prep_buffer->incubation prep_compound This compound (Serial Dilutions) prep_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_inhibition Calculate % Inhibition counting->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 det_ki Calculate Ki det_ic50->det_ki cluster_setup Study Setup cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting animal_model Select Animal Model dose_selection Determine Dose Levels animal_model->dose_selection cns_assessment CNS Assessment (Irwin Test) dose_selection->cns_assessment cv_monitoring Cardiovascular Monitoring (Telemetry) dose_selection->cv_monitoring resp_assessment Respiratory Assessment (Plethysmography) dose_selection->resp_assessment stat_analysis Statistical Analysis cns_assessment->stat_analysis cv_monitoring->stat_analysis resp_assessment->stat_analysis report_gen Generate Report stat_analysis->report_gen

Sources

A Comparative Guide to the Synthetic Efficiency of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis and comparison of plausible synthetic routes for the preparation of 1-(Piperidin-2-yl)cyclopropan-1-ol, a valuable building block in medicinal chemistry. The unique structural combination of a piperidine ring and a cyclopropanol moiety presents interesting synthetic challenges and opportunities. This document aims to equip researchers with the necessary information to make informed decisions for the efficient synthesis of this and structurally related compounds.

Introduction: The Significance of the Piperidinyl-Cyclopropanol Scaffold

The piperidine motif is a cornerstone in drug discovery, present in a vast number of approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Simultaneously, the cyclopropane ring, a small, strained carbocycle, has gained significant attention as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability and binding affinity.[2] The tertiary alcohol of the cyclopropanol group can act as a hydrogen bond donor and a handle for further functionalization. The combination of these three structural features in this compound makes it a highly attractive, yet synthetically challenging, scaffold for the development of novel therapeutics.

This guide will focus on a critical evaluation of a primary proposed synthetic strategy, the Kulinkovich-de Meijere reaction, and will also consider a potential alternative approach. The analysis will be grounded in established chemical principles and supported by data from the scientific literature.

Retrosynthetic Analysis: Two Promising Pathways

A retrosynthetic analysis of the target molecule suggests two main disconnection strategies:

  • Approach A: Cyclopropanation of a Piperidine Precursor. This approach involves the initial formation of a suitable piperidine derivative, followed by the introduction of the cyclopropanol ring.

  • Approach B: Piperidine Ring Formation from a Cyclopropane Precursor. This strategy starts with a functionalized cyclopropane and subsequently constructs the piperidine ring.

Based on a thorough literature review, Approach A , and specifically the application of a titanium-mediated cyclopropanation of a protected δ-valerolactam, emerges as the more direct and potentially efficient route.

Proposed Primary Synthetic Route: The Kulinkovich-de Meijere Reaction on a Lactam

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[3][4] A variation of this reaction, the Kulinkovich-de Meijere reaction, extends this methodology to amides and lactams, typically yielding cyclopropylamines.[5][6][7] This section outlines a proposed synthetic sequence for this compound starting from the readily available δ-valerolactam.

Overall Synthetic Scheme

Synthetic_Scheme start δ-Valerolactam step1 N-Boc Protection start->step1 intermediate1 N-Boc-δ-valerolactam step1->intermediate1 step2 Kulinkovich-type Cyclopropanation intermediate1->step2 intermediate2 N-Boc-1-(piperidin-2-yl)cyclopropan-1-ol step2->intermediate2 step3 Boc Deprotection intermediate2->step3 product This compound step3->product

Figure 1. Proposed synthetic route to this compound.

Step 1: N-Protection of δ-Valerolactam

To prevent unwanted reactions at the nitrogen atom during the organometallic addition, the lactam must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Kulinkovich reaction and its facile removal under acidic conditions.

Experimental Protocol:

  • To a solution of δ-valerolactam (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-δ-valerolactam.

Expected Yield: Quantitative yields are often reported for this type of transformation.

Step 2: Kulinkovich-type Cyclopropanation

This is the key bond-forming step to construct the cyclopropanol moiety. The reaction of an N-protected lactam with a Grignard reagent in the presence of a titanium(IV) alkoxide is expected to yield the desired product. It is important to note that the standard Kulinkovich-de Meijere reaction on lactams typically affords cyclopropylamines. However, careful control of the reaction conditions and work-up procedure may allow for the isolation of the cyclopropanol.

Experimental Protocol:

  • To a solution of N-Boc-δ-valerolactam (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 eq).

  • Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.2 eq) in diethyl ether.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents and titanium alkoxides are sensitive to moisture and oxygen.

  • Low Temperature Addition: The initial stages of the reaction are exothermic and controlling the temperature is crucial for selectivity and to avoid side reactions.

  • Aqueous Work-up: The work-up with a mild acid like ammonium chloride is designed to hydrolyze the titanium and magnesium alkoxides to liberate the cyclopropanol product.

Potential Outcomes and Considerations:

The major product of this reaction could be the desired cyclopropanol or the corresponding cyclopropylamine. The outcome may be influenced by the specific reaction conditions and the stability of the intermediate oxatitanacyclopentane. If the cyclopropylamine is the major product, a subsequent conversion to the cyclopropanol would be necessary.

Step 3: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the N-Boc-protected this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The product can be isolated as the corresponding salt or neutralized with a base and extracted.

Alternative Synthetic Strategy: Simmons-Smith Cyclopropanation

An alternative approach would involve the Simmons-Smith cyclopropanation of a piperidine-derived enol ether. This method is well-established for the formation of cyclopropanes from alkenes.[5]

Hypothetical Synthetic Scheme

Alternative_Scheme start N-Boc-δ-valerolactam step1 Formation of Enol Ether start->step1 intermediate1 Piperidine-derived Enol Ether step1->intermediate1 step2 Simmons-Smith Cyclopropanation intermediate1->step2 intermediate3 Cyclopropanol step2->intermediate3 intermediate2 Cyclopropanated Ether step3 Hydrolysis step4 Deprotection intermediate3->step4 product This compound step4->product

Figure 2. Hypothetical alternative synthetic route.

This route involves more synthetic steps and potentially challenging intermediates compared to the Kulinkovich-type approach, making it a less efficient option.

Benchmarking and Comparison

The following table provides a comparative analysis of the two proposed synthetic routes.

MetricKulinkovich-type ReactionSimmons-Smith Reaction
Step Count 3 steps4 steps
Key Reagents Grignard reagent, Ti(OiPr)₄Diiodomethane, Zinc-Copper couple
Potential Yield Moderate to Good (literature on analogous reactions suggests 50-80%)Likely lower overall yield due to more steps
Scalability Potentially scalable, though handling of organometallics requires careScalable, but handling of diiodomethane and the organozinc reagent requires precautions
Key Challenges Control of selectivity between cyclopropanol and cyclopropylamine formationSynthesis and stability of the enol ether intermediate
Atom Economy ModerateLower due to the use of stoichiometric zinc

Conclusion and Future Outlook

The synthesis of this compound presents a noteworthy synthetic challenge. Based on the analysis of existing literature, a three-step sequence involving N-protection of δ-valerolactam, a Kulinkovich-type cyclopropanation, and subsequent deprotection appears to be the most promising and efficient strategy. While the direct formation of the cyclopropanol from the lactam needs experimental verification, the versatility of the Kulinkovich reaction and its variants offers a strong foundation for the successful synthesis of this valuable building block.

Further experimental work should focus on optimizing the Kulinkovich-type reaction conditions to favor the formation of the desired cyclopropanol. A detailed investigation into the mechanism of this specific transformation could provide valuable insights for improving the synthetic efficiency. The development of a robust and scalable synthesis of this compound will undoubtedly facilitate its application in drug discovery programs, enabling the exploration of new chemical space and the development of novel therapeutics.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Chem. Rev.2004 , 104 (6), 2597-2632. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257-10274. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. The Kulinkovich-de Meijere Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 329-346.
  • Talele, T. T. The cyclopropane ring in medicinal chemistry. J. Med. Chem.2016 , 59 (19), 8712-8756. [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323-5324. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Cha, J. K. The Kulinkovich Reaction and Its Modifications. In Modern Cyclophane Chemistry; Gleiter, R., Hopf, H., Eds.; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2004; pp 445-484.
  • Cha, J. K.; Kulinkovich, O. G. The Kulinkovich cyclopropanation of carboxylic acid derivatives. Org. React.2012 , 78, 1-160. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Proactive Approach to Safety

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. 1-(Piperidin-2-yl)cyclopropan-1-ol is one such compound, and while it holds potential in various applications, the absence of a specific, published Safety Data Sheet (SDS) necessitates a disposal protocol grounded in rigorous scientific principles and regulatory standards.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound. The protocols outlined herein are derived from an expert analysis of its core chemical structures—the piperidine ring and the cyclopropanol group—and are aligned with the mandates of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] Our primary objective is to empower your laboratory personnel with the knowledge to manage this chemical waste stream safely, ensuring both personal and environmental protection.

Hazard Assessment: Deducing Risk from Structure

In the absence of specific toxicological data for this compound, we must infer its hazard profile from its constituent functional groups. The molecule contains a piperidine moiety, which is a well-characterized nitrogen-containing heterocycle.[4][5][6] Piperidine itself is a cyclic secondary amine, known for its basicity and associated hazards.

Based on the piperidine scaffold, we can reasonably anticipate the following hazards. This conservative assessment forms the basis for all subsequent handling and disposal recommendations.

Hazard Category Inferred Risk Based on Piperidine Structure Justification & Key Precautions
Corrosivity Presumed to be Corrosive (Base) The nitrogen atom in the piperidine ring has a lone pair of electrons, making the compound basic. It can cause severe skin burns and eye damage.[7][8][9] Avoid contact with skin and eyes. Do not store in metal containers.[10]
Toxicity Presumed Toxic (Oral, Dermal, Inhalation) Piperidine is toxic if swallowed, inhaled, or absorbed through the skin.[7][9][11] Handle only in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment.[12][13]
Flammability Presumed Flammable Piperidine is a highly flammable liquid.[7][9][11][14] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment where necessary.[7][11]
Reactivity Reactive with Acids and Oxidizing Agents As a base, it will react exothermically with acids. It may also react vigorously with strong oxidizing agents. Segregate from incompatible materials.[15][16]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified above. All personnel handling this compound, whether in pure form or as waste, must adhere to the following minimum PPE standards.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent dermal absorption and chemical burns.[7]
Eye Protection ANSI Z87.1-compliant safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[8]
Body Protection Flame-retardant laboratory coatTo protect against skin contact and in case of flash fire.[7]
Respiratory Protection Use within a certified chemical fume hoodTo prevent inhalation of potentially toxic and corrosive vapors.[3][12] If hood use is not feasible, a risk assessment must be performed by an EHS professional to determine the appropriate respirator.

Spill Management Protocol

Immediate and correct response to a spill is critical. All laboratory personnel must be familiar with this procedure and the location of spill kits.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[9]

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.

  • Contain the Spill: Use a spill absorbent material suitable for basic and flammable liquids, such as vermiculite or sand. Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For final cleanup of the surface, a dilute solution of a weak acid (e.g., 5% citric acid) can be used cautiously. Test the pH to confirm neutralization.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with the neutralizing agent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, wipes) must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction, in accordance with EPA's "cradle-to-grave" regulations.

Step 1: Waste Characterization & Segregation
  • Classification: This compound must be treated as a hazardous waste exhibiting ignitable, corrosive, and toxic characteristics.[15]

  • Segregation: At the point of generation (the "satellite accumulation area"), this waste must be kept separate from incompatible materials, especially acids and strong oxidizing agents.[15][17]

Step 2: Container Selection and Management
  • Material: Use a robust, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[10] Avoid metal containers due to the corrosive basic nature of the waste.[10]

  • Condition: The container must be in good condition, with a secure, tightly-sealing lid.[15]

  • Management: Keep the container closed at all times except when adding waste.[15][17] Do not overfill; allow at least 10% headspace to accommodate expansion.[10]

Step 3: Hazardous Waste Labeling
  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[15]

    • An accurate list of all components and their approximate percentages.

    • The specific hazard characteristics: "Flammable, Corrosive (Base), Toxic" .

    • The accumulation start date.

Step 4: Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place the container in a secondary containment bin that is large enough to hold the entire volume of the container and is made of a compatible material.

  • Inspection: Inspect the container weekly for any signs of leakage or degradation.[17]

Step 5: Final Disposal
  • Professional Disposal: This chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[18][19] It is illegal to dispose of this chemical down the drain or in regular trash.

  • Treatment Methods: The likely final disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 In-Lab Waste Management cluster_1 Waste Pickup & Final Disposal A Waste Generation (e.g., reaction quench, purification) B Select Compatible Container (HDPE, not metal) A->B Step 1 C Affix Hazardous Waste Label (Complete all fields) B->C Step 2 D Place in Satellite Accumulation Area (Secondary Containment) C->D Step 3 E Keep Container Closed D->E Standard Practice F Container is 90% Full OR Accumulation Time Limit Reached E->F Accumulate Waste G Request Waste Pickup (Contact EHS/Waste Coordinator) F->G Action Trigger H Transfer to Licensed Hazardous Waste Vendor G->H Coordination I Transport to TSDF (Treatment, Storage, and Disposal Facility) H->I Manifest Tracking J Final Destruction (e.g., Incineration) I->J Regulatory Compliance

Caption: Waste Disposal Workflow for this compound.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Anthenum. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Laboratory Safety - OSHA Lab Standard. OSHA Factsheet. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Piperidine Safety Data Sheet. (2025, November 18). Biosolve Chimie. [Link]

  • Piperidine Safety Data Sheet. Carl ROTH. [Link]

  • Piperidine Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Synthetic Organic Chemistry. [Link]

  • SBS Policy and Code of Practice on Waste Disposal. (2022, August 24). The University of Edinburgh. [Link]

  • Piperidine Material Safety Data Sheet. (2008, December 11). Matheson Tri-Gas, Inc. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Disposal of chemicals. (2021, May 15). Monash University. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. (2025, August 9). ResearchGate. [Link]

  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. [Link]

  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (2024, September 17). International Journal of Pharmaceutical Sciences. [Link]

Sources

Personal protective equipment for handling 1-(Piperidin-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 864228-80-8 Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol Storage Requirement: Cold Chain (2–8°C or -20°C as per CoA), Inert Atmosphere.

Part 1: Executive Safety Assessment & Hazard Identification

Status: Novel Pharmaceutical Intermediate / Research Chemical. Default Hazard Classification: Corrosive / Irritant / Hygroscopic.

As a secondary amine linked to a strained cyclopropane ring, 1-(Piperidin-2-yl)cyclopropan-1-ol presents a dual hazard profile. The piperidine moiety confers basicity and potential corrosivity to mucous membranes, while the cyclopropanol group introduces strain-driven reactivity, particularly under acidic conditions.

Critical Hazard Analysis (SAR-Based):

  • Corrosivity/Irritation: Like parent piperidine, this derivative is likely to cause severe eye irritation and skin burns upon prolonged contact.[1] The secondary amine can readily penetrate the stratum corneum.

  • Thermal Instability: Vendor data indicates "Cold-Chain Transportation," suggesting the compound may degrade (ring-opening or oxidation) at elevated temperatures.

  • Reactivity: Incompatible with strong oxidizing agents (amine oxidation) and strong acids (cyclopropane ring opening/rearrangement).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow vapors to bypass the lens. Amine vapors are lachrymators and can cause corneal edema (blue haze).
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (8 mil) or LaminateSecondary amines can permeate thin nitrile. The outer layer provides mechanical strength; the inner layer prevents skin contact during doffing.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary containment is essential. If handling powders outside a hood (not recommended), use a P100/OV respirator.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Synthetic lab coats can melt if a fire occurs. A chemical apron prevents soak-through of liquid spills.

Part 3: Operational Handling Protocols

Storage & Retrieval Workflow

This compound requires a "Cold Chain" protocol to maintain purity.

Step-by-Step Retrieval:

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator inside the fume hood. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold vial in humid lab air causes immediate water condensation. Water can protonate the amine or hydrolyze the cyclopropane ring over time.

  • Inert Gas Purge: Before resealing, backfill the vial with Argon or Nitrogen.

Weighing & Transfer Methodology

Objective: Transfer accurate mass without exposing the operator to dust/vapors or the compound to moisture.

HandlingProtocol Start Start: Remove from Freezer Equilibrate Equilibrate in Desiccator (30 mins) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weighing Open->Weigh Use Anti-static Gun Transfer Transfer to Reactor Weigh->Transfer Dissolve immediately Reseal Purge with Argon & Reseal Weigh->Reseal Protect remaining stock Reseal->Start Return to Cold Storage

Figure 1: Closed-loop handling workflow to prevent degradation and exposure.

Protocol:

  • Anti-Static Measure: If the compound is a solid, use an anti-static gun on the spatula and weighing boat. Piperidine derivatives often carry static charge, causing "fly-away" powder.

  • Solvent Trap: Have your reaction solvent (e.g., DCM, THF) pre-measured in the reaction vessel.

  • Transfer: Transfer the weighed compound directly into the solvent. Do not leave it dry in the weighing boat for extended periods.

  • Wash Down: Rinse the weighing boat with a small volume of solvent into the reactor to ensure quantitative transfer.

Part 4: Emergency Response & Disposal[2][3]

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] Hold eyelids open. Do not use neutralization agents (e.g., vinegar) in eyes.

  • Skin Contact: Wash with soap and water.[2][3] Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability and drives the amine deeper into the tissue.

Spill Management Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Clean Clean surface with 1% Acetic Acid (Neutralize) ActionSolid->Clean ActionLiquid->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Emergency spill response logic for piperidine derivatives.

Waste Disposal[1][3][4][5][7]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation:

    • DO NOT mix with acidic waste streams (potential heat generation).

    • DO NOT mix with oxidizers (e.g., peroxide waste) due to risk of forming N-oxides or ignition.

  • Labeling: Clearly label as "Piperidine Derivative – Basic – Toxic."

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine. Retrieved February 27, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.